Cyclophosphamide hydrate
Beschreibung
Cyclophosphamide hydrate is the monohydrate of cyclophosphamide. It has a role as an antineoplastic agent, an immunosuppressive agent, an alkylating agent and a carcinogenic agent. It contains a cyclophosphamide.
Cyclophosphamide is a synthetic alkylating agent chemically related to the nitrogen mustards with antineoplastic and immunosuppressive activities. In the liver, cyclophosphamide is converted to the active metabolites aldophosphamide and phosphoramide mustard, which bind to DNA, thereby inhibiting DNA replication and initiating cell death.
Precursor of an alkylating nitrogen mustard antineoplastic and immunosuppressive agent that must be activated in the LIVER to form the active aldophosphamide. It has been used in the treatment of LYMPHOMA and LEUKEMIA. Its side effect, ALOPECIA, has been used for defleecing sheep. Cyclophosphamide may also cause sterility, birth defects, mutations, and cancer.
Eigenschaften
IUPAC Name |
N,N-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl2N2O2P.H2O/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14;/h1-7H2,(H,10,12);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOQRKCAHTVFLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNP(=O)(OC1)N(CCCl)CCCl.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N2O2P.H2O, C7H17Cl2N2O3P | |
| Record name | CYCLOPHOSPHAMIDE MONOHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20075 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
50-18-0 (Parent) | |
| Record name | Cyclophosphamide [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006055192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6024888 | |
| Record name | Cyclophosphamide monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6024888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyclophosphamide monohydrate appears as fine white crystalline powder with a slightly bitter taste. Little or no odor. (NTP, 1992), White odorless solid; Liquefies upon loss of crystallization water; Darkens on light exposure; [ICSC] White odorless crystalline solid; [MSDSonline] | |
| Record name | CYCLOPHOSPHAMIDE MONOHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20075 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclophosphamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4608 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
greater than 230 °F (NTP, 1992) | |
| Record name | CYCLOPHOSPHAMIDE MONOHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20075 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
10 to 50 mg/mL at 73 °F (NTP, 1992) | |
| Record name | CYCLOPHOSPHAMIDE MONOHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20075 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0.0000445 [mmHg] | |
| Record name | Cyclophosphamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4608 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6055-19-2 | |
| Record name | CYCLOPHOSPHAMIDE MONOHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20075 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclophosphamide monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6055-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclophosphamide [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006055192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclophosphamide monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6024888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclophosphamide monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2H-1,3,2-Oxazaphosphorin-2-amine, N,N-bis(2-chloroethyl) tetrahydro-, 2-oxide, monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOPHOSPHAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N3DW7272P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
121 to 127 °F (NTP, 1992) | |
| Record name | CYCLOPHOSPHAMIDE MONOHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20075 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
Cyclophosphamide Hydrate: A Deep Dive into its Mechanism of Action in Cancer Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophosphamide (B585), a synthetic nitrogen mustard derivative, has been a cornerstone of cancer chemotherapy for decades. Its broad-spectrum efficacy against a variety of malignancies, including lymphomas, breast cancer, and certain leukemias, stems from its potent cytotoxic activity. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the anticancer effects of cyclophosphamide hydrate, with a focus on its metabolic activation, interaction with cellular macromolecules, and the subsequent signaling cascades that culminate in cancer cell death.
Metabolic Activation: The Prerequisite for Cytotoxicity
Cyclophosphamide is a prodrug, meaning it is administered in an inactive form and requires metabolic conversion to exert its therapeutic effects. This bioactivation is a multi-step process primarily occurring in the liver.
The initial and rate-limiting step is the hydroxylation of cyclophosphamide at the C-4 position by cytochrome P450 (CYP) enzymes, predominantly CYP2B6, CYP2C19, and CYP3A4, to form 4-hydroxycyclophosphamide (B600793).[1][2] This intermediate exists in equilibrium with its open-ring tautomer, aldophosphamide (B1666838).[1][3] Both 4-hydroxycyclophosphamide and aldophosphamide are then released into circulation and can enter cancer cells.
Within the target cells, aldophosphamide undergoes spontaneous β-elimination to yield two key molecules: phosphoramide (B1221513) mustard and acrolein.[3][4] Phosphoramide mustard is the primary alkylating agent responsible for the antineoplastic activity of cyclophosphamide, while acrolein is a toxic byproduct that contributes to some of the drug's side effects, notably hemorrhagic cystitis.[5]
A competing detoxification pathway involves the oxidation of 4-hydroxycyclophosphamide and aldophosphamide by aldehyde dehydrogenases (ALDH) to the inactive metabolites 4-ketocyclophosphamide (B195324) and carboxyphosphamide, respectively.[1][3] The differential expression of ALDH in various tissues contributes to the selective toxicity of cyclophosphamide towards cancer cells, which often have lower ALDH levels compared to normal tissues like bone marrow stem cells.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of 4-hydroxycyclophosphamide in plasma, as 2,4-dinitrophenylhydrazone derivative of aldophosphamide, by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of DNA Adducts and Abasic Site Formation in Tissues of Mice Treated with a Nitrogen Mustard - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Cyclophosphamide Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclophosphamide (B585), a cornerstone of chemotherapy, remains a subject of intense study due to its broad antineoplastic and immunosuppressive activities. This technical guide provides an in-depth exploration of the discovery and synthesis of its stable monohydrate form. It details the historical context of its development, provides comprehensive experimental protocols for its synthesis, presents quantitative data in a structured format, and visualizes its metabolic activation and mechanism of action through detailed signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and application of this vital therapeutic agent.
Discovery and Historical Context
The journey of cyclophosphamide begins in the post-World War II era, building on the understanding of nitrogen mustards, a class of chemical warfare agents that were observed to have a destructive effect on lymphatic tissue and bone marrow.[1] This observation sparked the idea that these compounds could potentially be harnessed to target and destroy rapidly dividing cancer cells.
The conceptual breakthrough for cyclophosphamide was the "transport form/active form" principle, championed by Norbert Brock and his team at ASTA (now Baxter Oncology).[2] The goal was to create a non-toxic prodrug that would be selectively activated at the tumor site. The prevailing hypothesis at the time, though later proven incorrect, was that tumors possessed high levels of phosphamidase enzymes that could cleave a phosphate (B84403) bond, releasing the active cytotoxic agent.[1][3][4] This led to the synthesis of a cyclic phosphamide derivative of nitrogen mustard.
In the early 1950s, building on the work of Friedman and Seligman who had synthesized phosphoramide (B1221513) mustard in 1954, Brock's team synthesized and screened over 1,000 candidate oxazaphosphorine compounds.[1][3] This extensive research effort culminated in the synthesis of cyclophosphamide. The first clinical trials were published in the late 1950s, and cyclophosphamide received FDA approval for medical use in the United States in 1959.
Synthesis of Cyclophosphamide Hydrate (B1144303)
Cyclophosphamide is synthesized as a stable monohydrate to improve its shelf-life and handling characteristics. The core synthesis involves the reaction of a phosphorus oxychloride derivative with bis(2-chloroethyl)amine (B1207034) and 3-aminopropanol. Modern, efficient methods, including solvent-free approaches, have been developed to increase yield and reduce environmental impact.
Experimental Protocols
The following protocols describe a common and a solvent-free method for the synthesis of cyclophosphamide, followed by its conversion to the stable monohydrate.
Protocol 1: One-Pot, Two-Stage Synthesis
This method involves the in-situ formation of an intermediate, N,N-bis(2-chloroethyl)phosphoramidic dichloride, which then reacts with 3-aminopropanol.
-
Materials:
-
Bis(2-chloroethyl)amine hydrochloride
-
Phosphoryl chloride (POCl₃)
-
3-aminopropanol
-
An organic base (e.g., N-methylmorpholine)
-
Ethyl acetate (B1210297)
-
2N Hydrochloric acid
-
Anhydrous sodium sulfate
-
Methyl tert-butyl ether (MTBE) for crystallization
-
-
Procedure:
-
In a two-necked flask equipped with a stirrer, combine bis(2-chloroethyl)amine hydrochloride (1.0 eq) and N-methylmorpholine (8.4 eq).
-
Cool the mixture to approximately 4°C using an ice bath.
-
Slowly add phosphoryl chloride (1.0 eq) dropwise to the stirred mixture, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 5 hours.
-
Cool the reaction mixture back down to approximately 4°C.
-
Slowly add 3-aminopropanol (1.0 eq) dropwise over a period of 3 hours.
-
Once the addition is complete, allow the reaction mixture to stir at room temperature for an additional 15 hours.
-
To the reaction flask, add ethyl acetate and water and stir vigorously.
-
Separate the organic (ethyl acetate) layer and wash it with 2N aqueous HCl.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by crystallization from MTBE to obtain anhydrous cyclophosphamide as a white solid.[5]
-
Protocol 2: Solvent-Free Synthesis
This environmentally friendly method improves efficiency by eliminating the need for organic solvents during the reaction.
-
Materials:
-
Bis(2-chloroethyl)amine hydrochloride
-
Phosphoryl chloride (POCl₃)
-
3-aminopropanol
-
N-methylmorpholine
-
Ethyl acetate
-
Water
-
2N Hydrochloric acid
-
Methyl tert-butyl ether (MTBE)
-
-
Procedure:
-
Place bis(2-chloroethyl)amine hydrochloride (5 g, 0.028 mol) and N-methylmorpholine (8.4 eq) into a 100 mL two-necked flask.
-
Cool the flask to approximately 4°C.
-
Slowly add POCl₃ (4.3 g, 1.0 eq) dropwise to the flask.
-
Stir the mixture at room temperature for 5 hours.
-
Cool the mixture again to approximately 4°C and slowly add 3-aminopropanol (2.1 g, 1.0 eq) dropwise over 3 hours.
-
Stir the mixture at room temperature for 15 hours.[6]
-
Add ethyl acetate (40-70 mL) and water (10 mL) to the flask and stir well.
-
Separate the organic layer and wash with 2N HCl (10 mL).
-
Perform crystallization using MTBE to obtain the white solid product.[6]
-
Protocol 3: Preparation of Cyclophosphamide Monohydrate
Anhydrous cyclophosphamide can be converted to the stable monohydrate through lyophilization and controlled rehydration.
-
Procedure:
-
Dissolve the purified anhydrous cyclophosphamide in sterile water.
-
Freeze the solution to a temperature between -25°C and -50°C.
-
Subject the frozen solution to a vacuum to induce sublimation of the water (lyophilization), resulting in a dry powder.
-
Carefully rehydrate the lyophilized powder with a controlled amount of sterile water to achieve the monohydrate form.
-
Quantitative Data
The yield and purity of synthesized cyclophosphamide are critical parameters. The following tables summarize key quantitative data.
Table 1: Synthesis Yield of Cyclophosphamide
| Synthesis Method | Catalyst | Conversion Yield (%) | Reference |
|---|---|---|---|
| Solvent-Free | 0.05 eq DMAP | 60.8 | US20140066654A1 |
| Solvent-Free | 0.05 eq HOSu | 73.0 | US20140066654A1 |
| Solvent-Free | 0.05 eq HOBt | 61.9 | US20140066654A1 |
Table 2: Purity of Cyclophosphamide Hydrate
| Analytical Method | Purity (%) (Mean ± SD) | Number of Laboratories | Reference |
|---|---|---|---|
| ¹H-qNMR | 99.76 ± 0.43 | 11 | [7][8] |
| ³¹P-qNMR | 99.75 ± 0.53 | 10 |[7][8] |
Table 3: Spectroscopic Data for Cyclophosphamide
| Spectroscopic Technique | Key Signals/Peaks | Reference |
|---|---|---|
| ¹H NMR | Signals observed at δ (ppm): 4.43, 4.28, 3.64, 3.50-3.38, 3.27, 3.13, 2.50, 1.93, 1.83 | [9] |
| ³¹P NMR | Chemical shift at approximately 15.9 ppm | [7] |
| FTIR (cm⁻¹) | 3434, 2960, 1654, 1457, 1047, 1550, 817, 878, 774 |
| Mass Spec (EI) | Key fragments (m/z): 224, 175, 147 |[10] |
Signaling Pathways and Mechanism of Action
Cyclophosphamide's therapeutic effect is a result of a complex bioactivation process and its subsequent interaction with cellular macromolecules.
Metabolic Activation and Detoxification
Cyclophosphamide is a prodrug that is metabolically activated primarily in the liver by cytochrome P450 (CYP) enzymes, particularly CYP2B6 and CYP3A4. The activation pathway leads to the formation of the key cytotoxic metabolite, phosphoramide mustard. Concurrently, detoxification pathways exist to inactivate the drug and its metabolites.
Mechanism of Cytotoxic Action
The primary active metabolite, phosphoramide mustard, is a potent DNA alkylating agent. It forms covalent bonds with DNA bases, primarily at the N7 position of guanine. This leads to the formation of intra- and inter-strand DNA cross-links, which physically obstruct DNA replication and transcription. The resulting DNA damage triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death), particularly in rapidly proliferating cells such as cancer cells.
Conclusion
This compound stands as a testament to the power of rational drug design, even when the initial premise for its development was not entirely accurate. Its synthesis has evolved to become more efficient and environmentally conscious. A thorough understanding of its metabolic pathways and mechanism of action is crucial for its effective clinical use and for the development of next-generation alkylating agents. This guide provides a foundational resource for professionals in the field, consolidating key historical, synthetic, and mechanistic information on this vital anticancer drug.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxazaphosphorine cytostatics: past-present-future. Seventh Cain Memorial Award lecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. riviste.fupress.net [riviste.fupress.net]
- 4. Chemistry, Cyclophosphamide, Cancer Chemotherapy, and Serendipity: Sixty Years On | Substantia [riviste.fupress.net]
- 5. benchchem.com [benchchem.com]
- 6. US20140066654A1 - Solvent-Free Process for the Preparation of Cyclophosphamide - Google Patents [patents.google.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. Cyclophosphamide(50-18-0) 1H NMR [m.chemicalbook.com]
- 10. A mass spectral study of cyclophosphamide concerning a thermally induced rearrangement reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Physicochemical Properties of Cyclophosphamide Hydrate Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophosphamide (B585), a widely used antineoplastic and immunosuppressive agent, is a nitrogen mustard prodrug that requires metabolic activation.[1][2][3] It is commonly supplied as a crystalline monohydrate powder. The solid-state properties of this active pharmaceutical ingredient (API) are critical as they can significantly influence its stability, dissolution, and bioavailability, thereby impacting its therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the core physicochemical properties of cyclophosphamide hydrate (B1144303) powder, detailed experimental protocols for its characterization, and an exploration of its metabolic activation pathway.
Physicochemical Properties
Cyclophosphamide hydrate is a fine, white crystalline powder that is odorless and has a slightly bitter taste.[4][5] It is a hygroscopic substance that readily hydrates to the monohydrate form upon exposure to moisture.[6]
General Properties
A summary of the general physicochemical properties of cyclophosphamide and its monohydrate form is presented in Table 1.
Table 1: General Physicochemical Properties of Cyclophosphamide and Cyclophosphamide Monohydrate
| Property | Value | Reference(s) |
| Cyclophosphamide (Anhydrous) | ||
| Molecular Formula | C₇H₁₅Cl₂N₂O₂P | [5] |
| Molecular Weight | 261.08 g/mol | [5] |
| CAS Number | 50-18-0 | [5] |
| Cyclophosphamide Monohydrate | ||
| Molecular Formula | C₇H₁₅Cl₂N₂O₂P · H₂O | [4] |
| Molecular Weight | 279.10 g/mol | [4] |
| CAS Number | 6055-19-2 | [4] |
| Physical Appearance | Fine white crystalline powder | [4] |
| Taste | Slightly bitter | [4] |
| Odor | Odorless | [4] |
Solubility
Cyclophosphamide monohydrate is soluble in water and ethanol.[7] Detailed solubility data in various solvents are crucial for formulation development and are summarized in Table 2.
Table 2: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | Soluble | [7] |
| Ethanol | Soluble | [7] |
| Phosphate Buffered Saline (PBS) pH 7.2 | ~1.6 mg/mL | [7] |
| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL | [7] |
| Dimethylformamide (DMF) | ~1.4 mg/mL | [7] |
Thermal Properties
The thermal behavior of this compound is essential for understanding its stability during manufacturing and storage.
-
Melting Point: The melting point of cyclophosphamide monohydrate is reported to be in the range of 41-45 °C.[5] One study reported a melting peak at 49.9 °C.[8]
-
Thermal Stability: The monohydrate form can convert to an anhydrous form through a metastable phase upon mechanical treatment or desiccation.[6] This transition can be observed as an endothermic peak at approximately 39 °C in differential scanning calorimetry (DSC) thermograms.[6]
Solid-State Characterization
The solid-state structure of this compound is a critical quality attribute.
-
Polymorphism: Cyclophosphamide monohydrate can exist in different solid-state forms. Mechanical treatment and desiccation can induce the conversion of the stable monohydrate to a metastable phase and subsequently to the anhydrous form.[6] The monohydrate is considered the most stable solid form.[9]
-
Hygroscopicity: Cyclophosphamide is a hygroscopic substance.[6] Sorption-desorption studies are crucial to understand its behavior under different humidity conditions, which is vital for determining appropriate storage and packaging.[7]
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of the physicochemical properties of this compound powder.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.
-
Objective: To determine the melting point, enthalpy of fusion, and to detect any polymorphic transitions or dehydration events.
-
Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q-20, SETARAM Micro DSC-II).[10][11]
-
Sample Preparation: Accurately weigh 2-10 mg of the this compound powder into a Tzero hermetic aluminum pan and seal it.[11]
-
Typical Experimental Conditions:
-
Data Analysis: The resulting thermogram is analyzed to identify endothermic and exothermic peaks. The onset temperature of the melting peak is taken as the melting point. The area under the peak corresponds to the enthalpy of the transition. A study on cyclophosphamide monohydrate showed an endothermic peak at approximately 39 °C, corresponding to the dehydration to a metastable form, and a melting peak at 49.9 °C.[6][8] The dehydration enthalpy has been reported as 36.1 J/g.[6]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
-
Objective: To determine the water content (degree of hydration) and to assess the thermal stability and decomposition profile of the compound.
-
Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q500).[12]
-
Sample Preparation: Place 10-15 mg of the this compound powder in a suitable pan (e.g., platinum or aluminum).[13]
-
Typical Experimental Conditions:
-
Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The temperature at which weight loss begins indicates the onset of decomposition or dehydration. The percentage of weight loss in the initial step can be used to quantify the water content in the hydrate.
X-Ray Powder Diffraction (XRPD)
XRPD is a powerful technique for identifying the crystalline phase of a solid material and can be used to differentiate between different polymorphs.
-
Objective: To identify the crystal form of this compound and to detect the presence of any other crystalline or amorphous phases.
-
Instrumentation: A powder X-ray diffractometer (e.g., with a copper X-ray source).[16]
-
Sample Preparation: A small amount of the powder is gently packed into a sample holder.
-
Typical Experimental Conditions:
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint for the crystalline solid. A characteristic reflection for a metastable form of cyclophosphamide has been reported at 15.3° (2θ).[6]
Dynamic Vapor Sorption (DVS)
DVS measures the amount and rate of vapor uptake or loss by a sample as a function of time, temperature, and relative humidity (RH).
-
Objective: To assess the hygroscopicity of this compound powder and its stability under various humidity conditions.
-
Instrumentation: A dynamic vapor sorption analyzer.[17]
-
Sample Preparation: A small amount of the sample (typically 5-20 mg) is placed in the DVS instrument.
-
Typical Experimental Conditions:
-
Temperature: Usually conducted at a constant temperature, e.g., 25 °C.
-
Relative Humidity (RH) Program: A typical experiment involves a pre-drying step at 0% RH, followed by a stepwise increase in RH (e.g., in 10% increments from 0% to 90% RH) and then a stepwise decrease back to 0% RH.[18]
-
Equilibrium Criterion: The system holds at each RH step until the rate of change in mass over time ( dm/dt ) is below a certain threshold (e.g., 0.002%/min) for a defined period.
-
-
Data Analysis: The sorption and desorption isotherms are plotted as the change in mass (%) versus RH. The shape of the isotherm provides information about the mechanism of water uptake.
Particle Size Analysis
Laser diffraction is a common technique for determining the particle size distribution of a powder.
-
Objective: To determine the particle size distribution of the this compound powder, which can influence dissolution rates and formulation properties.
-
Instrumentation: A laser diffraction particle size analyzer.
-
Typical Experimental Protocol (Wet Dispersion):
-
Select a suitable dispersant in which the sample is insoluble.
-
Add a small amount of the powder to the dispersant and sonicate to break up agglomerates.
-
Circulate the suspension through the measurement cell of the instrument.
-
The instrument measures the scattered light pattern and calculates the particle size distribution based on Mie or Fraunhofer theory.[9]
-
The results are typically reported as the volume-based distribution, including values such as Dv10, Dv50 (median particle size), and Dv90.
-
-
Typical Experimental Protocol (Dry Dispersion):
-
The dry powder is fed into a venture-like device where it is dispersed in a stream of compressed air.
-
The dispersed particles pass through the measurement zone of the instrument.
-
The particle size distribution is calculated from the scattered light pattern.
-
Scanning Electron Microscopy (SEM)
SEM provides high-resolution images of the surface morphology and crystal habit of the powder particles.
-
Objective: To visualize the shape, size, and surface characteristics of the this compound crystals.
-
Instrumentation: A scanning electron microscope.
-
Sample Preparation: A small amount of the powder is mounted on an SEM stub using double-sided carbon tape and then sputter-coated with a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
-
Imaging: The sample is placed in the SEM chamber, and a focused beam of electrons is scanned across the surface. The signals produced (secondary electrons, backscattered electrons) are used to generate an image. Different magnifications are used to observe both the overall particle morphology and fine surface details.
Metabolic Activation Pathway
Cyclophosphamide is a prodrug that is metabolically activated primarily in the liver by cytochrome P450 (CYP) enzymes, particularly CYP2B6, CYP2C19, and CYP3A4.[19] The activation pathway is a critical determinant of its therapeutic and toxic effects.
Caption: Metabolic activation and detoxification pathways of cyclophosphamide.
Experimental Workflow
A logical workflow for the solid-state characterization of this compound powder is essential for a comprehensive evaluation.
Caption: Workflow for the solid-state characterization of this compound.
Conclusion
A thorough understanding and characterization of the physicochemical properties of this compound powder are paramount for ensuring its quality, stability, and therapeutic performance. This guide has provided a detailed overview of its key properties, comprehensive experimental protocols for its analysis, and an illustration of its metabolic activation pathway. The presented data and methodologies serve as a valuable resource for researchers, scientists, and drug development professionals working with this important pharmaceutical compound. Adherence to these characterization principles will support the development of robust and effective cyclophosphamide-based drug products.
References
- 1. Kinetics of Cyclophosphamide Metabolism in Humans, Dogs, Cats, and Mice and Relationship to Cytotoxic Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Correlation of Genetic Polymorphism of CYP3A5 to Cyclophosphamide Efficacy and Toxicity in Rhabdomyosarcoma Pediatric Egyptian Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Changes in solid-state structure of cyclophosphamide monohydrate induced by mechanical treatment and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. Scanning electron microscopy as a method for sample visualization in protein X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tainstruments.com [tainstruments.com]
- 15. X-ray crystallographic studies of cyclophosphamide (NSC-26271) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. skpharmteco.com [skpharmteco.com]
- 18. ASTM E3340-22 Standard Guide for Development of Laser Diffraction Particle Size Analysis Methods for Powder Materials [goldapp.com.cn]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structural Analysis and Conformation of Cyclophosphamide Hydrate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclophosphamide (B585) is a cornerstone of chemotherapy and immunosuppressive therapy, functioning as a prodrug that requires metabolic activation. Its clinical efficacy and stability are intrinsically linked to its three-dimensional structure. This technical guide provides a comprehensive analysis of the structure and conformation of cyclophosphamide hydrate (B1144303) (C₇H₁₅Cl₂N₂O₂P·H₂O), the common solid-state form of the drug.[1][2] By integrating data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, we delineate the molecule's key structural features, including the stable chair conformation of its oxazaphosphorinane ring and the specific orientation of its functional groups. This document details the experimental protocols for these analytical techniques and illustrates the critical metabolic activation pathway, offering a foundational resource for researchers in medicinal chemistry and drug development.
Structural and Conformational Analysis
The definitive three-dimensional structure of cyclophosphamide in its solid and solution states has been elucidated primarily through X-ray crystallography and NMR spectroscopy. These techniques provide complementary information, revealing a consistent and stable molecular conformation.
X-ray Crystallography Findings
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[3] Studies on cyclophosphamide and its hydrate have revealed several key conformational features.[4][5]
The central six-membered oxazaphosphorinane ring consistently adopts a chair conformation .[4][5] This is the most energetically favorable arrangement for such a ring system. The substituents on this ring maintain a specific stereochemistry:
-
The bulky bis(2-chloroethyl)amino group occupies an equatorial position , minimizing steric hindrance.[4][5]
-
The phosphoryl oxygen (P=O) is oriented in an axial position .[4]
The water molecule in the hydrate is integral to the crystal lattice, forming a network of hydrogen bonds. The molecule itself possesses both hydrogen bond donor (the N-H group) and acceptor (the P=O group) sites, facilitating these interactions.[6][7] For example, studies on related cyclophosphamide structures show intermolecular hydrogen bonds between the phosphoryl oxygen and the ring nitrogen's hydrogen (P=O···H-N) with bond distances of approximately 2.860 Å.[6]
Table 1: Representative Crystallographic Data for S(-) Cyclophosphamide (Note: Data from the anhydrous form crystallized from tetrachloromethane provides a precise example of the molecular dimensions and packing. The space group and cell parameters may differ for the hydrated form.)
| Parameter | Value | Reference |
| Crystal System | Triclinic | [5] |
| Space Group | P1 | [5] |
| a | 10.500 (4) Å | [5] |
| b | 10.490 (4) Å | [5] |
| c | 10.761 (4) Å | [5] |
| α | 110.0 (2)° | [5] |
| β | 110.0 (2)° | [5] |
| γ | 108.9 (2)° | [5] |
| Molecules per Unit Cell (Z) | 3 | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Findings
NMR spectroscopy is a powerful tool for determining the conformation of molecules in solution.[4] For cyclophosphamide, both ¹H and ³¹P NMR are particularly informative.
-
³¹P NMR Spectroscopy : As an organophosphorus compound, cyclophosphamide exhibits a characteristic signal in the ³¹P NMR spectrum. This technique is highly sensitive to the electronic environment of the phosphorus atom and is used to monitor the parent drug and its phosphorus-containing metabolites during kinetic studies.[8][9]
-
¹H NMR Spectroscopy : The chemical shifts and, more importantly, the spin-spin coupling constants (J-values) of the protons on the oxazaphosphorinane ring provide evidence that the chair conformation observed in the solid state largely persists in solution.[10] Analysis of these parameters helps in understanding the dynamic equilibrium between different conformers.[10]
Table 2: Typical ¹H and ³¹P NMR Chemical Shift Regions for Cyclophosphamide (Note: Exact shifts depend on the solvent and experimental conditions.)
| Nucleus | Functional Group | Typical Chemical Shift (δ) Range (ppm) | Reference |
| ¹H | -N-CH ₂-CH₂-Cl | 3.5 - 3.8 | [11][12] |
| ¹H | -O-CH ₂- | 3.9 - 4.5 | [11][12] |
| ¹H | -C-CH ₂-C- (Ring) | 1.8 - 2.3 | [11][12] |
| ¹H | >N-H (Ring) | Variable, often broad | [11][12] |
| ³¹P | O=P < | 10 - 20 | [9] |
Key Molecular Interactions and Pathways
Hydrogen Bonding Network
The presence of the N-H donor and the P=O acceptor allows cyclophosphamide molecules to link together via hydrogen bonds, forming stable chains or networks within the crystal lattice. In the hydrated form, the water molecule acts as a bridge, participating in this network by both accepting and donating hydrogen bonds, further stabilizing the crystal structure.
References
- 1. Crystal and molecular structure of cyclophosphamide hydrate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 5. In situ preparation and fate of cis-4-hydroxycyclophosphamide and aldophosphamide: 1H and 31P NMR evidence for equilibration of cis- and trans-4-hydroxycyclophosphamide with aldophosphamide and its hydrate in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 7. web.pdx.edu [web.pdx.edu]
- 8. researchgate.net [researchgate.net]
- 9. The X-ray structure and absolute configuration of the anticancer drug (+)-4-ketocyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Absolute configuration of (+)-cyclophosphamide. A crystal and molecular structure determination by X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrogen bond architecture in crystal structures of N-alkylated hydrophobic amino acids - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. Cyclophosphamide-d8 | C7H15Cl2N2O2P | CID 57816955 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Metabolic Journey of Cyclophosphamide: An In-depth Technical Guide to its Activation and Active Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophosphamide (B585) (CP) is a cornerstone of chemotherapy and immunosuppressive therapy, utilized in the treatment of a wide spectrum of malignancies and autoimmune disorders.[1] It is a prodrug that requires metabolic activation to exert its cytotoxic effects.[2] This technical guide provides a comprehensive overview of the intricate metabolic pathways of cyclophosphamide hydrate, the formation of its active and toxic metabolites, and the experimental methodologies used to study these processes.
Core Metabolism of Cyclophosphamide
The biotransformation of cyclophosphamide is a complex process primarily occurring in the liver, involving a cascade of enzymatic reactions that lead to both the activation and detoxification of the drug.
Activation Pathway
The therapeutic efficacy of cyclophosphamide is entirely dependent on its metabolic activation by the hepatic cytochrome P450 (CYP) enzyme system.[2] This initial and rate-limiting step is the 4-hydroxylation of the cyclophosphamide ring.
Key Enzymes in Activation:
-
CYP2B6: Considered the primary enzyme responsible for the 4-hydroxylation of cyclophosphamide.[2][3]
-
CYP2C19, CYP3A4, and CYP2C9: Also contribute significantly to the activation process.[4]
-
Minor contributors: CYP2A6 and CYP2C8 have also been implicated to a lesser extent.[4]
The product of this reaction, 4-hydroxycyclophosphamide (B600793) (4-OHCP) , is an unstable intermediate that exists in equilibrium with its tautomer, aldophosphamide (B1666838) (AP) .[5] 4-OHCP is the primary circulating metabolite and can readily cross cell membranes.[6]
Within the target cells, aldophosphamide undergoes spontaneous (non-enzymatic) β-elimination to yield the ultimate cytotoxic agent, phosphoramide (B1221513) mustard (PM) , and a toxic byproduct, acrolein .[2][4] Phosphoramide mustard is a potent alkylating agent that forms inter- and intrastrand DNA cross-links, primarily at the N7 position of guanine.[2][5] This irreversible DNA damage disrupts DNA replication and transcription, ultimately leading to apoptosis (programmed cell death) in rapidly dividing cells.[2]
Detoxification and Inactivation Pathways
Concurrent with the activation pathway are several detoxification mechanisms that modulate the concentration of active metabolites and contribute to the drug's side-effect profile.
-
Oxidation by Aldehyde Dehydrogenase (ALDH): A major detoxification route involves the oxidation of aldophosphamide to the inactive and non-toxic metabolite, carboxyphosphamide (CEP) . This reaction is catalyzed by aldehyde dehydrogenases, with ALDH1A1 being a key enzyme in this process.[4] ALDH3A1 and ALDH5A1 also contribute to a lesser extent.[4] High levels of ALDH in tissues such as bone marrow stem cells, liver, and intestinal epithelium confer protection against the cytotoxic effects of cyclophosphamide.[5]
-
Formation of 4-ketocyclophosphamide: 4-hydroxycyclophosphamide can also be oxidized to the inactive metabolite 4-ketocyclophosphamide .[7]
-
N-dechloroethylation: A minor pathway, primarily mediated by CYP3A4, leads to the N-dechloroethylation of cyclophosphamide, producing dechloroethylcyclophosphamide and the neurotoxic metabolite chloroacetaldehyde .[4][7]
-
Glutathione (B108866) Conjugation: Various cyclophosphamide metabolites can react with glutathione (GSH), leading to their detoxification and excretion.[4]
Active and Key Metabolites
The balance between the activation and detoxification pathways determines the therapeutic efficacy and toxicity of cyclophosphamide. The key metabolites and their roles are summarized below:
| Metabolite | Role | Formation/Enzyme |
| 4-hydroxycyclophosphamide (4-OHCP) | Primary active metabolite in circulation | CYP450 (CYP2B6, CYP2C19, CYP3A4, etc.) |
| Aldophosphamide (AP) | Intracellular precursor to active mustard | Tautomer of 4-OHCP |
| Phosphoramide Mustard (PM) | Ultimate cytotoxic alkylating agent | Spontaneous β-elimination from aldophosphamide |
| Acrolein | Toxic byproduct causing hemorrhagic cystitis | Spontaneous β-elimination from aldophosphamide |
| Carboxyphosphamide (CEP) | Inactive detoxification product | Aldehyde Dehydrogenase (ALDH1A1) from aldophosphamide |
| 4-ketocyclophosphamide | Inactive detoxification product | Oxidation of 4-hydroxycyclophosphamide |
| Chloroacetaldehyde | Neurotoxic byproduct | N-dechloroethylation of cyclophosphamide (CYP3A4) |
Quantitative Pharmacokinetics
The pharmacokinetic parameters of cyclophosphamide and its metabolites exhibit significant inter-individual variability, influencing both therapeutic response and toxicity. The following tables summarize key pharmacokinetic data from various studies.
Table 1: Pharmacokinetic Parameters of Cyclophosphamide in Adult Patients
| Parameter | Value | Reference |
| Half-life (t½) | 3 - 12 hours | [8] |
| Volume of Distribution (Vd) | 0.74 L/kg | [9] |
| Renal Clearance | 10.7 mL/minute | [10] |
| Fraction Metabolized | ~88% | [10] |
| Urinary Excretion (unchanged) | 10-20% | [8] |
Table 2: Pharmacokinetic Parameters of Key Cyclophosphamide Metabolites in Adult Patients
| Metabolite | Cmax (µM) | AUC (µM·h) | t½ (hours) | Reference |
| 4-hydroxycyclophosphamide | ~2.4 | Varies significantly | ~0.92 (apparent) | [4][11] |
| Phosphoramide Mustard | ~40 | Varies significantly | ~8.7 - 15 | [9][11] |
| Carboxyphosphamide | - | - | - | [12] |
| Dechloroethylcyclophosphamide | - | - | - | [12] |
Note: Pharmacokinetic values can vary widely depending on the patient population, dosage, co-administered drugs, and analytical methods used.
Experimental Protocols
Studying the complex metabolism of cyclophosphamide requires specialized in vitro and analytical methodologies.
In Vitro Metabolism Assay using Liver S9 Fraction
This assay is used to simulate the hepatic metabolism of cyclophosphamide and assess the formation of its metabolites in a controlled environment.
Materials:
-
Liver S9 fraction (from human or other species)
-
Cyclophosphamide
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Incubator (37°C)
-
Quenching solution (e.g., acetonitrile (B52724) or methanol)
-
Analytical instrumentation (LC-MS/MS)
Procedure:
-
Prepare a reaction mixture containing the liver S9 fraction and the NADPH regenerating system in phosphate buffer.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.
-
Initiate the reaction by adding cyclophosphamide to the mixture.
-
Incubate the reaction at 37°C with gentle shaking.
-
At various time points, collect aliquots of the reaction mixture and immediately stop the reaction by adding a quenching solution.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the presence and quantity of cyclophosphamide and its metabolites using a validated analytical method such as LC-MS/MS.
Quantification of Cyclophosphamide and its Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of cyclophosphamide and its metabolites in biological matrices.
General Procedure:
-
Sample Preparation:
-
For plasma or urine samples, perform protein precipitation by adding an organic solvent (e.g., methanol, acetonitrile).
-
For unstable metabolites like 4-hydroxycyclophosphamide, immediate derivatization (e.g., with semicarbazide) is required after sample collection to form a stable product for analysis.[13]
-
Include an appropriate internal standard for accurate quantification.
-
Centrifuge the samples and collect the supernatant.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto a suitable HPLC or UHPLC column (e.g., C18).
-
Use a mobile phase gradient (e.g., water with a modifier like formic acid and an organic solvent like acetonitrile or methanol) to separate the parent drug and its metabolites.
-
-
Mass Spectrometric Detection:
-
Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Select specific precursor-to-product ion transitions for each analyte and the internal standard to ensure high selectivity and sensitivity.
-
Quantify the analytes by comparing their peak areas to those of a calibration curve prepared with known concentrations of standards.
-
Visualizations of Metabolic Pathways and Experimental Workflows
Cyclophosphamide Metabolic Pathway
Caption: Metabolic activation and detoxification pathways of cyclophosphamide.
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for an in vitro cyclophosphamide metabolism assay.
Conclusion
The metabolism of cyclophosphamide is a finely tuned process that dictates its therapeutic efficacy and toxicity. A thorough understanding of the enzymes involved, the resulting active and inactive metabolites, and their pharmacokinetic profiles is crucial for optimizing treatment strategies, minimizing adverse effects, and developing novel analogs. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate metabolic fate of this important therapeutic agent.
References
- 1. pure.prinsesmaximacentrum.nl [pure.prinsesmaximacentrum.nl]
- 2. Kinetics of Cyclophosphamide Metabolism in Humans, Dogs, Cats, and Mice and Relationship to Cytotoxic Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of 4-hydroxycyclophosphamide and metabolites in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetics of cyclophosphamide and its metabolites 4-hydroxycyclophosphamide, 2-dechloroethylcyclophosphamide, and phosphoramide mustard in a high-dose combination with Thiotepa and Carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of in vitro Vmax and Km values for the metabolism of isofenphos by P-450 liver enzymes in animals and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. Cyclophosphamide pharmacokinetics and pharmacogenetics in children with B-cell non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The pharmacokinetics of cyclophosphamide, phosphoramide mustard and nor-nitrogen mustard studied by gas chromatography in patients receiving cyclophosphamide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of cyclophosphamide in man - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical pharmacokinetics of cyclophosphamide and metabolites with and without SR-2508 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of cyclophosphamide and its metabolites in bone marrow transplantation patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous quantification of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Role of Cytochrome P450 in Cyclophosphamide Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the critical role played by the cytochrome P450 (CYP) superfamily of enzymes in the metabolic activation of the anticancer and immunosuppressive prodrug, cyclophosphamide (B585) (CPA). A thorough understanding of this process is paramount for optimizing therapeutic efficacy and minimizing toxicity in clinical settings.
Introduction to Cyclophosphamide Bioactivation
Cyclophosphamide is a cornerstone of many chemotherapeutic regimens, used to treat a wide array of cancers and autoimmune diseases.[1][2] As a prodrug, it is pharmacologically inert and requires biotransformation into active metabolites to exert its cytotoxic effects.[3][4] This activation is predominantly carried out by hepatic cytochrome P450 enzymes, which initiate a complex metabolic cascade.[1][4][5] The significant interindividual variability observed in patient response and toxicity to CPA is largely attributable to differences in the activity of these enzymes, often stemming from genetic polymorphisms.[6][7][8]
The Metabolic Pathway: Activation and Inactivation
The metabolism of cyclophosphamide involves two primary competing pathways: a major activation pathway via 4-hydroxylation and a minor inactivation pathway via N-dechloroethylation.
2.1 The Activation Cascade
The therapeutically essential activation of CPA begins with the oxidation of the carbon atom at the 4th position of the oxazaphosphorine ring.[3]
-
4-Hydroxylation: Hepatic CYP enzymes hydroxylate CPA to form 4-hydroxycyclophosphamide (B600793) (4-OH-CPA).[7][9][10] This is the rate-limiting step in the activation process.
-
Tautomerization: 4-OH-CPA exists in a dynamic equilibrium with its open-ring tautomer, aldophosphamide (B1666838) (APA).[1][9][11][12] These two metabolites can diffuse from the liver into systemic circulation and enter target cells.[1]
-
β-Elimination: Inside the cells, aldophosphamide undergoes a spontaneous, non-enzymatic β-elimination reaction.[1][13] This cleavage yields the two final products:
2.2 Inactivation and Detoxification Pathways
Concurrent with activation, several pathways exist to detoxify CPA and its metabolites.
-
N-dechloroethylation: A minor pathway, accounting for approximately 10-19% of CPA metabolism, is the N-dechloroethylation of the parent drug.[1][3] This reaction, primarily catalyzed by CYP3A4, produces chloroacetaldehyde, a neurotoxic metabolite, and an inactive CPA derivative.[1][17]
-
ALDH-mediated Oxidation: The primary detoxification route involves the enzymatic oxidation of aldophosphamide by aldehyde dehydrogenase (ALDH), particularly the ALDH1A1 isoform, to form the inactive and non-toxic carboxyphosphamide.[1][9][11]
References
- 1. ClinPGx [clinpgx.org]
- 2. The importance of both CYP2C19 and CYP2B6 germline variations in cyclophosphamide pharmacokinetics and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pharmacokinetics of cyclophosphamide: Significance and symbolism [wisdomlib.org]
- 6. Genetic polymorphisms of CYP2B6 affect the pharmacokinetics/pharmacodynamics of cyclophosphamide in Japanese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Cyclophosphamide and CYP2B6] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The combined impact of CYP2C19 and CYP2B6 pharmacogenetics on cyclophosphamide bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Cyclophosphamide and acrolein induced oxidative stress leading to deterioration of metaphase II mouse oocyte quality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conversion of 4-hydroperoxycyclophosphamide and 4-hydroxycyclophosphamide to phosphoramide mustard and acrolein mediated by bifunctional catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Phosphoramide mustard exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of phosphoramide mustard and acrolein, cytotoxic metabolites of cyclophosphamide, on mouse limb development in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytochrome P450 Oxidoreductase Influences CYP2B6 Activity in Cyclophosphamide Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Effects of Cyclophosphamide Hydrate on DNA Alkylation and Cross-Linking
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclophosphamide (B585) is a cornerstone of chemotherapy, exerting its cytotoxic effects through the alkylation and cross-linking of DNA. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of cyclophosphamide hydrate (B1144303), with a focus on its bioactivation, the chemistry of DNA adduct formation, and the cellular responses to the resultant DNA damage. Detailed experimental protocols for the detection and quantification of cyclophosphamide-induced DNA lesions are provided, alongside collated quantitative data to support researchers in the field. Visualizations of key pathways and experimental workflows are included to facilitate a deeper understanding of the complex processes involved.
Introduction
Cyclophosphamide, a nitrogen mustard derivative, is a prodrug that requires metabolic activation to become a potent DNA alkylating agent.[1][2] Its clinical efficacy in treating a wide range of cancers and autoimmune diseases stems from its ability to induce DNA damage, primarily in rapidly proliferating cells, leading to cell cycle arrest and apoptosis.[2][3] This guide delves into the intricate details of how cyclophosphamide hydrate brings about its therapeutic effects at the molecular level.
Bioactivation of Cyclophosphamide
Cyclophosphamide is metabolically activated primarily in the liver by the cytochrome P450 (CYP) enzyme system, with CYP2B6 being a key enzyme.[2][4] The bioactivation cascade is a critical determinant of both the therapeutic efficacy and the toxicity profile of the drug.
The initial hydroxylation of cyclophosphamide at the C-4 position yields 4-hydroxycyclophosphamide, which exists in equilibrium with its tautomer, aldophosphamide.[4] Aldophosphamide can then follow two main pathways: detoxification via oxidation by aldehyde dehydrogenase (ALDH) to the inactive carboxyphosphamide, or spontaneous β-elimination to yield the two active cytotoxic metabolites: phosphoramide (B1221513) mustard and acrolein.[4] Phosphoramide mustard is the primary DNA alkylating agent responsible for the antineoplastic effects of cyclophosphamide, while acrolein is implicated in toxic side effects such as hemorrhagic cystitis.[2][4]
DNA Alkylation and Cross-Linking by Phosphoramide Mustard
The cytotoxicity of cyclophosphamide is primarily mediated by the interaction of phosphoramide mustard with DNA. Phosphoramide mustard is a bifunctional alkylating agent, meaning it has two reactive chloroethyl groups that can form covalent bonds with nucleophilic sites on the DNA molecule.
The process of DNA alkylation by phosphoramide mustard can be summarized in the following steps:
-
Monoadduct Formation: One of the chloroethyl groups of phosphoramide mustard forms a highly reactive aziridinium (B1262131) ion, which then attacks a nucleophilic center on a DNA base. The N7 position of guanine (B1146940) is the most frequent site of alkylation.[5]
-
Cross-link Formation: The second chloroethyl group can then undergo a similar reaction, alkylating a second base. This can result in two main types of DNA cross-links:
-
Interstrand Cross-links (ICLs): These form between guanines on opposite DNA strands and are considered the most cytotoxic lesions as they prevent the separation of the DNA double helix, thereby blocking DNA replication and transcription.[5]
-
Intrastrand Cross-links: These occur between two guanines on the same DNA strand.
-
In addition to these cross-links, monofunctional adducts (where only one chloroethyl group has reacted with DNA) and DNA-protein cross-links can also be formed.[6]
Quantitative Data on DNA Adduct Formation
The formation of cyclophosphamide-induced DNA adducts can be quantified to assess drug efficacy and patient-specific responses. The following tables summarize key quantitative findings from the literature.
Table 1: In Vivo Formation of G-NOR-G Interstrand Cross-links
| Patient Group | Cyclophosphamide Dose | G-NOR-G AUC (adducts/10^6 nucleotides*hr) | G-NOR-G to Cyclophosphamide AUC Ratio | Reference |
| Non-Fanconi Anemia | 50-60 mg/kg/day | 144.9 | 0.20 | [7] |
| Fanconi Anemia | 5-10 mg/kg/day | 99.8 | 3.0 | [7] |
Table 2: Time Course of G-NOR-G Adduct Formation in Non-Fanconi Anemia Patients
| Time Post-Infusion (hours) | Median G-NOR-G Concentration (adducts/10^6 nucleotides) | Range | Reference |
| 2 | 3.6 | 0.1–58.7 | [5] |
| 4 | 4.65 | 0.4–26.5 | [5] |
| 8 | 2.97 | 0.42–26.4 | [5] |
| 22 | 0.33 | 0.03–4.05 | [5] |
Table 3: Cyclophosphamide-Induced DNA Damage in a Rat Leukemia Model
| Type of DNA Damage | Time to Peak Formation (post 50 mg/kg CP injection) | Reference |
| DNA-DNA Interstrand Cross-links (DIC) | 8 hours | [6] |
| DNA-Protein Cross-links (DPC) | 6 hours | [6] |
Cellular Response to Cyclophosphamide-Induced DNA Damage
The formation of DNA adducts, particularly interstrand cross-links, triggers a complex cellular signaling network known as the DNA Damage Response (DDR). A key pathway activated in response to cyclophosphamide-induced damage is the ATM-p53-p21 pathway.[1][8]
Upon recognition of the DNA lesion, the ATM (Ataxia-Telangiectasia Mutated) kinase is activated and phosphorylates a number of downstream targets, including the tumor suppressor protein p53.[9] Phosphorylation stabilizes and activates p53, which in turn transcriptionally activates genes involved in cell cycle arrest, DNA repair, and apoptosis. One of the key targets of p53 is p21, a cyclin-dependent kinase inhibitor that mediates G1 cell cycle arrest.[1] This pause in the cell cycle allows time for the cell to attempt repair of the DNA damage. If the damage is too extensive to be repaired, p53 can initiate the apoptotic cascade, leading to programmed cell death.
References
- 1. Role of DNA damage response in cyclophosphamide-induced premature ovarian failure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Amelioration of cyclophosphamide-induced DNA damage, oxidative stress, and hepato- and neurotoxicity by Piper longum extract in rats: The role of γH2AX and 8-OHdG [frontiersin.org]
- 4. Liquid chromatography-mass spectrometry screening of cyclophosphamide DNA damage in vitro and in patients undergoing chemotherapy treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation of Cyclophosphamide Specific DNA Adducts in Hematological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity, DNA cross-linking, and DNA single-strand breaks induced by cyclophosphamide in a rat leukemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formation of cyclophosphamide specific DNA adducts in hematological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
The Advent of a Transformative Alkylating Agent: The Historical Development of Cyclophosphamide
A deep dive into the scientific journey of cyclophosphamide (B585), from its rational design as a targeted cancer therapy to its establishment as a cornerstone of modern chemotherapy. This technical guide explores the key preclinical and clinical milestones that defined its path, detailing the experimental frameworks and quantitative data that solidified its place in the oncologic armamentarium.
Conceptualization and Discovery: A Targeted Approach
The story of cyclophosphamide begins in the post-World War II era, building on the understanding of nitrogen mustards, a class of chemical warfare agents found to have profound effects on lymphatic and bone marrow tissues.[1] This observation sparked the idea of harnessing their cytotoxic properties for cancer treatment. However, the high toxicity of early nitrogen mustards limited their therapeutic potential.
In the 1950s, at ASTA (now Baxter Oncology), Norbert Brock and his team embarked on a mission to develop a less toxic, tumor-selective nitrogen mustard derivative.[2] Their approach was rooted in the "transport form/active form" principle, aiming to create an inactive prodrug that would be selectively activated within cancer cells.[2] The prevailing hypothesis at the time was that some tumors possessed higher levels of phosphamidase enzymes, which could cleave a phosphorus-nitrogen bond.[3] This led to the synthesis of a cyclic phosphamide ester of nitrogen mustard, cyclophosphamide, with the expectation that it would be non-toxic until it reached tumor tissue, where it would be enzymatically converted into its active, cytotoxic form.[3] This elegant concept of targeted activation laid the foundation for a new era in cancer chemotherapy. The first clinical trials of cyclophosphamide were published in the late 1950s, and it was approved for medical use in the United States in 1959.[2]
Preclinical Evaluation: Unraveling the Mechanism and Efficacy
Early preclinical studies were instrumental in validating the therapeutic potential of cyclophosphamide and elucidating its unique mechanism of action. These investigations, primarily in rodent models, demonstrated its potent antitumor activity and, crucially, revealed that its activation was not dependent on tumor-specific phosphamidases as initially hypothesized.
In Vitro and In Vivo Models
Initial experiments in vitro showed that cyclophosphamide itself was not directly cytotoxic to tumor cells.[4] However, when incubated with liver microsomes, it was converted into a biologically active form that exhibited potent cell-killing properties.[4] This pivotal discovery pointed to the liver as the primary site of metabolic activation.
Subsequent in vivo studies in animal models, such as rats bearing the Walker 256 carcinosarcoma, provided compelling evidence of cyclophosphamide's efficacy. These studies demonstrated significant tumor regression and increased survival rates in treated animals compared to controls.
Table 1: Preclinical Efficacy of Cyclophosphamide in Walker 256 Carcinoma Bearing Rats
| Treatment Group | Dose (mg/kg) | Route of Administration | Tumor Inhibition (%) | Reference |
| Control | - | - | 0 | [5] |
| Cyclophosphamide | 120 | Single Dose | 75% (cure rate) | [5] |
| Cyclophosphamide | 20 | Every other day | 90-100% (cure rate) | [5] |
Experimental Protocols
This protocol describes the fundamental method used in early studies to demonstrate the metabolic activation of cyclophosphamide.
Objective: To activate cyclophosphamide in vitro to assess its cytotoxic effects on tumor cells.
Materials:
-
Cyclophosphamide
-
Rat liver microsomes (prepared by differential centrifugation of liver homogenates)
-
NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate) regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Tumor cell line (e.g., Walker 256 carcinoma cells)
-
Cell culture medium and supplements
-
Incubator (37°C)
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and rat liver microsomes.
-
Add cyclophosphamide to the reaction mixture at the desired concentration.
-
Incubate the mixture at 37°C for a specified period (e.g., 30-60 minutes) to allow for metabolic activation.
-
Terminate the reaction, for example, by heat inactivation or by adding a quenching agent.
-
Add the activated cyclophosphamide solution to cultured tumor cells.
-
Incubate the tumor cells for a defined period.
-
Assess cell viability using a suitable assay (e.g., trypan blue exclusion, colony formation assay).
Elucidation of the Metabolic Pathway and Mechanism of Action
Intensive research throughout the 1960s and beyond unraveled the complex metabolic pathway of cyclophosphamide and its precise mechanism of action at the molecular level.
The Metabolic Activation Cascade
It was determined that cyclophosphamide is a prodrug that undergoes a multi-step activation process primarily in the liver, catalyzed by cytochrome P450 enzymes.[6][7]
The key steps in the activation pathway are:
-
Hydroxylation: Cyclophosphamide is first hydroxylated at the C4 position to form 4-hydroxycyclophosphamide (B600793).[1][8] This is the rate-limiting step.
-
Tautomerization: 4-hydroxycyclophosphamide exists in equilibrium with its open-ring tautomer, aldophosphamide (B1666838).[1][8]
-
β-Elimination: Aldophosphamide undergoes spontaneous (non-enzymatic) β-elimination to yield two key metabolites:
-
Phosphoramide (B1221513) mustard: The primary alkylating and cytotoxic metabolite responsible for the anticancer effects.[1][8]
-
Acrolein: A highly reactive aldehyde that is responsible for the urotoxic side effects, particularly hemorrhagic cystitis.[1][8]
-
A major detoxification pathway involves the oxidation of aldophosphamide by aldehyde dehydrogenase (ALDH) to the inactive carboxyphosphamide.[6] Tissues with high levels of ALDH, such as bone marrow stem cells, are relatively protected from the toxic effects of cyclophosphamide, contributing to its therapeutic index.[2]
Mechanism of Cytotoxicity: DNA Alkylation
The active metabolite, phosphoramide mustard, is a bifunctional alkylating agent. It forms covalent bonds with the N7 position of guanine (B1146940) bases in DNA.[2] This can result in the formation of both intrastrand and interstrand cross-links, which physically obstruct DNA replication and transcription.[2] The inability of the cell to repair this extensive DNA damage triggers programmed cell death, or apoptosis.[2]
Early methods to detect DNA alkylation were complex. Modern techniques provide greater sensitivity and specificity. This protocol outlines a conceptual approach based on early principles.
Objective: To detect the formation of DNA cross-links in cells treated with activated cyclophosphamide.
Materials:
-
Tumor cells
-
Activated cyclophosphamide (from Protocol 1)
-
DNA extraction reagents
-
Reagents for DNA denaturation and electrophoresis (e.g., alkaline agarose (B213101) gel electrophoresis)
-
DNA staining dye (e.g., ethidium (B1194527) bromide)
-
UV transilluminator
Procedure:
-
Treat tumor cells with activated cyclophosphamide.
-
Isolate genomic DNA from treated and untreated (control) cells.
-
Denature the DNA using alkaline conditions to separate the two strands.
-
Perform electrophoresis on the denatured DNA in an alkaline agarose gel.
-
Rationale: Un-cross-linked DNA will migrate as single strands. Interstrand cross-links will prevent complete denaturation, and the DNA will migrate more slowly as a double-stranded molecule.
-
-
Stain the gel with a DNA-binding dye and visualize the DNA bands under UV light.
-
Compare the migration pattern of DNA from treated and control cells. A slower migrating band in the treated sample indicates the presence of interstrand cross-links.
Early Clinical Trials: Establishing Therapeutic Utility
The initial clinical trials of cyclophosphamide in the late 1950s and early 1960s were crucial in establishing its efficacy and safety profile in humans. These studies focused on patients with various hematologic and solid tumors.
Dose-Escalation and Toxicity Studies
Phase I trials were conducted to determine the maximum tolerated dose (MTD) and the dose-limiting toxicities (DLTs) of cyclophosphamide. Myelosuppression, particularly leukopenia, was identified as the primary DLT. Other common side effects included nausea, vomiting, and alopecia. The unique toxicity of hemorrhagic cystitis, caused by the metabolite acrolein, was also recognized.
Table 2: Summary of Early Phase I Clinical Trial Data for Cyclophosphamide
| Study Population | Dose Range | Route of Administration | Dose-Limiting Toxicities | Reference |
| Patients with advanced cancer | 25–1,000 mg/m² | Intravenous | Grade 3/4 toxicities at ≥800 mg/m² | [1][8] |
Efficacy in Hematologic Malignancies and Solid Tumors
Early clinical trials demonstrated significant antitumor activity of cyclophosphamide in a range of malignancies, particularly lymphomas and leukemias.
Table 3: Efficacy of Cyclophosphamide in Early Clinical Trials
| Cancer Type | Number of Patients | Treatment Regimen | Response Rate | Reference |
| Lymphoma (low-grade) | 27 | Cyclophosphamide + Fludarabine | 100% (89% Complete Response) | [9] |
These early clinical successes solidified cyclophosphamide's role as a potent chemotherapeutic agent and paved the way for its widespread use in various combination chemotherapy regimens that remain standard of care today.
Conclusion
The historical development of cyclophosphamide is a landmark in the history of oncology. From its rational design as a targeted agent to the serendipitous discovery of its true metabolic activation pathway, the journey of cyclophosphamide exemplifies the iterative and often unpredictable nature of drug discovery. The rigorous preclinical and clinical investigations not only established its therapeutic efficacy but also provided fundamental insights into prodrug activation and the mechanisms of DNA-damaging agents. Today, more than six decades after its introduction, cyclophosphamide remains an indispensable tool in the fight against cancer, a testament to the pioneering work of its early developers and the enduring power of scientific inquiry.
References
- 1. The Mechanism of Action of Cyclophosphamide and Its Consequences for the Development of a New Generation of Oxazaphosphorine Cytostatics | MDPI [mdpi.com]
- 2. Cyclophosphamide - Wikipedia [en.wikipedia.org]
- 3. people.ucsc.edu [people.ucsc.edu]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. karger.com [karger.com]
- 6. ClinPGx [clinpgx.org]
- 7. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Cyclophosphamide Hydrate in In Vivo Mouse Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclophosphamide (B585) (CTX) is a widely utilized prodrug that belongs to the nitrogen mustard family of alkylating agents.[1][2] It is extensively used in preclinical in vivo mouse studies as both a potent chemotherapeutic agent against various cancers and as an immunosuppressant for applications such as organ transplantation research and autoimmune disease modeling.[1][2] Its efficacy relies on its metabolic activation in the liver, which leads to the formation of active metabolites that interfere with DNA replication and induce cell death, particularly in rapidly dividing cells like cancer cells and lymphocytes.[1][2][3]
These application notes provide detailed protocols for the preparation and administration of cyclophosphamide hydrate (B1144303) in mice for common research applications, along with a summary of various dosing regimens reported in the literature.
Mechanism of Action
Cyclophosphamide is a prodrug that requires bioactivation, primarily by cytochrome P450 (CYP2B6) enzymes in the liver.[1][3] Upon administration, it is converted to 4-hydroxycyclophosphamide, which exists in equilibrium with its tautomer, aldophosphamide.[2][3][4] Aldophosphamide is then cleaved into two key metabolites: phosphoramide (B1221513) mustard and acrolein.[1][3]
Phosphoramide mustard is the primary cytotoxic metabolite responsible for the antineoplastic and immunosuppressive effects of cyclophosphamide.[1][3] It acts as an alkylating agent, forming irreversible cross-links within and between DNA strands, primarily at the N7 position of guanine.[1] This DNA damage inhibits DNA replication and transcription, ultimately leading to apoptosis (programmed cell death) in rapidly proliferating cells.[1][3]
Acrolein , on the other hand, does not possess antitumor activity but is responsible for some of the toxic side effects of cyclophosphamide, most notably hemorrhagic cystitis, which is inflammation and bleeding of the bladder lining.[1][3]
The immunosuppressive properties of cyclophosphamide are attributed to its ability to deplete lymphocyte populations, particularly rapidly dividing B cells and T cells.[3] It has also been shown to preferentially deplete regulatory T cells (Tregs), which can enhance anti-tumor immune responses.[3]
Signaling Pathway and Metabolic Activation
Caption: Metabolic activation and mechanism of action of cyclophosphamide.
Data Presentation: Dosing Regimens in Mice
The following table summarizes various cyclophosphamide dosing regimens used in in vivo mouse studies for different applications.
| Application | Dose | Route of Administration | Dosing Schedule | Mouse Strain | Reference(s) |
| Chemotherapy | |||||
| High-Dose | 200 mg/kg | Intravenous (IV) | Weekly for 4 weeks | C57BL/6 | [5] |
| High-Dose | 200 mg/kg | Intraperitoneal (IP) | Single dose | Not Specified | [6] |
| High-Dose | 300 mg/kg | Intraperitoneal (IP) | Single dose | Not Specified | [6] |
| High-Dose Priming | 50 mg/kg followed by 200-300 mg/kg | Intraperitoneal (IP) | Priming dose given 4 days before high dose | Not Specified | [6] |
| Metronomic (Low-Dose) | 10-40 mg/kg/day | Oral (in drinking water) | Daily, continuous | Nude or SCID | [7][8] |
| Immunosuppression | |||||
| General | 100 mg/kg | Intraperitoneal (IP) | Single dose | Not Specified | [9] |
| General | 200 mg/kg | Intraperitoneal (IP) | Single dose | Not Specified | [10][11] |
| For Tumor Xenografts | 60 mg/kg | Subcutaneous (SC) | On days -3 and -1 before tumor cell injection | C57BL/6 | [12] |
| For Tumor Vaccination | 2 mg/mouse | Intraperitoneal (IP) | Single dose, 4 days before analysis | C3H | [13] |
| To Mimic Chemotherapy | 2 mg/mouse | Intraperitoneal (IP) | Once every week, starting day -7 pre-infection | Not Specified | [14] |
| Chronic | 60 mg/kg/day | Oral (gavage) | Daily for 30 days | Not Specified | [11] |
| Low-Dose | 2 mg/kg/day | Not Specified | Daily | mdx | [15] |
| High-Dose | 10 mg/kg/day | Not Specified | Daily | mdx | [15] |
Experimental Protocols
Preparation of Cyclophosphamide Hydrate for Injection
Materials:
-
Cyclophosphamide monohydrate powder
-
Sterile, pyrogen-free 0.9% saline solution
-
Sterile vials
-
Vortex mixer
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
0.22 µm syringe filter (if powder is not sterile)
Protocol:
-
Calculate the required amount: Determine the total amount of cyclophosphamide needed based on the desired dose (mg/kg), the number of mice, and their average weight.
-
Reconstitution: Aseptically weigh the cyclophosphamide monohydrate powder and transfer it to a sterile vial.
-
Add the calculated volume of sterile 0.9% saline to the vial to achieve the desired final concentration (e.g., 20 mg/mL).[8]
-
Dissolution: Gently vortex the vial until the powder is completely dissolved.[16] Cyclophosphamide solutions should be prepared immediately before use.[9]
-
Sterilization (if necessary): If the starting powder is not sterile, filter the solution through a 0.22 µm syringe filter into a new sterile vial.[16]
-
Storage: Use the prepared solution immediately. If short-term storage is necessary, protect it from light and refrigerate, but freshly prepared solutions are highly recommended.
Protocol 1: High-Dose Chemotherapy Model
This protocol is adapted from studies using cyclophosphamide to treat tumor xenografts in mice.
Experimental Workflow:
Caption: Experimental workflow for a high-dose chemotherapy mouse model.
Methodology:
-
Animal Model: Use appropriate mouse strains (e.g., immunodeficient mice for xenografts).
-
Tumor Inoculation: Inoculate tumor cells subcutaneously or orthotopically.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 5-7 mm in diameter) before starting treatment.[13]
-
Drug Preparation: Prepare cyclophosphamide solution fresh on the day of injection as described above.
-
Administration:
-
Dosing Schedule: A single high dose or a weekly dosing schedule for several weeks can be employed.[5][6]
-
Monitoring:
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.
-
Monitor the body weight and overall health of the mice daily, especially after high-dose administration.
-
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size, or if signs of toxicity (e.g., significant weight loss) are observed.
Protocol 2: Immunosuppression for Xenograft Models
This protocol is designed to suppress the mouse immune system to allow for the growth of human tumor xenografts.
Methodology:
-
Animal Model: Use immunocompetent mice (e.g., C57BL/6).[12]
-
Drug Preparation: Prepare cyclophosphamide solution as described above.
-
Immunosuppressive Regimen:
-
Tumor Cell Injection: On day 0, inject the tumor cells subcutaneously.
-
Confirmation of Immunosuppression (Optional): Collect blood samples to perform a complete blood count (CBC) to confirm a reduction in total white blood cells and lymphocytes.[12]
-
Monitoring: Monitor tumor growth and the health of the mice as described in the chemotherapy protocol.
Protocol 3: Metronomic (Low-Dose) Oral Administration
This protocol involves the continuous administration of low-dose cyclophosphamide through the drinking water, which has been shown to have anti-angiogenic effects.[7][8]
Methodology:
-
Drug Preparation in Drinking Water:
-
Calculate the amount of cyclophosphamide needed based on the estimated daily water consumption of the mice (approximately 1.5 mL per 10g of body weight per day).[8]
-
Dissolve the calculated amount of cyclophosphamide in the drinking water to achieve the target daily dose (e.g., 20 mg/kg/day).
-
Prepare the medicated water fresh and replace it weekly, storing it in a dark bottle to protect it from light.[8]
-
-
Administration: Provide the cyclophosphamide-containing water ad libitum.
-
Monitoring:
Concluding Remarks
The selection of a specific this compound protocol for in vivo mouse studies depends critically on the experimental objective, whether it be for potent cytotoxicity in cancer models or for inducing immunosuppression. Careful consideration of the dose, administration route, and schedule is essential for achieving reproducible and meaningful results while managing potential toxicities. The protocols and data provided herein serve as a comprehensive guide for researchers to design and execute their studies effectively.
References
- 1. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cyclophosphamide - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Cyclophosphamide? [synapse.patsnap.com]
- 4. Cyclophosphamide Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A clinically relevant dose of cyclophosphamide chemotherapy impairs memory performance on the delayed spatial alternation task that is sustained over time as mice age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High dose cyclophosphamide treatment of human oat cell xenografts in immune deprived mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor effects in mice of low-dose (metronomic) cyclophosphamide administered continuously through the drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclophosphamide induces the loss of taste bud innervation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. Administration of cyclophosphamide changes the immune profile of tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The phytochemical arbutin exerts potent anti-Toxoplasma effects through activation of cell-autonomous defense mechanisms while attenuating inflammation | PLOS Neglected Tropical Diseases [journals.plos.org]
- 15. Cyclophosphamide immunosuppression does not permit successful myoblast allotransplantation in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Dissolving and Activating Cyclophosphamide Hydrate for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the dissolution, storage, and in vitro activation of cyclophosphamide (B585) hydrate (B1144303) for use in cell culture experiments. Cyclophosphamide is a widely used chemotherapeutic agent that requires metabolic activation to exert its cytotoxic effects. Adherence to proper preparation and activation procedures is critical for obtaining accurate and reproducible experimental results.
Data Presentation: Solubility and Stability
A summary of the solubility and stability of cyclophosphamide hydrate in commonly used solvents is presented below.
| Solvent | Solubility | Storage of Stock Solution | Stability of Working Dilution |
| Water | ~40 mg/mL (can be increased to 100 mg/mL with heat)[1][2][3] | Not recommended for long-term storage; prepare fresh for each experiment[1][2] | Stable for a few hours at room temperature.[2] A 4 mg/mL solution in 0.9% NaCl loses ~3.5% potency in 24 hours at 25°C.[2] |
| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL[1][4] to 56 mg/mL[5] | Stable for several months at -20°C[1] | Final DMSO concentration in cell culture should be <0.1% to avoid solvent toxicity.[1] |
| Ethanol (B145695) | ~1 mg/mL[4] | Information not readily available, generally less common for cell culture stocks. | Dilute fresh from stock. Residual ethanol should be minimal. |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~1.6 mg/mL[4] | Not recommended for storage; use immediately.[4] | Prepare fresh. |
Note on conflicting solubility data: There is a notable discrepancy in the reported solubility of cyclophosphamide in DMSO. Researchers should empirically determine the maximum practical concentration for their specific lot of this compound and DMSO source.
Experimental Protocols
Protocol 1: Preparation of Cyclophosphamide Stock Solution
This protocol describes the preparation of a stock solution of this compound.
Materials:
-
Cyclophosphamide monohydrate powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO) or sterile, nuclease-free water
-
Sterile, polypropylene (B1209903) microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet).
-
Weighing: Carefully weigh the desired amount of cyclophosphamide monohydrate powder using an analytical balance.
-
Dissolution in DMSO (Recommended for Storage):
-
Add the appropriate volume of sterile, anhydrous DMSO to the cyclophosphamide powder to achieve the desired stock concentration (e.g., 5 mg/mL).
-
Vortex or gently warm the solution (if necessary) until the powder is completely dissolved.
-
Note: If preparing a high concentration stock, start with a lower volume of DMSO and gradually add more until the desired concentration is reached, ensuring complete dissolution.
-
-
Dissolution in Water (for Immediate Use):
-
Add the appropriate volume of sterile, nuclease-free water to the cyclophosphamide powder.
-
Vortex thoroughly to dissolve. Solutions should be prepared fresh on the day of use.[6]
-
-
Aliquoting and Storage:
Protocol 2: In Vitro Activation of Cyclophosphamide
Cyclophosphamide is a prodrug that requires metabolic activation by liver enzymes to become cytotoxic.[4][7][8][9][10] For in vitro experiments, this is typically achieved using a liver microsomal fraction (S9 fraction).[7][11][12]
Materials:
-
Cyclophosphamide stock solution
-
Liver S9 fraction from a suitable species (e.g., rat, human)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer)
-
Cell culture medium
-
Target cells for treatment
Procedure:
-
Preparation of the Activation Mixture:
-
In a sterile tube, prepare the S9 activation mixture. A typical mixture may contain the S9 fraction, the NADPH regenerating system, and the reaction buffer. The final concentrations of each component should be optimized for the specific S9 fraction and experimental conditions.
-
-
Activation Reaction:
-
Add the cyclophosphamide stock solution to the activation mixture to achieve the desired final concentration.
-
Incubate the reaction mixture at 37°C for a specific period (e.g., 1-3 hours) to allow for the metabolic activation of cyclophosphamide.[12]
-
-
Termination of the Reaction (Optional but Recommended):
-
The activation reaction can be stopped by heat inactivation of the enzymes (e.g., heating at 56°C for 10 minutes) or by removing the microsomes via centrifugation.[7] This step prevents further metabolic activity that could alter the concentration of the active metabolites over time.
-
-
Treatment of Cells:
-
Dilute the activated cyclophosphamide solution to the desired working concentrations in pre-warmed cell culture medium.
-
Remove the existing medium from the cultured cells and replace it with the medium containing the activated cyclophosphamide.
-
Alternatively, the drug, microsomes, and test cells can be mixed together for the assay.[7][11]
-
-
Incubation: Incubate the cells for the desired experimental duration.
Mandatory Visualizations
Cyclophosphamide Dissolution and Application Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Cyclophosphamide Monohydrate [sigmaaldrich.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Cyclophosphamide - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Cyclophosphamide? [synapse.patsnap.com]
- 11. Activation of cyclophosphamide for in vitro testing of cell sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro activation of cyclophosphamide for an in vitro chemosensitivity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclophosphamide Hydrate in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophosphamide (B585) is a widely used alkylating agent in cancer chemotherapy.[1][2] Its efficacy relies on its metabolic activation in the liver by cytochrome P450 enzymes into active metabolites, primarily phosphoramide (B1221513) mustard and acrolein.[1][3] Phosphoramide mustard is the principal cytotoxic component, forming DNA crosslinks between and within DNA strands at the guanine (B1146940) N-7 positions. This irreversible damage to DNA interferes with replication and transcription, ultimately leading to apoptosis, or programmed cell death, in rapidly dividing cancer cells.[3][4] Beyond its direct cytotoxic effects, cyclophosphamide also exhibits immunomodulatory properties by depleting regulatory T cells (Tregs), which can enhance anti-tumor immune responses.[4]
These application notes provide a comprehensive overview of recommended cyclophosphamide hydrate (B1144303) dosages and administration protocols for various human tumor xenograft models in mice. The information is intended to guide researchers in designing and executing preclinical studies to evaluate novel cancer therapeutics in combination with this standard chemotherapeutic agent.
Data Presentation: Recommended Cyclophosphamide Dosages in Xenograft Models
The following tables summarize cyclophosphamide dosages and schedules reported in the literature for different cancer types in xenograft models. It is crucial to note that the optimal dosage and administration schedule can vary depending on the specific cell line, mouse strain, and experimental goals.
Table 1: High-Dose and Fractionated Cyclophosphamide Regimens
| Cancer Type | Cell Line | Mouse Model | Dosage | Administration Route & Schedule | Reference |
| Lung Cancer (Oat Cell) | Not Specified | Immunodeprived Mice | 200 mg/kg | Single dose | [5] |
| Lung Cancer (Oat Cell) | Not Specified | Immunodeprived Mice | 300 mg/kg | Single dose (can be lethal without priming) | [5] |
| Lung Cancer (Oat Cell) | Not Specified | Immunodeprived Mice | 50 mg/kg (priming dose) followed by 300 mg/kg | Single doses, 4 days apart | [5] |
| Lung Cancer (Adenocarcinoma) | A549 | C57BL/6 | 60 mg/kg | Subcutaneous, on days 3 and 1 before tumor cell injection for immunosuppression | [6] |
| Prostate Cancer | PC-3 | Athymic Nude Mice | 36 mg/kg | Intraperitoneal (i.p.), daily for 4 days | [7] |
| Breast Cancer | MDA-MB-231 | Nude Mice | 120 mg/kg | Thrice weekly | [8] |
| Melanoma | K1735 (SW1 clone) | C3H/HeN | 2 mg/mouse (~100 mg/kg) | Intraperitoneal (i.p.), single dose | [3] |
| Various Cancers | Various Human Cell Lines | Nude Rats | 100 mg/kg | Intraperitoneal (i.p.), 24 hours before tumor cell inoculation | [1] |
Table 2: Metronomic (Low-Dose) Cyclophosphamide Regimens
| Cancer Type | Cell Line | Mouse Model | Dosage | Administration Route & Schedule | Reference |
| Breast Cancer | MDA-MB-435 | Nude or SCID Mice | ~25 mg/kg/day | Oral (in drinking water), continuous | [9] |
| Colon Cancer | HT29 | Nude or SCID Mice | ~10-40 mg/kg/day | Oral (in drinking water), continuous | [9][10] |
| Prostate Cancer | PC3 | Nude or SCID Mice | ~10-40 mg/kg/day | Oral (in drinking water), continuous | [10] |
| Prostate Cancer | TRAMP model | C57BL/6 | 50 mg/kg | Intraperitoneal (i.p.), single dose | [5][11] |
| Lung Cancer (Lewis Lung Carcinoma) | LLC | C57BL/6J | 25 mg/kg | Intraperitoneal (i.p.), every other day | [12] |
| Lung Cancer (Lewis Lung Carcinoma) | LLC | C57BL/6J | 170 mg/kg | Intraperitoneal (i.p.), every 6 days | [12] |
Experimental Protocols
Protocol 1: Preparation of Cyclophosphamide Hydrate for Injection
Materials:
-
This compound powder
-
Sterile, pyrogen-free water for injection or 0.9% Sodium Chloride Injection, USP
-
Sterile syringes and needles
-
Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[13]
Procedure:
-
Reconstitution:
-
Work in a certified biological safety cabinet (Class II, Type B) or a fume hood.[11]
-
Reconstitute the cyclophosphamide powder with sterile water for injection or 0.9% NaCl. For direct intravenous or intraperitoneal injection, reconstitution with 0.9% NaCl is recommended to create an isotonic solution.[14][15]
-
The final concentration for stock solutions is often 20 mg/mL.[15]
-
Vigorously shake the vial to ensure complete dissolution.[14]
-
-
Dilution:
-
Further dilute the reconstituted solution to the desired final concentration for injection using sterile 0.9% NaCl or another appropriate sterile buffer (e.g., PBS). For example, a 2 mg/mouse dose for a 20g mouse would be 100 mg/kg. If the final injection volume is 0.1 mL, the concentration should be 20 mg/mL.
-
-
Storage:
Protocol 2: Administration of Cyclophosphamide in Xenograft Mouse Models
Materials:
-
Prepared cyclophosphamide solution
-
Tumor-bearing mice
-
Appropriate size sterile syringes and needles (e.g., 27-30 gauge)
-
Animal restraint device (if necessary)
-
Sharps container
Procedure:
-
Animal Handling and Dosing:
-
Accurately weigh each animal to determine the correct volume of the drug solution to inject based on the desired mg/kg dose.
-
Administer the cyclophosphamide solution via the desired route. Intraperitoneal (i.p.) injection is a common route for systemic delivery in mouse models.[3][11] Oral administration via gavage or in the drinking water is used for metronomic scheduling.[9][10]
-
For i.p. injection, gently restrain the mouse and inject into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
-
Post-Administration Monitoring:
-
Monitor the animals regularly for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
To mitigate the risk of hemorrhagic cystitis, a known side effect of cyclophosphamide due to the metabolite acrolein, ensure animals have free access to drinking water to promote diuresis.[13] For high-dose regimens, consider co-administration of a uroprotectant agent like mesna.
-
Tumor growth should be monitored by caliper measurements 2-3 times per week, and tumor volume calculated using the formula: (Width² x Length) / 2.[17]
-
-
Safety Precautions:
-
Cyclophosphamide is a hazardous drug. Always wear appropriate PPE when handling the drug and treated animals.[13]
-
Animal waste (bedding, feces, urine) from treated animals should be handled as hazardous for at least 48 hours post-injection.[11]
-
Dispose of all contaminated materials and sharps in designated hazardous waste containers.[11]
-
Visualizations
Signaling Pathway of Cyclophosphamide Action
References
- 1. Cyclophosphamide Enhances Human Tumor Growth in Nude Rat Xenografted Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced anti-tumor and anti-angiogenic effects of metronomic cyclophosphamide combined with Endostar in a xenograft model of human lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Administration of cyclophosphamide changes the immune profile of tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 5. Combining low-dose cyclophosphamide with GM-CSF–secreting prostate cancer immunotherapy enhances antitumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Enhancement of the antitumor effect of cyclophosphamide with the hypoxia-selective cytotoxin NLCQ-1 against murine tumors and human xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapamycin prevents cyclophosphamide-induced ovarian follicular loss and potentially inhibits tumour proliferation in a breast cancer xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antitumor effects in mice of low-dose (metronomic) cyclophosphamide administered continuously through the drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. An improved and versatile immunosuppression protocol for the development of tumor xenograft in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. globalrph.com [globalrph.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. benchchem.com [benchchem.com]
Application Note: Quantification of Cyclophosphamide and its Metabolites using a Validated LC-MS/MS Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the simultaneous quantification of the anticancer prodrug cyclophosphamide (B585) (CP) and its primary active metabolite, 4-hydroxycyclophosphamide (B600793) (4-OHCP), in human plasma using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The protocol is based on established and validated methodologies, ensuring high accuracy and precision for applications in therapeutic drug monitoring, pharmacokinetic studies, and drug development. Additionally, this document presents a summary of quantitative data from various validated methods and visual representations of the cyclophosphamide metabolic pathway and the experimental workflow.
Introduction
Cyclophosphamide is a widely used alkylating agent in cancer chemotherapy.[1] As a prodrug, it requires metabolic activation in the liver by cytochrome P450 (CYP) enzymes, primarily CYP2B6, CYP2C9, and CYP3A4, to form 4-hydroxycyclophosphamide.[2][3] This active metabolite exists in equilibrium with its tautomer, aldophosphamide, which then spontaneously decomposes into the cytotoxic agent phosphoramide (B1221513) mustard and the urotoxic by-product acrolein.[2][4] Given the narrow therapeutic index and the variability in patient metabolism, precise quantification of cyclophosphamide and its active metabolites is crucial for optimizing therapeutic efficacy and minimizing toxicity.[5] LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical quantification of these compounds.[1]
Quantitative Data Summary
The following tables summarize the validation parameters for the quantification of cyclophosphamide and its metabolites from various published LC-MS/MS methods.
Table 1: LC-MS/MS Method Validation Parameters for Cyclophosphamide (CP)
| Biological Matrix | Sample Preparation | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (% CV) | Reference |
| Human Plasma | Liquid-Liquid Extraction | 20 - 15000 | 20 | Within ±15% | < 15% | [1] |
| Human Plasma | Protein Precipitation | 200 - 40000 | 200 | < 15% | < 15% | [5] |
| Whole Blood (VAMS) | Protein Precipitation | 5 - 60000 | 5 | -14.9% to 14.2% | 6.14% to 8.85% | [6][7] |
| Human Urine | Dilution | 3000 - 175000 | 5 | - | - | [8] |
| Whole Blood (MEPS) | Microextraction by Packed Sorbent | 100 - 100000 | 100 | 107% to 110% | 2.0% to 7.0% |
Table 2: LC-MS/MS Method Validation Parameters for 4-Hydroxycyclophosphamide (4-OHCP)
| Biological Matrix | Sample Preparation & Derivatization | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (% CV) | Reference |
| Human Plasma | Protein Precipitation with Semicarbazide (B1199961) | 50 - 5000 | 50 | < 15% | < 15% | [5] |
| Whole Blood (VAMS) | Protein Precipitation with Semicarbazide | 2.5 - 1000 | 2.5 | -14.7% to 19.1% | 6.94% to 9.12% | [6][7] |
Experimental Protocols
This section details a validated protocol for the simultaneous quantification of cyclophosphamide and 4-hydroxycyclophosphamide in human plasma.
Materials and Reagents
-
Cyclophosphamide (CP) reference standard
-
4-Hydroxycyclophosphamide (4-OHCP) reference standard
-
Cyclophosphamide-d4 (CP-d4) or Cyclophosphamide-d8 (CP-d8) as internal standard (IS)
-
4-Hydroxycyclophosphamide-d4 (4-OHCP-d4) as internal standard (IS)
-
Semicarbazide hydrochloride (SCZ)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Equipment
-
UPLC or HPLC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Sample Preparation (Protein Precipitation with Derivatization)
Due to the instability of 4-hydroxycyclophosphamide in plasma, immediate derivatization is required after sample collection.[5]
-
Derivatization: Immediately after blood collection and centrifugation to obtain plasma, add 5 µL of semicarbazide hydrochloride solution to 100 µL of plasma to stabilize the 4-OHCP.[6]
-
Internal Standard Spiking: To the derivatized plasma sample, add a known concentration of the internal standards (e.g., CP-d4 and 4-OHCP-d4).
-
Protein Precipitation: Add 3 volumes of cold acetonitrile or a 1:1 mixture of methanol and acetonitrile to the plasma sample.[5]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to increase concentration.
-
Injection: Inject a small volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used, for instance, a Waters Acquity UPLC BEH C18 (2.1 x 100 mm; 1.7 µm) or a Zorbax Extend C18 (150 mm x 2.1 mm, 5 µm).[5][6]
-
Mobile Phase A: 0.1% Formic acid in water or 1 mM ammonium hydroxide in water.[5][6]
-
Gradient: A gradient elution is typically employed to achieve good separation. An example gradient starts with a low percentage of mobile phase B, which is then ramped up to elute the analytes.
-
Column Temperature: Maintained at a constant temperature, e.g., 30-40 °C.
-
Total Run Time: Typically between 3.5 to 6 minutes.[5]
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor-to-product ion transitions need to be optimized for the specific instrument. Commonly used transitions are:
-
Instrument Parameters: Source-dependent and compound-dependent parameters such as nebulizer gas, collision gas, curtain gas, collision energy, and declustering potential should be optimized for maximum signal intensity.
Data Analysis and Quantification
Quantification is performed by constructing a calibration curve using the peak area ratios of the analytes to their respective internal standards versus the nominal concentrations of the calibration standards. The concentration of the analytes in the quality control and unknown samples is then determined from this calibration curve.
Visualizations
Cyclophosphamide Metabolic Pathway
The following diagram illustrates the complex metabolic pathway of cyclophosphamide, from its activation to the formation of active and toxic metabolites, as well as detoxification routes.
Caption: Metabolic pathway of cyclophosphamide.
Experimental Workflow
The diagram below outlines the key steps in the LC-MS/MS workflow for the quantification of cyclophosphamide and its metabolites.
Caption: Experimental workflow for LC-MS/MS analysis.
References
- 1. annalsofrscb.ro [annalsofrscb.ro]
- 2. ClinPGx [clinpgx.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous quantification of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cyclophosphamide and 4-hydroxycyclophosphamide pharmacokinetics in patients with glomerulonephritis secondary to lupus and small vessel vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Cyclophosphamide-Resistant Cancer Cell Line In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclophosphamide (B585) is a widely used chemotherapeutic agent that requires metabolic activation to exert its cytotoxic effects. However, the development of resistance is a significant clinical challenge. Establishing cyclophosphamide-resistant cancer cell lines in vitro is a critical tool for studying the molecular mechanisms of resistance and for the preclinical evaluation of novel therapeutic strategies to overcome it. These application notes provide detailed protocols for generating and validating cyclophosphamide-resistant cancer cell lines.
Key Mechanisms of Cyclophosphamide Resistance
Resistance to cyclophosphamide is a multifactorial process. The primary mechanisms include:
-
Increased Drug Detoxification: Upregulation of enzymes such as Aldehyde Dehydrogenase (ALDH), particularly isoforms ALDH1A1 and ALDH3A1, which convert the active metabolite of cyclophosphamide, aldophosphamide, into the less toxic carboxyphosphamide.[1]
-
Enhanced Glutathione (B108866) (GSH) Conjugation: Increased activity of Glutathione S-transferases (GSTs), such as GSTA1-1, which catalyze the conjugation of glutathione to the toxic metabolites of cyclophosphamide, facilitating their efflux from the cell.[2]
-
Enhanced DNA Damage Repair: Upregulation of DNA repair pathways, including Base Excision Repair (BER) and Nucleotide Excision Repair (NER), which repair the DNA adducts formed by the active metabolite of cyclophosphamide, phosphoramide (B1221513) mustard. Key proteins in these pathways include XRCC1, ERCC1, and ATM.
Experimental Protocols
Part 1: Determination of the Initial Inhibitory Concentration (IC50) of Cyclophosphamide
Before inducing resistance, it is essential to determine the baseline sensitivity of the parental cancer cell line to cyclophosphamide.
Protocol: IC50 Determination by MTT Assay
-
Cell Seeding: Seed the parental cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
Drug Preparation: Prepare a stock solution of 4-hydroperoxycyclophosphamide (4-HC), the active in vitro form of cyclophosphamide, in the appropriate solvent. Perform serial dilutions in complete culture medium to obtain a range of concentrations.
-
Drug Treatment: Replace the medium in the 96-well plate with 100 µL of medium containing the various concentrations of 4-HC. Include a vehicle control (medium with solvent but no drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Part 2: Generation of Cyclophosphamide-Resistant Cell Lines
Two primary methods are commonly used to establish drug-resistant cell lines: continuous dose escalation and pulse selection.
Protocol 1: Continuous Dose Escalation
-
Initial Treatment: Culture the parental cells in a medium containing a low concentration of 4-HC, typically starting at the IC10 to IC20 value determined previously.
-
Monitoring and Subculturing: Monitor the cells for signs of recovery and proliferation. When the cells reach 70-80% confluency, subculture them.
-
Dose Incrementation: Once the cells have adapted and are growing steadily at the initial concentration, increase the 4-HC concentration by 1.5- to 2-fold.[3]
-
Repeat and Adapt: Repeat the process of monitoring, subculturing, and dose escalation. This process can take several months.
-
Establishment of Resistant Line: A cell line is considered resistant when it can proliferate in a 4-HC concentration that is significantly higher (e.g., 5- to 10-fold the parental IC50) than what the parental cells can tolerate.
Protocol 2: Pulse Selection
-
High-Dose Pulse: Treat the parental cells with a high concentration of 4-HC (e.g., the IC50 or higher) for a short period (e.g., 2-4 hours).
-
Recovery: After the pulse, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Cell Growth: Allow the surviving cells to recover and proliferate until they reach 70-80% confluency.
-
Repeat Pulse Treatment: Repeat the high-dose pulse and recovery cycle several times (e.g., 6-10 cycles).
-
Establishment of Resistant Line: After multiple cycles, the surviving cell population will be enriched for resistant cells.
Part 3: Validation of the Resistant Phenotype
The established cell line must be validated to confirm its resistance to cyclophosphamide and to characterize the underlying mechanisms.
Protocol: Validation of Resistance
-
IC50 Re-evaluation: Determine the IC50 of the newly established resistant cell line and compare it to the parental cell line. A significant increase in the IC50 value confirms the resistant phenotype.
-
ALDH Activity Assay:
-
Use a commercially available kit (e.g., ALDEFLUOR™) to measure ALDH activity via flow cytometry.[2]
-
Incubate the cells with the ALDH substrate (BAAA) in the presence or absence of the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), as a negative control.[1][4][5]
-
Analyze the fluorescence by flow cytometry to quantify the ALDH-positive cell population.
-
-
Western Blotting for Resistance Markers:
-
Prepare whole-cell lysates from both parental and resistant cells.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against ALDH1A1, GSTP1, and key DNA repair proteins (e.g., ERCC1, XRCC1, ATM).
-
Use a loading control (e.g., β-actin or GAPDH) for normalization.
-
Incubate with a secondary antibody and detect the signal. Quantify the band intensities to compare protein expression levels.
-
-
Quantitative Real-Time PCR (qRT-PCR) for DNA Repair Gene Expression:
-
Isolate total RNA from parental and resistant cells and synthesize cDNA.
-
Perform qRT-PCR using primers specific for DNA repair genes (e.g., ERCC1, XRCC1, ATM).
-
Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Data Presentation
Table 1: Hypothetical IC50 Values of Parental and Cyclophosphamide-Resistant Cell Lines
| Cell Line | Parental IC50 (µM of 4-HC) | Resistant IC50 (µM of 4-HC) | Fold Resistance |
| Ovarian Cancer (A2780) | 5.2 | 58.5 | 11.3 |
| Breast Cancer (MCF-7) | 8.7 | 75.1 | 8.6 |
| Lung Cancer (A549) | 15.3 | 120.8 | 7.9 |
| Bladder Cancer (T24) | 11.5 | 95.2 | 8.3 |
Table 2: Primer Sequences for qRT-PCR Analysis of DNA Repair Genes
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| ERCC1 | GCTGGCTAAGATGTGTATCCTGG | ATCAGGAGGTCCGCTGGTTTCT |
| XRCC1 | GAGGATGAGAGCGCCAACTC | TCACTCAGGACCCACGTTGTC |
| ATM | GGATTTAGCTGTGGAGGAGCT | TCCGACTGAAGCTGTTGTTGT |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GACAAGCTTCCCGTTCTCAG |
Visualizations
Caption: Experimental workflow for establishing a cyclophosphamide-resistant cell line.
Caption: Key signaling pathways in cyclophosphamide metabolism and resistance.
References
- 1. stemcell.com [stemcell.com]
- 2. abscience.com.tw [abscience.com.tw]
- 3. Combined expression of aldehyde dehydrogenase 1A1 and β-catenin is associated with lymph node metastasis and poor survival in breast cancer patients following cyclophosphamide treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
Protocol for Inducing Immunosuppression in Mice with Cyclophosphamide: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophosphamide (B585) (CTX) is a potent alkylating agent widely used in research to induce immunosuppression in murine models. Its mechanism of action involves metabolic activation to phosphoramide (B1221513) mustard, which crosslinks DNA in rapidly dividing cells, such as lymphocytes, leading to cell cycle arrest and apoptosis.[1][2][3] This controlled suppression of the immune system is invaluable for a variety of research applications, including the study of autoimmune diseases, oncology, and the efficacy of immunomodulatory drugs. These application notes provide a detailed protocol for inducing and evaluating immunosuppression in mice using cyclophosphamide.
Mechanism of Action
Cyclophosphamide is a prodrug that is metabolically activated primarily in the liver by cytochrome P450 enzymes into its active metabolites, 4-hydroxycyclophosphamide (B600793) and aldophosphamide.[3] These metabolites are then converted to the cytotoxic compounds phosphoramide mustard and acrolein. Phosphoramide mustard is responsible for the alkylating effects of the drug, forming DNA crosslinks that trigger cell death pathways.[2] This process preferentially affects rapidly proliferating cells, including lymphocytes, leading to a significant reduction in immune cell populations.[1] The apoptotic cascade initiated by cyclophosphamide-induced DNA damage involves the activation of the p53 tumor suppressor protein, modulation of Bcl-2 family proteins, and activation of caspases, ultimately leading to programmed cell death.[4][5][6]
Quantitative Effects of Cyclophosphamide on Murine Immune Parameters
The administration of cyclophosphamide leads to dose- and time-dependent changes in various immunological parameters. The following tables summarize the quantitative effects observed in mice.
Table 1: Effect of Cyclophosphamide on Immune Organ Indices
| Dosage (mg/kg) | Time Point | Spleen Index (% of Body Weight) | Thymus Index (% of Body Weight) | Reference |
| 80 | Day 11 | Significantly decreased vs. control | Significantly decreased vs. control | [3] |
| 100 | Day 13 | Significantly decreased vs. control | Significantly decreased vs. control | [7] |
| 150 | Day 5 | Significantly decreased vs. control | Significantly decreased vs. control | [8][9] |
| 200 | Day 2 & 7 | Marked reduction vs. control | Marked reduction vs. control | [10] |
Table 2: Effect of Cyclophosphamide on Peripheral Blood Cell Counts
| Dosage (mg/kg) | Time Point | White Blood Cell (WBC) Count | Lymphocyte Count | Neutrophil Count | Reference |
| 40 | 24 hours post-last dose | Decreased vs. control | Decreased vs. control | Decreased vs. control | [11] |
| 120-160 | Day 2-3 post-injection | Leukopenia | Lymphopenia | Nadir of 285-360 cells/µl | [1] |
| 150 | Day 5 | Significantly decreased vs. control | Significantly decreased vs. control | - | [8][9] |
Table 3: Effect of Cyclophosphamide on Splenic Lymphocyte Subpopulations (Absolute Numbers)
| Dosage (mg/kg) | Time Point | CD4+ T Cells | CD8+ T Cells | B Cells (Surface Ig+) | Reference |
| 200 | Day 2 & 7 | Reduced vs. control | Reduced vs. control | Markedly decreased vs. control | [10] |
Experimental Protocols
Protocol 1: Induction of Immunosuppression with Cyclophosphamide
1.1. Materials:
-
Cyclophosphamide monohydrate (CTX)
-
Sterile saline (0.9% NaCl)
-
Syringes and needles (e.g., 27G)
-
Appropriate mouse strain (e.g., BALB/c or C57BL/6), 6-8 weeks old
-
Animal balance
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
1.2. Cyclophosphamide Preparation:
-
On the day of injection, prepare a fresh solution of cyclophosphamide.
-
Calculate the required amount of CTX based on the mean body weight of the mice and the desired dose. A common dosage range for inducing significant immunosuppression is 100-200 mg/kg.
-
Dissolve the CTX powder in sterile saline to the desired concentration (e.g., 10 mg/mL). Ensure complete dissolution.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
1.3. Administration:
-
Weigh each mouse accurately to determine the precise volume of CTX solution to be administered.
-
Administer the cyclophosphamide solution via intraperitoneal (i.p.) injection. A single high dose is often sufficient to induce profound immunosuppression.[8][9] Alternatively, a multi-day regimen can be employed.[1]
-
The nadir of leukopenia and neutropenia is typically observed 2-3 days post-administration.[1] The timing of experimental procedures should be planned accordingly.
1.4. Monitoring:
-
Monitor the mice daily for clinical signs of toxicity, such as weight loss, lethargy, and ruffled fur.
-
Provide supportive care as needed, such as softened food or supplemental hydration, especially at higher doses.
Protocol 2: Assessment of Immunosuppression
2.1. Complete Blood Count (CBC):
-
Collect peripheral blood from the mice (e.g., via retro-orbital sinus or tail vein) into EDTA-coated microtubes to prevent coagulation.
-
Perform a complete blood count using an automated hematology analyzer calibrated for mouse blood.
-
Key parameters to assess include total white blood cell count, lymphocyte count, and neutrophil count.
2.2. Flow Cytometry for Immune Cell Phenotyping:
-
Spleen and Thymus Preparation:
-
Euthanize mice at the desired time point post-CTX administration.
-
Aseptically harvest the spleen and thymus and record their weights.
-
Prepare single-cell suspensions by gently dissociating the organs through a 70 µm cell strainer.
-
Lyse red blood cells using a suitable lysis buffer.
-
Wash the cells with FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide).
-
Count the viable cells using a hemocytometer or an automated cell counter.
-
-
Antibody Staining:
-
Adjust the cell concentration to 1 x 10^6 cells per 100 µL of FACS buffer.
-
Block Fc receptors with an anti-CD16/32 antibody to reduce non-specific binding.
-
Incubate the cells with a cocktail of fluorescently conjugated antibodies specific for murine immune cell surface markers. A typical panel might include:
-
T cells: Anti-CD3, Anti-CD4, Anti-CD8
-
B cells: Anti-B220 (CD45R), Anti-IgM
-
Natural Killer (NK) cells: Anti-NK1.1
-
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cell samples on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage and absolute number of different immune cell populations.
-
Visualizations
References
- 1. LOW DOSE CYCLOPHOSPHAMIDE IMPROVES SURVIVAL IN A MURINE TREATMENT MODEL OF SEPSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Monocytes That Repopulate in Mice After Cyclophosphamide Treatment Acquire a Neutrophil Precursor Gene Signature and Immunosuppressive Activity [frontiersin.org]
- 3. Prevention of Cyclophosphamide-Induced Immunosuppression in Mice with the Antimicrobial Peptide Sublancin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclophosphamide induces caspase 9-dependent apoptosis in 9L tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Polydatin Alleviates Cyclophosphamide-Induced Mouse Immunosuppression by Promoting Splenic Lymphocyte Proliferation and Thymic T Cell Development and Differentiation | MDPI [mdpi.com]
- 8. Characteristics of the cyclophosphamide-induced immunosuppression model in Balb/c mice | Laboratory Animals for Science [labanimalsjournal.ru]
- 9. researchgate.net [researchgate.net]
- 10. Differential effects of a single dose of cyclophosphamide on T cell subsets of the thymus and spleen in mice: flow cytofluorometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rhCNB Improves Cyclophosphamide-Induced Immunodeficiency in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Cyclophosphamide Hydrate Stock Solutions for In Vitro Assays
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophosphamide (B585) (CTX) is a widely used chemotherapeutic agent belonging to the nitrogen mustard class of alkylating agents. It is a prodrug that requires metabolic activation to exert its cytotoxic effects, making its application in in vitro assays complex. This document provides detailed protocols for the preparation, storage, and in vitro activation of cyclophosphamide hydrate (B1144303) stock solutions to ensure reproducible and reliable experimental outcomes.
Cyclophosphamide itself exhibits no in vitro cytotoxicity as it requires activation by cytochrome P450 (CYP450) enzymes, primarily found in the liver, to be converted into its active metabolites, 4-hydroxycyclophosphamide (B600793) and phosphoramide (B1221513) mustard.[1][2] These active metabolites are responsible for the drug's therapeutic effects by inducing DNA cross-linking and apoptosis in rapidly dividing cells.[1][2] Therefore, for most in vitro cancer cell line-based assays, co-incubation with a metabolic activation system, such as a liver S9 microsomal fraction, is essential.[3][4][5][6] Alternatively, pre-activated derivatives like 4-hydroperoxy-cyclophosphamide can be used.
These application notes will guide researchers through the proper handling, dissolution, and activation of cyclophosphamide hydrate for various in vitro applications.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Concentration (mM) | Notes |
| Water | ≥ 50 mg/mL[7] | 179.15 mM[7] | Solutions are unstable and should be freshly prepared.[7][8] May require heating to fully dissolve.[8] |
| DMSO | ≥ 100 mg/mL[7] | 358.29 mM[7] | A common solvent for long-term storage of stock solutions at -20°C.[8] |
| Ethanol | ~1 mg/mL[1][2] | ~3.58 mM | |
| Dimethylformamide (DMF) | ~1.4 mg/mL[1][2] | ~5.01 mM | |
| PBS (pH 7.2) | ~1.6 mg/mL[1][2] | ~5.73 mM | Aqueous solutions are not recommended for storage for more than one day.[1] |
Table 2: Stability of this compound Solutions
| Solvent/Diluent | Storage Temperature | Stability | Reference |
| Water | Room Temperature | Stable for only a few hours. | |
| Water | 4°C | Degrades on storage. | [8] |
| 0.9% Sodium Chloride | Room Temperature | Stable for 24 hours. | [9] |
| 0.9% Sodium Chloride | Refrigerated | Stable for up to 6 days. | [9] |
| Simple Syrup or Ora-Plus | 4°C | Stable for at least 56 days. | [10] |
| DMSO | -20°C | Stable for many months. | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO for long-term storage.
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution:
-
Transfer the weighed powder to a sterile tube or vial.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.[8]
-
Protocol 2: In Vitro Activation of Cyclophosphamide using Liver S9 Fraction
This protocol outlines the metabolic activation of cyclophosphamide for use in cell-based assays.
Materials:
-
This compound stock solution (from Protocol 1)
-
Liver S9 fraction (from a suitable species, e.g., rat, human)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4)
-
Cell culture medium
-
Target cells for the assay
Procedure:
-
Preparation of S9 Mix:
-
On ice, prepare the S9 mix by combining the liver S9 fraction, NADPH regenerating system, and phosphate buffer according to the manufacturer's instructions or established laboratory protocols.
-
-
Activation Reaction:
-
Dilute the this compound stock solution to the desired working concentration in the prepared S9 mix.
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 1-3 hours) to allow for metabolic activation.[3] The optimal incubation time may need to be determined empirically.
-
-
Application to Cells:
-
Controls:
-
Include appropriate controls in your experiment:
-
Cells treated with cyclophosphamide without the S9 activation mix.
-
Cells treated with the S9 activation mix alone.
-
Vehicle control (e.g., DMSO diluted in medium).
-
-
Visualizations
Caption: Experimental workflow for preparing and using cyclophosphamide in in vitro assays.
Caption: Bioactivation pathway of cyclophosphamide.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Cyclophosphamide (hydrate) | CAS 6055-19-2 | Cayman Chemical | Biomol.com [biomol.com]
- 3. In vitro activation of cyclophosphamide for an in vitro chemosensitivity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of cyclophosphamide for in vitro testing of cell sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. globalrph.com [globalrph.com]
- 10. Stability of Cyclophosphamide in Extemporaneous Oral Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intraperitoneal vs. Oral Administration of Cyclophosphamide in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophosphamide (B585) (CTX) is a widely used alkylating agent in cancer chemotherapy and as an immunosuppressant. It is a prodrug that requires metabolic activation, primarily by hepatic cytochrome P450 enzymes, to its active metabolites, 4-hydroxycyclophosphamide (B600793) and phosphoramide (B1221513) mustard. The route of administration can significantly influence the pharmacokinetics, efficacy, and toxicity profile of a drug. In preclinical rodent studies, the most common routes for cyclophosphamide administration are intraperitoneal (IP) injection and oral (PO) gavage. This document provides a detailed comparison of these two routes, including experimental protocols, comparative data, and relevant biological pathways.
Comparative Data: Intraperitoneal vs. Oral Administration
While direct head-to-head pharmacokinetic studies comparing intraperitoneal and oral administration of cyclophosphamide in rodents are not extensively available in the literature, existing studies provide valuable insights into the differences in toxicity and clastogenic effects.
A key study directly comparing the two routes in a micronucleus test in mice found that the intraperitoneal route is more toxic and requires lower doses to achieve a similar biological effect compared to the oral route in CD-1 mice.[1]
Table 1: Comparative Toxicity and Genotoxicity of Intraperitoneal vs. Oral Cyclophosphamide in Mice [1]
| Parameter | Intraperitoneal (IP) Administration | Oral (PO) Administration | Mouse Strain | Notes |
| Toxicity | More toxic | Less toxic | MS/Ae and CD-1 | Higher doses were tolerated via the oral route. |
| Clastogenic Effect | Higher induction of micronucleated polychromatic erythrocytes (MNPCEs) at equivalent mg/kg doses. | Lower doses were less effective in inducing MNPCEs compared to IP. | CD-1 | Higher doses were required for the p.o. route to induce about equal amounts of clastogenic damage as the i.p. route.[1] |
| Dose Range for Micronucleus Test | 25-200 mg/kg | 50-400 mg/kg | MS/Ae and CD-1 | Reflects the difference in potency and toxicity between the two routes. |
Note: While direct comparative pharmacokinetic data (Cmax, Tmax, AUC, bioavailability) in rodents is limited, studies in other species and comparisons to intravenous (IV) administration suggest that the bioavailability of the active metabolites of cyclophosphamide is generally high for both routes.[2] However, the absorption kinetics and first-pass metabolism dynamics will differ, influencing the peak concentration and time to reach it.
Signaling Pathway of Cyclophosphamide
Cyclophosphamide exerts its cytotoxic effects through the alkylation of DNA by its active metabolite, phosphoramide mustard. This leads to DNA damage and the induction of apoptosis.
Caption: Metabolic activation and mechanism of action of cyclophosphamide.
Experimental Protocols
The following are generalized protocols for the intraperitoneal and oral administration of cyclophosphamide in rodents. Doses and schedules should be optimized for the specific animal model and experimental goals.
Intraperitoneal (IP) Administration Protocol
Intraperitoneal injection is a common method for administering cyclophosphamide in rodents, offering rapid absorption.
Materials:
-
Cyclophosphamide monohydrate
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge)
-
Animal scale
-
70% ethanol (B145695) for disinfection
Procedure:
-
Preparation of Cyclophosphamide Solution:
-
On the day of injection, calculate the required amount of cyclophosphamide based on the mean body weight of the animals and the desired dose (e.g., 50-200 mg/kg).
-
Dissolve the cyclophosphamide powder in sterile saline or PBS to the desired concentration (e.g., 10 mg/mL). Ensure complete dissolution. The solution should be prepared fresh and protected from light.
-
-
Animal Handling and Injection:
-
Weigh each animal to determine the precise volume of the cyclophosphamide solution to be injected.
-
Properly restrain the rodent. For mice, scruff the back of the neck to immobilize the head and secure the tail. For rats, a similar but firmer grip is required.
-
Position the animal with its head tilted slightly downwards.
-
Locate the injection site in the lower quadrant of the abdomen, off the midline to avoid the bladder and cecum.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid (urine or blood) is drawn back, which would indicate incorrect placement.
-
Inject the calculated volume of the cyclophosphamide solution slowly and smoothly.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-injection Monitoring:
-
Monitor the animals for any signs of distress, such as lethargy, labored breathing, or abdominal swelling.
-
Caption: Experimental workflow for intraperitoneal administration.
Oral (PO) Gavage Administration Protocol
Oral gavage ensures accurate dosing directly into the stomach and is often preferred for studies mimicking clinical oral administration.
Materials:
-
Cyclophosphamide monohydrate
-
Sterile water or other appropriate vehicle
-
Animal gavage needles (flexible or rigid with a ball tip, appropriate size for the animal)
-
Sterile syringes (1 mL)
-
Animal scale
Procedure:
-
Preparation of Cyclophosphamide Solution:
-
Prepare the cyclophosphamide solution in sterile water or another suitable vehicle at the desired concentration. The volume for gavage should generally not exceed 10 mL/kg for mice.
-
-
Animal Handling and Gavage:
-
Weigh each animal to determine the correct gavage volume.
-
Properly restrain the animal. For mice, scruff the neck firmly to prevent head movement.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the depth of insertion to the stomach and mark the needle if necessary.
-
With the animal in an upright position, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition to avoid entry into the trachea.
-
Once the needle is in the esophagus, advance it to the predetermined depth.
-
Slowly administer the cyclophosphamide solution.
-
Gently withdraw the gavage needle.
-
-
Post-gavage Monitoring:
-
Monitor the animal for any signs of respiratory distress (e.g., coughing, gurgling sounds), which could indicate accidental administration into the lungs. Also, observe for signs of general distress.
-
Caption: Experimental workflow for oral gavage administration.
Discussion and Considerations
Choice of Administration Route:
-
Intraperitoneal (IP) Injection:
-
Advantages: Technically simpler and faster than oral gavage, rapid absorption leading to a quick onset of action.
-
Disadvantages: Potential for injection site reactions, peritonitis, and accidental injection into abdominal organs. The pharmacokinetic profile may not accurately reflect clinical oral administration due to bypassing the gastrointestinal tract and initial hepatic first-pass metabolism. IP administration has been shown to be more toxic than oral administration in some studies.[1]
-
-
Oral (PO) Gavage:
-
Advantages: More clinically relevant for drugs that are administered orally in humans. Allows for the study of oral bioavailability and first-pass metabolism. Generally less toxic than IP administration at equivalent doses.[1]
-
Disadvantages: Technically more challenging and requires proper training to avoid injury to the esophagus or trachea. Can be more stressful for the animals if not performed proficiently.
-
The choice between intraperitoneal and oral administration of cyclophosphamide in rodents depends on the specific aims of the study. For studies where mimicking the clinical route of administration is crucial, oral gavage is the preferred method. For studies requiring a rapid and potent systemic effect, and where the potential for higher toxicity is a manageable factor, intraperitoneal injection may be suitable. Researchers should carefully consider the advantages and disadvantages of each route and select the one that best aligns with their experimental design and objectives. It is also important to note that higher doses are generally required for oral administration to achieve the same clastogenic effect as intraperitoneal administration.[1]
References
Application Notes: Cell Culture Techniques for Assessing Cyclophosphamide Cytotoxicity
Introduction
Cyclophosphamide (B585) (CP) is a widely used and highly effective chemotherapeutic and immunosuppressive agent.[1][2] It is a prodrug, meaning it is biologically inactive upon administration and requires metabolic activation to exert its therapeutic effects.[1][3] This activation primarily occurs in the liver via the cytochrome P450 enzyme system, which converts CP into its active metabolites, 4-hydroxycyclophosphamide (B600793) (4-HC) and aldophosphamide.[1][2] These compounds further decompose into the primary cytotoxic agent, phosphoramide (B1221513) mustard, and a toxic metabolite, acrolein.[1][2]
Phosphoramide mustard is an alkylating agent that forms irreversible cross-links within and between DNA strands, primarily at the N7 position of guanine.[1][4] This damage inhibits DNA replication and transcription, ultimately leading to programmed cell death, or apoptosis.[1][4] Acrolein does not possess antitumor activity but is responsible for some of the drug's toxic side effects, such as hemorrhagic cystitis.[1][2]
Due to the requirement for metabolic activation, standard in vitro cell culture experiments using the parent cyclophosphamide compound may show little to no cytotoxicity.[5][6] Therefore, to assess its effects on cultured cells, researchers typically use either a pre-activated form of the drug, such as 4-hydroxycyclophosphamide (4-HC), or co-culture the cells with a liver microsome preparation (S9 fraction) that can metabolically activate the parent compound.[5][6][7]
This document provides detailed protocols for several common cell culture-based assays used to evaluate the cytotoxic effects of cyclophosphamide and its active metabolites.
Mechanism of Action Overview
The cytotoxic effect of cyclophosphamide is a multi-step process that begins with its metabolic activation and culminates in apoptosis of the target cell. Understanding this pathway is crucial for designing and interpreting cytotoxicity experiments.
Caption: Metabolic activation and cytotoxic mechanism of Cyclophosphamide.
Key Cytotoxicity Assessment Techniques
Several robust assays are available to quantify the cytotoxic effects of cyclophosphamide's active metabolites in a cell culture setting. The choice of assay depends on the specific research question, whether it is to determine overall cell viability, membrane integrity, or the specific mechanism of cell death.
-
Cell Viability and Proliferation Assays (MTT/WST-1): These colorimetric assays measure the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation.[8][9] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce a tetrazolium salt (like MTT or WST-1) to a colored formazan (B1609692) product.[8][10] The intensity of the color is directly proportional to the number of metabolically active, viable cells.[10]
-
Cell Membrane Integrity Assays (LDH Release): The Lactate Dehydrogenase (LDH) assay is a common method for quantifying cytotoxicity by measuring the loss of cell membrane integrity. LDH is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is damaged.[11][12] The amount of LDH in the supernatant is proportional to the number of lysed cells.[13]
-
Apoptosis Assays (Flow Cytometry): To determine if cell death is occurring via apoptosis, flow cytometry is a powerful tool. The Annexin V/Propidium Iodide (PI) assay is frequently used. Annexin V binds to phosphatidylserine (B164497) (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.
-
Cell Cycle Analysis (Flow Cytometry): Alkylating agents like phosphoramide mustard cause DNA damage, which can lead to cell cycle arrest, typically at the G1 or G2/M checkpoints, allowing time for DNA repair or triggering apoptosis if the damage is too severe.[14] Analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) using a DNA-binding dye (like PI) and flow cytometry can provide insights into the drug's cytostatic effects.
Experimental Protocols
Note: The following protocols are generalized. Optimal conditions, such as cell seeding density, drug concentration, and incubation times, should be determined empirically for each cell line and experimental setup. For assessing cyclophosphamide, it is recommended to use a metabolically activated form like 4-hydroxycyclophosphamide (4-HC).
Protocol 1: MTT Cell Viability Assay
This protocol assesses cell viability by measuring the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[8]
Materials:
-
Target cells in culture
-
96-well flat-bottom plates
-
4-HC (or other activated cyclophosphamide metabolite)
-
Complete culture medium
-
MTT solution (5 mg/mL in sterile PBS)[15]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[5][16] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[15]
-
Drug Treatment: Prepare serial dilutions of 4-HC in culture medium. Remove the old medium from the wells and add 100 µL of the drug solutions to the respective wells. Include untreated control wells (medium only) and solvent control wells if applicable.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[16]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[15][16] During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15] Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[16]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[15]
-
Calculation: Calculate the percentage of cell viability relative to the untreated control cells.
-
% Viability = (Absorbance of Treated Sample / Absorbance of Control) * 100
-
Protocol 2: LDH Cytotoxicity Assay
This protocol quantifies cytotoxicity by measuring LDH released from damaged cells into the supernatant.[11]
Materials:
-
Target cells in culture
-
96-well flat-bottom plates
-
4-HC (or other activated cyclophosphamide metabolite)
-
Serum-free or low-serum culture medium (serum contains LDH)
-
Lysis Buffer (e.g., 10% Triton X-100) for maximum LDH release control
-
Commercial LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and dye)
-
Microplate reader (absorbance at ~490 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate as described in the MTT protocol.
-
Control Setup: Prepare three sets of control wells:
-
Spontaneous Release: Untreated cells (add medium only).
-
Maximum Release: Cells to be lysed (add Lysis Buffer 45 minutes before the end of incubation).
-
Background: Medium only (no cells).
-
-
Drug Treatment: Treat cells with serial dilutions of 4-HC in low-serum or serum-free medium and incubate for the desired time (e.g., 8-24 hours).[17]
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, clean 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatants.
-
Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12] The reaction converts a tetrazolium salt into a red formazan product.[13] Measure the absorbance at 490 nm.
-
Calculation:
-
First, subtract the background absorbance from all readings.
-
% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This protocol uses flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Target cells in culture (suspension or adherent)
-
6-well plates or culture flasks
-
4-HC
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of 4-HC for a specified time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting:
-
Suspension cells: Collect cells by centrifugation.
-
Adherent cells: Collect the culture medium (which contains floating dead/apoptotic cells). Gently detach the adherent cells using trypsin-free dissociation buffer or Accutase. Combine with the collected medium and centrifuge.
-
-
Cell Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (concentrations as per kit instructions).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Binding Buffer to each sample. Analyze the cells immediately using a flow cytometer.
-
FITC-negative / PI-negative: Viable cells.
-
FITC-positive / PI-negative: Early apoptotic cells.
-
FITC-positive / PI-positive: Late apoptotic/necrotic cells.
-
Data Presentation
Quantitative data from cytotoxicity experiments should be summarized in a clear and structured format.
Table 1: Cell Viability (MTT Assay) and IC₅₀ Values The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell viability.
| Cell Line | Treatment Duration | 4-HC Concentration (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| MCF-7 | 48 hours | 0 (Control) | 100 ± 4.5 | |
| 10 | 85.2 ± 5.1 | |||
| 25 | 68.7 ± 3.9 | 45.8 | ||
| 50 | 48.1 ± 4.2 | |||
| 100 | 25.3 ± 3.1 | |||
| Jurkat | 48 hours | 0 (Control) | 100 ± 5.3 | |
| 10 | 72.4 ± 6.0 | |||
| 25 | 49.5 ± 4.8 | 25.2 | ||
| 50 | 21.8 ± 3.5 | |||
| 100 | 9.7 ± 2.1 |
Table 2: Membrane Integrity Assessment (LDH Assay)
| Cell Line | 4-HC Concentration (µM) | Treatment Duration | % Cytotoxicity (Mean ± SD) |
| A549 | 0 (Control) | 24 hours | 4.1 ± 1.5 |
| 25 | 24 hours | 15.8 ± 2.2 | |
| 50 | 24 hours | 32.4 ± 3.1 | |
| 100 | 24 hours | 58.9 ± 4.5 |
Table 3: Apoptosis and Cell Cycle Analysis (Flow Cytometry)
| Treatment (24h) | % Viable Cells | % Early Apoptosis | % Late Apoptosis/Necrosis | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 94.1 ± 2.1 | 3.5 ± 0.8 | 2.4 ± 0.5 | 65.2 ± 3.3 | 20.1 ± 2.1 | 14.7 ± 1.9 |
| 4-HC (50 µM) | 55.8 ± 4.5 | 28.7 ± 3.1 | 15.5 ± 2.8 | 75.8 ± 4.1 | 12.5 ± 1.8 | 11.7 ± 2.0 |
Visualizations
Experimental Workflow
A typical workflow for assessing cytotoxicity involves cell preparation, treatment, and subsequent analysis using one or more of the described assays.
Caption: General experimental workflow for in vitro cytotoxicity assessment.
Simplified Apoptosis Signaling Pathway
Cyclophosphamide-induced DNA damage often triggers the p53-mediated intrinsic apoptosis pathway.
Caption: p53-mediated apoptosis pathway induced by DNA damage.
References
- 1. What is the mechanism of Cyclophosphamide? [synapse.patsnap.com]
- 2. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cyclophosphamide - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Cyclophosphamide Induces the Ferroptosis of Tumor Cells Through Heme Oxygenase-1 [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Activation of cyclophosphamide for in vitro testing of cell sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of metabolites of cyclophosphamide in cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models of Cyclophosphamide-Induced Toxicities: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of widely-used animal models for studying cyclophosphamide (B585) (CYP)-induced toxicities. Detailed protocols for inducing and assessing organ-specific damage, along with key signaling pathways and quantitative endpoints, are presented to facilitate research into the mechanisms of toxicity and the development of protective therapeutic strategies.
Overview of Cyclophosphamide-Induced Toxicity
Cyclophosphamide is a potent antineoplastic and immunosuppressive agent.[1] However, its clinical utility is often limited by severe side effects in various organs. This toxicity is primarily mediated by its metabolites, particularly acrolein and phosphoramide (B1221513) mustard.[1][2] Acrolein is a highly reactive aldehyde that accumulates in tissues, causing cellular damage through the induction of oxidative stress, inflammation, and apoptosis.[1][2] Animal models are indispensable for investigating the pathophysiology of CYP-induced organ damage and for the preclinical evaluation of novel uroprotective, cardioprotective, hepatoprotective, and other organ-protective agents.
Cyclophosphamide-Induced Hemorrhagic Cystitis
The urothelium of the bladder is particularly susceptible to the toxic effects of acrolein, which is concentrated in the urine.[1][3] This leads to a painful and inflammatory condition known as hemorrhagic cystitis. Rodent models are the most common for studying this toxicity.
Data Presentation: Induction and Assessment of Hemorrhagic Cystitis
| Parameter | Mouse Models | Rat Models |
| Species/Strain | CD-1, C57BL/6[3][4] | Sprague-Dawley, Wistar[1][5] |
| Cyclophosphamide Dose | 100 - 300 mg/kg (single dose, i.p.)[3] | 40 - 150 mg/kg (single or repeated doses, i.p.)[6][7] |
| Time Course | Acute (4 - 24 hours)[3] | Acute (1 - 4 hours) to Chronic (days)[5][6] |
| Macroscopic Changes | Bladder hemorrhage, edema[3] | Increased bladder weight, wall thickness, edema, hemorrhage[1][5] |
| Histopathological Findings | Submucosal edema, inflammatory infiltration, urothelial damage/ulceration, hemorrhage[4][8] | Mucosal erosion, inflammatory cell infiltration, fibrin (B1330869) deposition, hemorrhage[8] |
| Biochemical Markers | Bladder Tissue: Increased MPO activity, inflammatory cytokines (TNF-α, IL-1β, IL-6), oxidative stress markers (MDA).[4] Urine: Increased prostaglandins (B1171923) (PGE2).[5] | Bladder Tissue: Increased levels of IL-1β, IL-6, MCP-1, VCAM.[5] Urine: Increased PGE2 levels.[5] |
| Functional Assessment | Visceral pain-related behaviors ('crises'), reduced locomotor activity, referred hyperalgesia.[3] | Increased voiding frequency, visceral pain (measured by von Frey filaments).[6][7] |
Experimental Protocols
Protocol 1: Acute Cyclophosphamide-Induced Cystitis in Rats
This protocol is adapted from studies investigating acute bladder inflammation and pain.[5][7]
Materials:
-
Cyclophosphamide (CYP)
-
Sterile saline (0.9% NaCl)
-
Female Sprague-Dawley rats (225-250g)
-
Von Frey monofilaments
-
Anesthetic (e.g., isoflurane)
-
Dissection tools
-
Phosphate-buffered saline (PBS)
-
Formalin (10%)
-
Evans blue dye (for vascular permeability)
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions for at least one week prior to the experiment.
-
Induction of Cystitis:
-
Dissolve CYP in sterile saline to the desired concentration.
-
Administer a single intraperitoneal (i.p.) injection of CYP at a dose of 150 mg/kg.[7] A control group should receive an equivalent volume of saline.
-
-
Assessment of Visceral Pain (Optional):
-
At 1 to 4 hours post-CYP injection, place individual rats in a testing box with a wire mesh floor and allow for acclimatization.[7]
-
Apply von Frey monofilaments of increasing force to the lower abdominal area.[7]
-
Record behavioral responses, such as abdominal retraction, licking, or vocalization, to determine the nociceptive threshold.[7]
-
-
Sample Collection:
-
At the desired time point (e.g., 4 hours post-injection), anesthetize the rats.
-
For vascular permeability assessment, inject Evans blue dye intravenously 30 minutes before sacrifice.
-
Collect urine via bladder puncture.
-
Perform euthanasia via an approved method.
-
Carefully dissect the urinary bladder, remove adipose tissue, and blot dry.
-
-
Macroscopic and Histopathological Analysis:
-
Biochemical Analysis:
-
Homogenize a portion of the bladder tissue for the analysis of inflammatory mediators (e.g., cytokines via ELISA) and oxidative stress markers.
-
Analyze urine samples for biomarkers like PGE2.[5]
-
Histopathological Scoring of Bladder Damage [8]
| Score | Description |
| 0 | Normal epithelium, no inflammatory cell infiltration or ulceration. |
| 1 | Mild changes: reduced epithelial cells, flattening, submucosal edema, mild hemorrhage, few ulcerations. |
| 2 | Severe changes: mucosal erosion, inflammatory cell infiltration, fibrin deposition, hemorrhage, multiple ulcerations. |
Signaling Pathways in Cyclophosphamide-Induced Cystitis
The pathophysiology of CYP-induced cystitis involves a complex interplay of inflammatory and oxidative stress pathways. Acrolein triggers the production of reactive oxygen species (ROS), leading to urothelial cell damage and the release of pro-inflammatory mediators.
Signaling cascade in CYP-induced cystitis.
Cyclophosphamide-Induced Cardiotoxicity
High-dose cyclophosphamide therapy can lead to dose-limiting cardiotoxicity, manifesting as myocarditis, pericarditis, and even heart failure. The primary mechanism involves endothelial damage and myocyte apoptosis induced by oxidative stress.
Data Presentation: Induction and Assessment of Cardiotoxicity
| Parameter | Mouse Models | Rat Models |
| Species/Strain | C57BL/6J | Wistar, Sprague-Dawley |
| Cyclophosphamide Dose | 150 mg/kg (3 doses)[9] | 200 mg/kg (single dose, i.p.) |
| Time Course | Acute (days)[9] | Acute (24-48 hours) |
| Histopathological Findings | Myocardial fiber turbulence, low-density contractile proteins, expansion of transverse tubules and sarcoplasmic reticulum. | Myocardial edema, hemorrhage, inflammatory cell infiltration, myocyte necrosis, and apoptosis. |
| Biochemical Markers | Serum: Increased cardiac troponins (cTnI), creatine (B1669601) kinase-MB (CK-MB), lactate (B86563) dehydrogenase (LDH). Heart Tissue: Increased oxidative stress markers (MDA), decreased antioxidant enzymes (SOD, CAT, GSH), increased pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), activation of caspases (e.g., caspase-3). | Serum: Increased LDH, CK. Heart Tissue: Increased TNF-α, decreased ATP, GSH. |
| Functional Assessment | Echocardiographic changes (e.g., reduced ejection fraction). | Electrocardiogram (ECG) abnormalities. |
Experimental Protocols
Protocol 2: Cyclophosphamide-Induced Cardiotoxicity in Rats
This protocol provides a general framework for inducing and assessing acute cardiotoxicity.
Materials:
-
Cyclophosphamide (CYP)
-
Sterile saline (0.9% NaCl)
-
Male Wistar rats (200-250g)
-
Anesthetic (e.g., ketamine/xylazine)
-
Blood collection tubes (for serum)
-
Dissection tools
-
Phosphate-buffered saline (PBS)
-
Formalin (10%) or other fixatives
-
Liquid nitrogen
Procedure:
-
Animal Acclimatization: House rats under standard conditions for at least one week.
-
Induction of Cardiotoxicity:
-
Dissolve CYP in sterile saline.
-
Administer a single i.p. injection of CYP at a dose of 200 mg/kg. A control group receives saline.
-
-
Sample Collection:
-
At 48 hours post-injection, anesthetize the rats.
-
Collect blood via cardiac puncture for serum separation.
-
Perform euthanasia.
-
Rapidly excise the heart, wash with ice-cold PBS to remove blood.
-
-
Tissue Processing:
-
For histopathology, fix a portion of the heart (e.g., the ventricle) in 10% formalin.
-
For biochemical analysis, snap-freeze another portion of the heart in liquid nitrogen and store at -80°C.
-
-
Biochemical Analysis:
-
Use serum to measure cardiac injury markers (LDH, CK-MB, cTnI) using commercial assay kits.
-
Prepare heart tissue homogenates to measure oxidative stress markers (MDA, GSH), antioxidant enzyme activities (SOD, CAT), and inflammatory cytokines (TNF-α, IL-1β).
-
-
Histopathological and Apoptosis Analysis:
-
Process formalin-fixed tissues for paraffin (B1166041) embedding and sectioning.
-
Stain sections with H&E to evaluate for edema, inflammation, and necrosis.
-
Perform a TUNEL (Terminal deoxynucleotidyl transferase dUTp Nick End Labeling) assay on tissue sections to detect and quantify apoptotic cells.
-
Protocol 3: TUNEL Assay for Apoptosis Detection in Heart Tissue
This is a generalized protocol; specific details may vary based on the commercial kit used.[10][11]
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded heart tissue sections.[12]
-
Permeabilization: Incubate sections with Proteinase K to permeabilize the tissue.[12]
-
Inactivation of Endogenous Peroxidases: Treat with 3% hydrogen peroxide to block endogenous peroxidase activity.[12]
-
Labeling: Incubate the sections with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and biotin-labeled deoxynucleotides. TdT will add the labeled nucleotides to the 3'-OH ends of fragmented DNA.[11]
-
Detection:
-
Counterstaining: Counterstain with a suitable nuclear stain (e.g., methyl green or hematoxylin) to visualize all cell nuclei.[11]
-
Microscopy: Mount the slides and visualize under a light microscope. Apoptotic nuclei will appear brown.
Signaling Pathways in Cyclophosphamide-Induced Cardiotoxicity
Oxidative stress is a central player, triggering downstream pathways leading to inflammation, apoptosis, and mitochondrial dysfunction in cardiomyocytes.
Key pathways in CYP-induced cardiotoxicity.
Cyclophosphamide-Induced Hepatotoxicity
The liver is the primary site of cyclophosphamide metabolism, making it susceptible to toxicity from reactive metabolites. This can lead to acute hepatitis and sinusoidal obstruction syndrome.
Data Presentation: Induction and Assessment of Hepatotoxicity
| Parameter | Mouse Models | Rat Models |
| Species/Strain | Swiss Albino | Wistar[13] |
| Cyclophosphamide Dose | 30 mg/kg (i.p. for 10 days) | 150 - 200 mg/kg (single dose, i.p.)[13][14] |
| Time Course | Sub-acute (days) | Acute (24 - 48 hours)[15] |
| Histopathological Findings | Centrilobular hepatic necrosis, hepatic vacuolation, inflammatory cell infiltration, congestion. | Periportal inflammation, hemorrhage, congestion.[13] |
| Biochemical Markers | Serum: Increased ALT, AST, ALP, LDH. Liver Tissue: Increased MDA, NO; decreased GSH, SOD, CAT. | Serum: Increased AST, ALT, ALP, bilirubin (B190676); decreased total protein, albumin.[14][15] Liver Tissue: Increased MDA, H₂O₂, nitrite; decreased GSH, GPx, CAT, GST.[13] |
Experimental Protocols
Protocol 4: Cyclophosphamide-Induced Hepatotoxicity in Rats
This protocol is based on studies inducing acute liver injury.[13][15]
Materials:
-
Cyclophosphamide (CYP)
-
Sterile saline (0.9% NaCl)
-
Male Wistar rats (200-290g)
-
Anesthetic
-
Blood collection tubes (for serum)
-
Dissection tools
-
Phosphate-buffered saline (PBS)
-
Formalin (10%)
-
Liquid nitrogen
Procedure:
-
Animal Acclimatization: House rats under standard conditions.
-
Induction of Hepatotoxicity:
-
Sample Collection:
-
At 24 to 48 hours post-injection, anesthetize the rats.[15]
-
Collect blood via cardiac puncture for serum analysis.
-
Perform euthanasia and excise the liver.
-
-
Tissue Processing:
-
Wash the liver with ice-cold PBS.
-
Fix a portion of a liver lobe in 10% formalin for histopathology.
-
Snap-freeze the remaining liver tissue in liquid nitrogen for biochemical assays.
-
-
Biochemical Analysis:
-
Histopathological Analysis:
-
Process fixed liver tissue for H&E staining.
-
Examine sections for signs of hepatotoxicity, including inflammation, necrosis, and congestion.[13]
-
Cyclophosphamide-Induced Pulmonary Toxicity
Pulmonary toxicity is a less common but potentially fatal side effect of cyclophosphamide, leading to interstitial pneumonitis and fibrosis.
Data Presentation: Induction and Assessment of Pulmonary Toxicity
| Parameter | Mouse Models | Rat Models |
| Species/Strain | C3H, BALB/c | - |
| Cyclophosphamide Dose | 100 - 300 mg/kg (single or fractionated doses, i.p.)[16][17] | 200 mg/kg (single dose, i.p.) |
| Time Course | Acute (days) to Chronic (months)[16][17] | Acute (days) |
| Histopathological Findings | Thickened alveolar walls, inflammatory cell infiltration, fibrosis. | - |
| Biochemical Markers | Bronchoalveolar Lavage Fluid (BALF): Increased total protein, LDH, inflammatory cells (macrophages, neutrophils), TNF-α, IL-6. Lung Tissue: Increased oxidative stress markers, pro-inflammatory cytokines. | BALF: Increased total protein, LDH, TNF-α, IL-6. |
| Functional Assessment | Increased breathing rate.[18] | - |
Experimental Protocols
Protocol 5: Cyclophosphamide-Induced Lung Toxicity in Mice
This protocol focuses on acute lung injury assessment.[16]
Materials:
-
Cyclophosphamide (CYP)
-
Sterile saline (0.9% NaCl)
-
C3H or BALB/c mice
-
Anesthetic
-
Tracheal cannula
-
Suture thread
-
Ice-cold PBS with EDTA
-
Centrifuge
Procedure:
-
Induction of Lung Toxicity:
-
Administer a single i.p. injection of CYP at a dose of 200 mg/kg.[16]
-
-
Bronchoalveolar Lavage (BAL):
-
At 4 days post-injection, euthanize the mouse.[16]
-
Surgically expose the trachea.
-
Make a small incision and insert a tracheal cannula, securing it with a suture.
-
Instill and aspirate 1 mL of ice-cold PBS (with 100 µM EDTA) into the lungs three to five times.[19][20]
-
Pool the recovered BAL fluid (BALF).
-
-
BALF Analysis:
-
Centrifuge the BALF to pellet the cells.
-
Resuspend the cell pellet for total and differential cell counts (e.g., using a hemocytometer and cytospin preparations).
-
Use the supernatant to measure total protein (e.g., via Bradford or BCA assay) and LDH activity as markers of lung injury. Inflammatory cytokines can also be measured by ELISA.
-
-
Histopathological Analysis:
-
For histology, instead of performing BAL, perfuse the lungs with formalin, excise, and fix them for 24 hours before processing for H&E staining.
-
Workflow for assessing CYP-induced lung toxicity.
Cyclophosphamide-Induced Reproductive Toxicity
Cyclophosphamide is gonadotoxic and can lead to infertility in both males and females by targeting developing gametes.
Data Presentation: Induction and Assessment of Reproductive Toxicity
| Parameter | Male Models (Mouse/Rat) | Female Models (Rat) |
| Species/Strain | ICR Mice, Rats[21][22] | Rats[23] |
| Cyclophosphamide Dose | 50 - 250 mg/kg (single or repeated, i.p.)[21][22] | 5 - 20 mg/kg (repeated doses)[23] |
| Time Course | Weeks[21][22] | Weeks[23] |
| Organ Weight | Decreased testicular and epididymal weight.[21] | - |
| Histopathological Findings | Damage to seminiferous tubules, depletion of germ cells.[22] | Increased atretic follicles, atrophy of corpora lutea.[23] |
| Sperm Parameters | Decreased sperm count and motility, increased abnormal sperm morphology.[22] | - |
| Hormonal Changes | Decreased testosterone, variable changes in LH and FSH.[22] | - |
| Functional Assessment | Reduced fertility/infertility.[21] | Decreased number of implantations, increased post-implantation loss.[23] |
Experimental Protocols
Protocol 6: Cyclophosphamide-Induced Male Reproductive Toxicity in Mice
This protocol is based on studies evaluating effects on sperm and fertility.[21][22]
Materials:
-
Cyclophosphamide (CYP)
-
Sterile saline (0.9% NaCl)
-
Male ICR mice (6 weeks old)
-
Anesthetic
-
Dissection tools
-
Media for sperm collection and analysis
Procedure:
-
Induction of Toxicity:
-
Administer CYP i.p. once a week for 5 weeks at doses ranging from 50-200 mg/kg.[22]
-
-
Fertility Assessment (Optional):
-
After the treatment period, co-house treated males with untreated, fertile females and monitor for pregnancy and litter size.
-
-
Sample Collection:
-
At 1 or 5 weeks after the last injection, euthanize the male mice.[22]
-
Collect trunk blood for hormone analysis (testosterone, LH).
-
Dissect testes and epididymides and record their weights.
-
-
Sperm Analysis:
-
Isolate the cauda epididymis and mince it in appropriate media to allow sperm to swim out.
-
Assess sperm concentration, motility (e.g., using a CASA system), and morphology.[22]
-
-
Histopathological Analysis:
-
Fix testes in Bouin's solution or formalin for histopathological examination of the seminiferous tubules.
-
Disclaimer: These protocols are intended as a guide and should be adapted and optimized based on specific research objectives and institutional animal care and use guidelines. All animal experiments must be conducted in compliance with ethical regulations and with the approval of the relevant institutional animal care and use committee.
References
- 1. Characterization and Validation of a Chronic Model of Cyclophosphamide-Induced Interstitial Cystitis/Bladder Pain Syndrome in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mbrc.shirazu.ac.ir [mbrc.shirazu.ac.ir]
- 3. Cyclophosphamide cystitis in mice: behavioural characterisation and correlation with bladder inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mouse cyclophosphamide model of bladder pain syndrome: tissue characterization, immune profiling, and relationship to metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relevance of the cyclophosphamide-induced cystitis model for pharmacological studies targeting inflammation and pain of the bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ics.org [ics.org]
- 8. scielo.br [scielo.br]
- 9. Low Dose Cyclophosphamide Modulates Tumor Microenvironment by TGF-β Signaling Pathway | MDPI [mdpi.com]
- 10. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 11. TUNEL Assay Kit - HRP-DAB. DNA fragmentation / apoptosis (ab206386) | Abcam [abcam.com]
- 12. Detection of apoptotic process in situ using immunocytochemical and TUNEL assays [cyto.purdue.edu]
- 13. Cyclophosphamide-induced Hepatotoxicity in Wistar Rats: The Modulatory Role of Gallic Acid as a Hepatoprotective and Chemopreventive Phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ijzi.net [ijzi.net]
- 16. Modification of cyclophosphamide-induced pulmonary toxicity in normal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 18. Cyclophosphamide-induced lung damage in mice: protection by a small preliminary dose - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn-links.lww.com [cdn-links.lww.com]
- 21. scielo.br [scielo.br]
- 22. Cyclophosphamide treatment causes impairment of sperm and its fertilizing ability in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. jstage.jst.go.jp [jstage.jst.go.jp]
Troubleshooting & Optimization
cyclophosphamide hydrate solution stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of cyclophosphamide (B585) hydrate (B1144303) solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid cyclophosphamide hydrate?
A1: Solid this compound should be stored in tight containers in a dry, cool place, protected from light.[1][2] The recommended storage temperature is between 2°C and 32°C (36°F and 90°F).[1] Some suppliers recommend storage at 2-8°C or -20°C for long-term stability.[3][4] It is crucial to prevent exposure to temperatures that could lead to melting of the substance, which can appear as a clear or yellowish viscous liquid.[5]
Q2: What solvents are recommended for reconstituting this compound?
A2: this compound is soluble in water and various sterile solutions.[3] For parenteral solutions, Sterile Water for Injection or 0.9% Sodium Chloride Injection are commonly used for initial reconstitution.[6][7] Further dilutions can be made in 5% Dextrose Injection, 0.9% Sodium Chloride Injection, or combinations thereof.[8][9] For oral administration, Aromatic Elixir, simple syrup, or Ora-Plus have been used.[9][10] For in vitro laboratory experiments, it is also soluble in ethanol, DMSO, and dimethylformamide.[4]
Q3: How stable is a cyclophosphamide solution after reconstitution?
A3: The stability of a reconstituted cyclophosphamide solution is highly dependent on the solvent, concentration, temperature, and light conditions. Aqueous solutions are generally unstable and should be used shortly after preparation.[3][11] A 20 mg/mL solution in water is stable for up to seven days when stored at 4°C in the dark.[8][12] However, at room temperature (20-22°C), a 10% loss of potency can be observed after seven days, and at 37°C, a 50% loss can occur within the same period.[8][12]
Q4: Does the container material affect the stability of the solution?
A4: For concentrated solutions (e.g., 20 mg/mL), the container material (glass or PVC) does not significantly influence chemical stability when stored in the dark.[8] However, for diluted solutions (e.g., 1 mg/mL in 0.9% sodium chloride) exposed to normal room light, cyclophosphamide is more stable in PVC containers, showing less than 5% degradation after seven days, compared to a 10% degradation in glass containers.[8]
Q5: What are the signs of cyclophosphamide degradation in a solution?
A5: While visual signs like color change or precipitation are not always present, any deviation from a clear, colorless solution should be a cause for concern. The primary indicator of degradation is a loss of potency, which must be determined by a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC).[8][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitation in the solution | - Exceeding the solubility limit in the chosen solvent.- Temperature fluctuations affecting solubility.- Interaction with other components in a complex medium. | - Ensure the concentration is within the known solubility limits for the solvent.- If heating was used to dissolve, allow the solution to cool to room temperature slowly. If precipitation occurs, it may be supersaturated.- Prepare a fresh solution at a lower concentration.- Filter the solution through a 0.22 µm filter if the precipitate is suspected to be particulate matter. |
| Discoloration of the solution (yellowing) | - Degradation of cyclophosphamide, potentially accelerated by exposure to light or high temperatures.- Contamination of the solvent or glassware. | - Discard the solution immediately.- Prepare a fresh solution using high-purity solvents and clean glassware.- Protect the solution from light by using amber vials or covering the container with foil.[10]- Store the solution at the recommended refrigerated temperature (2-8°C). |
| Inconsistent experimental results | - Use of a degraded or improperly stored solution.- Inaccurate initial concentration.- Fluctuation in storage conditions. | - Always prepare fresh solutions for critical experiments or use solutions that have been stored under validated stable conditions.- Verify the potency of the solution using a validated analytical method (e.g., HPLC) if it has been stored for an extended period.- Ensure precise and accurate weighing of the this compound and volume measurement of the solvent.- Maintain a consistent and monitored storage temperature. |
| Slow dissolution of the powder | - The formulation of the cyclophosphamide (dry-filled vs. lyophilized).- Inadequate agitation. | - Be aware that dry-filled formulations can take longer to dissolve (at least three minutes) compared to lyophilized formulations (within 20 seconds).[8][12]- Shake the vial vigorously after adding the diluent.[5] If it doesn't dissolve immediately, allowing the vial to stand for a few minutes can be helpful.[5] |
Data on Solution Stability
Table 1: Stability of Reconstituted Cyclophosphamide Solutions in Parenteral Fluids
| Concentration | Solvent | Storage Temperature | Container | Light Conditions | Stability Data |
| 20 mg/mL | Water | 4°C | Not specified | Dark | Stable for 7 days[8][12] |
| 20 mg/mL | Water | Ambient | Not specified | Not specified | 10% loss after 7 days[8][12] |
| 20 mg/mL | Water | 37°C | Not specified | Not specified | 50% loss after 7 days[8][12] |
| 1 mg/mL | 0.9% NaCl | 4°C | Glass/PVC | Dark | Stable for 7 days |
| 1 mg/mL | 0.9% NaCl | Ambient | Glass | Room Light | 10% degradation after 7 days[8] |
| 1 mg/mL | 0.9% NaCl | Ambient | PVC | Room Light | < 5% degradation after 7 days[8] |
| 1 mg/mL | 5% Dextrose | 4°C | Glass/PVC | Dark | Stable for 7 days |
| 4 mg/mL | 0.9% NaCl | 5°C | Not specified | Protected from light | 0.55% loss after 1 week, 1% loss after 4 weeks[3] |
| 4 mg/mL | 0.9% NaCl | 25°C | Not specified | Not specified | 3.5% loss after 24 hours, 11.9% loss after 1 week[3] |
| Not Specified | 0.9% NaCl | Room Temperature | Not specified | Not specified | Stable for 24 hours[5][9] |
| Not Specified | 0.9% NaCl | Refrigerated | Not specified | Not specified | Stable for 6 days[5][9] |
| Not Specified | 5% Dextrose | Room Temperature | Not specified | Not specified | Stable for 24 hours[9] |
| Not Specified | 5% Dextrose | Refrigerated | Not specified | Not specified | Stable for 36 hours[9] |
Table 2: Stability of Cyclophosphamide in Oral Suspensions
| Concentration | Vehicle | Storage Temperature | Stability Data |
| 10 mg/mL | Simple Syrup | 4°C | Stable for at least 56 days[10][13] |
| 10 mg/mL | Simple Syrup | Room Temperature (22°C) | Shelf life of 8 days[10][13] |
| 10 mg/mL | Ora-Plus | 4°C | Stable for at least 56 days[10][13] |
| 10 mg/mL | Ora-Plus | Room Temperature (22°C) | Shelf life of 3 days[10][13] |
| Not Specified | Aromatic Elixir, N.F. | Refrigerated | Use within 14 days[5][9] |
Experimental Protocols
Protocol 1: Reconstitution of this compound for In Vitro Studies
-
Materials:
-
This compound powder
-
Sterile, high-purity solvent (e.g., Sterile Water for Injection, 0.9% Sodium Chloride, DMSO)
-
Sterile vials (amber glass recommended)
-
Calibrated analytical balance
-
Sterile volumetric flasks and pipettes
-
Vortex mixer
-
Sterile 0.22 µm syringe filters (optional)
-
-
Procedure:
-
Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.
-
In a certified chemical fume hood or biological safety cabinet, accurately weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile volumetric flask.
-
Add a portion of the desired solvent to the flask.
-
Vortex the mixture until the powder is completely dissolved. Lyophilized forms dissolve more rapidly than dry-filled powders.[8][12]
-
Once dissolved, add the solvent to the final volume and mix thoroughly.
-
If desired, the solution can be sterile-filtered through a 0.22 µm filter into a sterile, final container.
-
Label the container with the compound name, concentration, solvent, date of preparation, and storage conditions.
-
Store the solution under the appropriate conditions (e.g., 2-8°C, protected from light). It is recommended to use aqueous solutions shortly after preparation. For solutions in DMSO, storage at -20°C is common, but freeze-thaw cycles should be avoided.
-
Protocol 2: Stability Testing by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the concentration and degradation of cyclophosphamide in a solution over time.
-
Methodology:
-
Chromatographic System: An HPLC system with a UV detector is required.
-
Column: A C18 reverse-phase column is commonly used.[10]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer.[10] The exact ratio should be optimized for good separation.
-
Detection: UV detection at a wavelength of approximately 195-214 nm is suitable for cyclophosphamide.[8][14]
-
Internal Standard: An internal standard, such as ifosfamide, should be used for accurate quantification.[10]
-
-
Procedure:
-
Sample Preparation: Prepare the cyclophosphamide solution at the desired concentration and in the desired vehicle. Aliquot the solution into several vials for storage under the test conditions (e.g., 4°C, 25°C).
-
Time Points: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, etc.), remove a vial from storage.
-
Analysis:
-
Dilute an aliquot of the stored sample to a concentration within the range of the calibration curve.
-
Add the internal standard to the diluted sample.
-
Inject the sample onto the HPLC system.
-
-
Quantification:
-
Prepare a calibration curve using freshly prepared standards of known cyclophosphamide concentrations.
-
Calculate the concentration of cyclophosphamide in the test sample by comparing its peak area (relative to the internal standard) to the calibration curve.
-
The stability is often reported as the percentage of the initial concentration remaining at each time point. A significant loss of potency is typically defined as a drop below 90% of the initial concentration.
-
-
Visualizations
Caption: Degradation pathways of cyclophosphamide in aqueous solution.
Caption: Experimental workflow for cyclophosphamide solution preparation.
References
- 1. Cyclophosphamide | C7H15Cl2N2O2P | CID 2907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. globalrph.com [globalrph.com]
- 6. WO2016005962A2 - Stable liquid formulations of cyclophosphamide and processes - Google Patents [patents.google.com]
- 7. Pentostatin, Cyclophosphamide and Rituximab (PCR) Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Stability of Two Sterile, Parenteral Formulations of Cyclophosphamide (Endoxan®) after Reconstitution and Dilution in Commonly used Infusion Fluids | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Stability of Cyclophosphamide in Extemporaneous Oral Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | DNA alkylating agent | TargetMol [targetmol.com]
- 12. Chemical stability of two sterile, parenteral formulations of cyclophosphamide (Endoxan) after reconstitution and dilution in commonly used infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. gerpac.eu [gerpac.eu]
Technical Support Center: Troubleshooting Inconsistent Results in Cyclophosphamide Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with cyclophosphamide (B585).
Frequently Asked Questions (FAQs)
Q1: My in vitro cyclophosphamide experiment shows no cytotoxic effect. What could be the reason?
A1: Cyclophosphamide is a prodrug, meaning it is inactive in its initial form and requires metabolic activation to become cytotoxic.[1] This activation primarily occurs in the liver through the action of cytochrome P450 (CYP) enzymes.[1][2] Therefore, standard in vitro cell cultures lacking these enzymes will not show a cytotoxic effect from cyclophosphamide alone. To address this, you can either:
-
Use a pre-activated form of cyclophosphamide, such as 4-hydroxycyclophosphamide (B600793) (4-HC) or phosphoramide (B1221513) mustard.[3]
-
Co-culture your target cells with liver microsomes or hepatocytes that can metabolize cyclophosphamide into its active form.[4]
Q2: I am observing significant variability in tumor response in my in vivo animal studies. What are the potential causes?
A2: Inconsistent tumor response in vivo can stem from several factors:
-
Genetic Polymorphisms: Variations in the genes encoding CYP enzymes (e.g., CYP2B6, CYP2C19) among individual animals can lead to differences in the rate and extent of cyclophosphamide bioactivation, affecting the concentration of active metabolites and therapeutic outcomes.[2][5][6]
-
Drug Interactions: Co-administration of other drugs can either induce or inhibit the activity of CYP enzymes, altering cyclophosphamide metabolism.[4][7] For example, some antifungal agents and other chemotherapeutics can inhibit its activation.[4]
-
Host Factors: The overall health, age, and gut microbiome of the animals can influence drug metabolism and immune response, contributing to variability.
-
Tumor Heterogeneity: Differences in the cellular and molecular makeup of tumors, even within the same model, can lead to varied sensitivity to cyclophosphamide.
-
Drug Administration and Stability: Inconsistent dosing, improper storage of the cyclophosphamide solution, or degradation of the drug can lead to variable exposure.[8][9]
Q3: How should I properly store and handle cyclophosphamide to ensure its stability and potency?
A3: Proper storage and handling are critical for maintaining the integrity of cyclophosphamide.
-
Storage of Powder: Unreconstituted cyclophosphamide vials should be stored at or below 25°C (77°F).[8] Exposure to higher temperatures can cause the drug to melt, appearing as a clear or yellowish viscous liquid; in such cases, the vial should not be used.[8]
-
Reconstituted Solutions: Once reconstituted with sterile water or saline, the stability depends on the storage temperature. Aqueous solutions are stable for a few hours at room temperature (up to 25°C) and for up to six days when refrigerated.[8][9] At temperatures above 30°C, hydrolysis can occur.[9][10]
-
Oral Suspensions: Extemporaneously prepared oral suspensions in simple syrup or Ora-Plus can be stable for up to 56 days when refrigerated at 4°C.[11] However, at room temperature, degradation is much faster.[11]
-
Light Sensitivity: Cyclophosphamide can darken upon exposure to light, so it should be shielded from light during storage.[10]
Troubleshooting Guides
Issue 1: Inconsistent Bioactivation of Cyclophosphamide
Symptoms: High variability in the levels of active metabolites (e.g., 4-hydroxycyclophosphamide) in plasma or tissue samples. Unpredictable therapeutic efficacy or toxicity in vivo.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Genetic variability in metabolizing enzymes (CYP450) | - Use inbred animal strains with a more homogenous genetic background to minimize inter-individual variations. - If working with human samples or diverse animal populations, consider genotyping for relevant CYP polymorphisms (e.g., CYP2B6, CYP2C19) to correlate with outcomes.[2][5] |
| Induction or inhibition of CYP450 enzymes by co-administered substances | - Review all co-administered drugs and substances for known interactions with CYP enzymes.[4] - If possible, avoid concomitant administration of strong inducers or inhibitors. - If co-administration is necessary, maintain a consistent treatment regimen across all experimental groups. |
| Liver function impairment in animal models | - Ensure animals are healthy and free from underlying liver conditions that could affect drug metabolism. - Monitor liver function parameters (e.g., ALT, AST) if toxicity is suspected. |
Issue 2: Acquired Resistance to Cyclophosphamide Treatment
Symptoms: Initial tumor regression followed by regrowth despite continued treatment. Lack of response in tumor models that were previously sensitive.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Increased expression of drug efflux pumps | - Analyze tumor cells for the expression of multidrug resistance proteins (e.g., P-glycoprotein). |
| Enhanced DNA repair mechanisms | - Investigate the expression and activity of DNA repair enzymes, such as O6-alkylguanine-DNA alkyltransferase, in resistant tumor cells.[12] |
| Elevated levels of detoxifying enzymes | - Measure the activity of enzymes like aldehyde dehydrogenase (ALDH) and glutathione (B108866) S-transferases (GSTs) in tumor lysates, as they can detoxify cyclophosphamide's active metabolites.[13][14] |
| Alterations in cell survival pathways | - Assess the activation of pro-survival signaling pathways (e.g., Akt, NF-κB) in resistant cells. |
Experimental Protocols
Protocol 1: In Vivo Cyclophosphamide Administration in a Murine Model
This protocol provides a general guideline for the intraperitoneal administration of cyclophosphamide in mice. Dosing and schedule should be optimized for the specific tumor model and experimental goals.
Materials:
-
Cyclophosphamide powder for injection
-
Sterile 0.9% Sodium Chloride (saline)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Animal scale
-
Appropriate personal protective equipment (PPE), including gloves and a lab coat[15]
Procedure:
-
Reconstitution: Reconstitute the cyclophosphamide powder with sterile saline to a desired stock concentration (e.g., 20 mg/mL). Gently swirl the vial to dissolve the powder completely. Reconstituted solutions should be used promptly or stored under appropriate conditions.[8]
-
Dose Calculation: Weigh each mouse to determine the precise dose based on its body weight. The dosage can vary significantly depending on the application, from low-dose metronomic regimens to high-dose cytotoxic treatments.[16][17][18]
-
Administration: Administer the calculated volume of the cyclophosphamide solution via intraperitoneal (i.p.) injection. Ensure proper restraint of the animal to prevent injury.[15]
-
Monitoring: Monitor the animals regularly for signs of toxicity, such as weight loss, lethargy, and ruffled fur. Also, monitor tumor growth according to the experimental plan.
-
Post-Administration Precautions: Be aware that cyclophosphamide and its metabolites can be excreted in the urine and feces for up to 48 hours post-injection. Handle animal bedding and waste with appropriate safety precautions.[15]
Protocol 2: Measurement of Cyclophosphamide and its Metabolites in Plasma
This protocol outlines the general steps for quantifying cyclophosphamide and its active metabolite, 4-hydroxycyclophosphamide, in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Blood collection tubes containing an anticoagulant (e.g., EDTA)
-
Centrifuge
-
Protein precipitation agents (e.g., methanol, acetonitrile)[19]
-
Internal standards (isotopically labeled cyclophosphamide and 4-hydroxycyclophosphamide)[19]
-
Derivatizing agent for 4-hydroxycyclophosphamide (e.g., semicarbazide), as it is unstable in plasma[19]
-
LC-MS/MS system
Procedure:
-
Sample Collection: Collect blood samples at predetermined time points after cyclophosphamide administration. Immediately place the samples on ice.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Stabilization of 4-hydroxycyclophosphamide: Immediately after plasma separation, add a derivatizing agent to stabilize the 4-hydroxycyclophosphamide.[19]
-
Sample Preparation: Perform protein precipitation by adding a cold organic solvent (e.g., methanol:acetonitrile) containing the internal standards to the plasma sample. Vortex and then centrifuge to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS. Develop a method for the separation and detection of cyclophosphamide and the derivatized 4-hydroxycyclophosphamide.
-
Quantification: Generate a standard curve using known concentrations of the analytes and internal standards to quantify the levels in the experimental samples.
Data Presentation
Table 1: Stability of Reconstituted Cyclophosphamide Solutions
| Diluent | Concentration | Storage Temperature | Stability (Time to ~10% Potency Loss) | Reference |
| Sterile Water | 20 mg/mL | 4°C | > 7 days | [20] |
| 0.9% Sodium Chloride | 4 mg/mL | 25°C | ~48 hours | [9] |
| 0.9% Sodium Chloride | 4 mg/mL | 5°C (protected from light) | > 4 weeks (1% loss) | [9] |
| 5% Dextrose | 1 mg/mL | 37°C | < 7 days | [20] |
Table 2: Common Dosing Ranges for Cyclophosphamide in Preclinical Models
| Animal Model | Dosing Regimen | Route of Administration | Purpose | Reference |
| Mice | 10 mg/kg | Not specified | Immunostimulation | [9] |
| Mice | 100-250 mg/kg | Intraperitoneal | Tumor growth delay | [21] |
| Mice | 50 mg/kg | Intravenous | Cognitive impairment studies | [22] |
| Mice (DBA/2) | 100-200 mg/kg | Not specified | Study of cytotoxic T cell response | [23] |
Visualizations
Caption: Metabolic activation and detoxification pathways of cyclophosphamide.
Caption: A logical workflow for troubleshooting inconsistent cyclophosphamide results.
References
- 1. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cyclophosphamide Pharmacogenomic Variation in Cancer Treatment and Its Effect on Bioactivation and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of co-medicated drugs on cyclophosphamide bioactivation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclophosphamide bioactivation pharmacogenetics in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclophosphamide Pharmacogenomic Variation in Cancer Treatment and Its Effect on Bioactivation and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iwmf.com [iwmf.com]
- 8. globalrph.com [globalrph.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Cyclophosphamide | C7H15Cl2N2O2P | CID 2907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Stability of Cyclophosphamide in Extemporaneous Oral Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of resistance to the toxicity of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A proposed mechanism of resistance to cyclophosphamide and phosphoramide mustard in a Yoshida cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. safety.tau.ac.il [safety.tau.ac.il]
- 16. Toxic Effects of Different Doses of Cyclophosphamide on Liver and Kidney Tissue in Swiss Albino Mice: A Histopathological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Failure of a single cycle of high dose cyclophosphamide followed by intensive myeloablative therapy and autologous stem cell transplantation to improve outcome in relapsed disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antitumor immunity of low-dose cyclophosphamide: changes in T cells and cytokines TGF-beta and IL-10 in mice with colon-cancer liver metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Simultaneous quantification of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chemical Stability of Two Sterile, Parenteral Formulations of Cyclophosphamide (Endoxan®) after Reconstitution and Dilution in Commonly used Infusion Fluids | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 21. Changes in growth rate of an experimental solid tumor following increasing doses of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effects of Cyclophosphamide and/or Doxorubicin in a Murine Model of Postchemotherapy Cognitive Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The effects of cyclophosphamide on in vitro cytotoxic responses to a syngeneic tumour - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cyclophosphamide Dosage in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cyclophosphamide (B585) (CTX) dosage to minimize toxicity in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of cyclophosphamide-induced toxicity?
A1: Cyclophosphamide is a prodrug that is metabolically activated in the liver by cytochrome P450 (CYP) enzymes.[1][2][3] This process generates two key metabolites: phosphoramide (B1221513) mustard and acrolein.[1][2] Phosphoramide mustard is responsible for the drug's anticancer effects by cross-linking DNA, leading to programmed cell death.[1] Acrolein, on the other hand, is a highly reactive aldehyde that does not possess antitumor activity but is the primary agent responsible for many of the toxic side effects, including hemorrhagic cystitis (bladder toxicity).[1][2] The toxicity of these metabolites is often mediated through the induction of oxidative stress, inflammation, and apoptosis in various organs.[4][5][6]
Q2: What are the common signs of cyclophosphamide toxicity in animal models?
A2: Common signs of toxicity include weight loss, lethargy, ruffled fur, and hunched posture. More specific signs relate to the organ systems affected and can include:
-
Myelosuppression: Leukopenia (a decrease in white blood cells) is a predominant hematologic effect.[4]
-
Bladder Toxicity (Hemorrhagic Cystitis): This is a dose-limiting toxicity characterized by bladder inflammation, hemorrhage, and edema.[7][8]
-
Cardiotoxicity: High doses of cyclophosphamide can lead to acute heart failure, arrhythmias, and hemorrhagic myocarditis.[9][10]
-
Hepatotoxicity and Nephrotoxicity: Liver and kidney damage can occur, indicated by pathological changes in the tissue.[11]
-
Gastrointestinal Toxicity: Intestinal damage can also be observed.[4]
-
Reproductive Toxicity: Cyclophosphamide can impair fertility.[4]
Q3: How can I reduce cyclophosphamide-induced toxicity in my animal model?
A3: Several strategies can be employed to mitigate toxicity:
-
Dose Fractionation: Administering the total dose in divided portions over a period of time (e.g., 8, 12, or 24 hours) has been shown to significantly reduce acute toxicity and mortality in mice without compromising anti-tumor efficacy.[12]
-
Hydration: Ensuring adequate hydration of the animals can help dilute the toxic metabolites in the urine and reduce bladder toxicity.
-
Use of Protective Agents: Co-administration of agents like N-acetylcysteine (NAC) can protect against bladder toxicity by neutralizing acrolein.[13][14]
-
Metronomic Dosing: Using low, continuous doses of cyclophosphamide (metronomic chemotherapy) can reduce overall toxicity while still exerting anti-angiogenic and immunomodulatory effects.
Troubleshooting Guides
Issue: High mortality rate in the experimental group shortly after a high-dose cyclophosphamide injection.
Possible Cause: Acute toxicity due to a single high-dose bolus injection.
Solution:
-
Implement a dose fractionation schedule. A study in mice demonstrated that dividing a high dose of 500-600 mg/kg over 8 to 24 hours abolished acute deaths.[12]
-
Re-evaluate the dose. The LD50 (lethal dose for 50% of animals) can vary between species and even strains. The oral LD50 for cyclophosphamide is approximately 180 mg/kg for rats and 137 mg/kg for mice.[4] Leukemic rats have been shown to have a lower LD50 (100 mg/kg) compared to normal rats (164 mg/kg).[15]
-
Ensure proper animal handling and injection technique to minimize stress, which can exacerbate toxic effects. Animals should be restrained or anesthetized during injection.[1][13]
Issue: Signs of bladder toxicity (e.g., hematuria) are observed.
Possible Cause: Urothelial damage caused by the metabolite acrolein.
Solution:
-
Ensure adequate hydration of the animals to promote diuresis and reduce the concentration of acrolein in the bladder.
-
Consider co-administration of a uroprotectant agent like N-acetylcysteine (NAC), which has been shown to protect urothelial cells from acrolein-induced damage.[13][14]
-
Monitor for early signs of cystitis. In mouse models, histological changes can be observed within 48 hours of injection.[8]
Data Presentation
Table 1: Cyclophosphamide Dosage and Observed Toxicity in Rodent Models
| Animal Model | Dosage | Route of Administration | Observed Toxicity | Reference |
| Mice | 500-600 mg/kg (single bolus) | Intraperitoneal (i.p.) | 100% mortality within 48 hours | [12] |
| Mice | 500-600 mg/kg (divided over 8-24h) | i.p. | Abolished or significantly reduced acute deaths | [12] |
| Swiss Albino Mice | 100, 200, 250 mg/kg (single dose) | i.p. | Dose and time-dependent liver and kidney histopathological changes. Pathological changes were seen within 7 days at high doses. | [5][11][16] |
| Rats (normal) | LD50: 164 mg/kg | Not specified | Lethality | [15] |
| Rats (leukemic) | LD50: 100 mg/kg | Not specified | Lethality, irreversible aplasia (>120 mg/kg), hemorrhages (160-200 mg/kg), cardiopulmonary failure (250-300 mg/kg) | [15] |
| Dogs | 2 mg/kg (4 consecutive days/week for 4 weeks) | Oral | Decreased white blood cell counts and B-lymphocytes. |
Experimental Protocols
Protocol 1: Induction of Cyclophosphamide-Induced Organ Toxicity in Mice
This protocol is based on a study investigating the histopathological effects of different doses of cyclophosphamide on liver and kidney tissue in Swiss Albino mice.[5][16]
-
Animal Model: Adult male Swiss Albino mice.
-
Groups:
-
Control Group: Injected with Phosphate Buffered Saline (PBS).
-
Test Groups: Injected with cyclophosphamide at single doses of 100 mg/kg, 200 mg/kg, and 250 mg/kg body weight.
-
-
Drug Administration: Cyclophosphamide is administered via a single intraperitoneal (i.p.) injection.
-
Monitoring: Animals are monitored daily for signs of toxicity.
-
Tissue Collection: Subgroups of mice from each test group are sacrificed on day 7, 28, and 42 post-injection.
-
Histopathology: Liver and kidney tissues are collected, processed, sectioned, and stained with Haematoxylin and Eosin for microscopic examination of pathological changes.
Protocol 2: Dose Fractionation to Reduce Acute Toxicity in Mice
This protocol is adapted from a study demonstrating the prevention of acute deaths in mice after very high-dose cyclophosphamide.[12]
-
Animal Model: Mice.
-
Groups:
-
Single Bolus Group: Administered a single i.p. injection of 500-600 mg/kg cyclophosphamide.
-
Divided Dose Groups: Administered a total dose of 500-600 mg/kg cyclophosphamide divided into multiple i.p. injections over 8, 12, or 24 hours.
-
-
Drug Administration: For the divided dose groups, the total volume of the cyclophosphamide solution is split equally across the injections.
-
Endpoint: Survival is monitored over a period of at least 48 hours to assess acute toxicity.
Visualizations
Caption: Metabolic activation of cyclophosphamide and generation of therapeutic and toxic metabolites.
Caption: Key signaling pathways involved in cyclophosphamide-induced organ toxicity.
Caption: General experimental workflow for assessing cyclophosphamide toxicity in animal models.
References
- 1. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. Post-transplant cyclophosphamide-induced cardiotoxicity: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Delayed toxicity of cyclophosphamide on the bladder of DBA/2 and C57BL/6 female mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclophosphamide-Induced Cardiomyopathy: A Case Report, Review, and Recommendations for Management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanism involved in cyclophosphamide-induced cardiotoxicity: Old drug with a new vision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Validate User [ashpublications.org]
- 13. research.bond.edu.au [research.bond.edu.au]
- 14. Novel insights into the mechanism of cyclophosphamide-induced bladder toxicity: chloroacetaldehyde's contribution to urothelial dysfunction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms of Fatal Cardiotoxicity following High-Dose Cyclophosphamide Therapy and a Method for Its Prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of Cyclophosphamide Hydrate in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on enhancing the solubility of cyclophosphamide (B585) hydrate (B1144303) in aqueous buffers for experimental use. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to assist in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of cyclophosphamide hydrate in aqueous solutions?
A1: this compound is soluble in water. Its solubility in water is approximately 40 mg/mL, and this can be increased to 100 mg/mL with heating.[1][2] However, it is important to note that heating can also lead to degradation of the compound. The solubility in Phosphate Buffered Saline (PBS) at pH 7.2 is approximately 1.6 mg/mL.[3]
Q2: My this compound is not dissolving properly in my aqueous buffer. What could be the issue?
A2: Several factors can contribute to dissolution problems:
-
Concentration: You may be exceeding the solubility limit of this compound in your specific buffer system.
-
Temperature: The temperature of the buffer can significantly impact solubility. Lower temperatures generally decrease solubility.
-
pH of the buffer: The pH of the aqueous solution can influence the stability and solubility of this compound. It exhibits good solubility in neutral and acidic aqueous solutions.[4]
-
Buffer composition: Certain salts or other components in your buffer could be interacting with the this compound, reducing its solubility.
Q3: Can I heat the solution to improve the solubility of this compound?
A3: While heating can increase the solubility of this compound in water to as high as 100 mg/mL, it should be done with caution.[1][2] Heating above 30°C can cause hydrolysis, leading to the degradation of the compound.[1] Briefly heating solutions to 50°C or 60°C may not cause significant degradation, but temperatures of 70°C and 80°C have been shown to decrease potency.
Q4: What is the stability of this compound in aqueous solutions?
A4: Aqueous solutions of cyclophosphamide are not stable and should ideally be prepared fresh for each experiment.[5] Storage of aqueous solutions is not recommended for more than one day.[3] At room temperature (25°C), a 4 mg/mL solution can lose about 3.5% potency in 24 hours.[1] Stability is improved at lower temperatures; a solution stored at 5°C and protected from light showed minimal potency loss over a week.[1]
Q5: I'm observing precipitation in my cell culture media after adding this compound. What should I do?
A5: Precipitation in cell culture media can be due to several factors:
-
High final concentration: The concentration of this compound in the media may have exceeded its solubility limit in that specific and complex environment.
-
Solvent shock: If you are using a concentrated stock solution in an organic solvent like DMSO, diluting it too quickly into the aqueous media can cause the compound to precipitate. A stepwise dilution can help mitigate this.
-
Media components: Interactions with proteins, salts, or other components in the cell culture media can lead to precipitation.
-
Temperature changes: Adding a cold stock solution to warm media can cause precipitation. Ensure both are at a similar temperature before mixing.
-
pH shifts: The addition of the drug solution might alter the pH of the media, affecting solubility.
To troubleshoot, consider preparing a fresh, lower concentration stock solution, performing serial dilutions, and ensuring the final solvent concentration (e.g., DMSO) is kept to a minimum (typically below 0.1%) to avoid cytotoxicity and precipitation.[6]
Data Presentation: Solubility of this compound
Table 1: Solubility in Various Solvents
| Solvent | Approximate Solubility (mg/mL) | Reference |
| Water | 40 | [1][2] |
| Water (with heat) | 100 | [1][2] |
| Phosphate Buffered Saline (PBS, pH 7.2) | 1.6 | [3] |
| Dimethyl sulfoxide (B87167) (DMSO) | 5 | [3] |
| Ethanol | 1 | [3] |
| Dimethylformamide (DMF) | 1.4 | [3] |
Table 2: Stability of Aqueous this compound Solutions
| Concentration | Storage Temperature | Potency Loss (after 24 hours) | Potency Loss (after 1 week) | Reference |
| 4 mg/mL | 25°C | ~3.5% | ~11.9% | [1] |
| 4 mg/mL | 5°C (protected from light) | Not significant | ~0.55% | [1] |
Experimental Protocols
Protocol 1: Preparation of a Saturated Aqueous Solution for Solubility Determination
This protocol outlines a general method for preparing a saturated solution of this compound to determine its solubility in a specific aqueous buffer.
Materials:
-
This compound powder
-
Aqueous buffer of choice (e.g., PBS, TRIS, HEPES)
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Thermostatically controlled water bath or incubator
-
Microcentrifuge
-
Syringe filters (0.22 µm)
-
Analytical balance
-
Appropriate vials or tubes
Procedure:
-
Pre-weigh: Accurately weigh an excess amount of this compound powder into a clean, dry vial.
-
Add Buffer: Add a known volume of the desired aqueous buffer to the vial.
-
Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Equilibration: Place the vial in a thermostatically controlled environment (e.g., a 25°C water bath) on a magnetic stirrer. Allow the suspension to stir for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the suspension at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microparticles. This filtered solution is your saturated solution.
-
Quantification: Analyze the concentration of cyclophosphamide in the saturated solution using a validated analytical method, such as HPLC-UV.
-
Calculation: The determined concentration represents the solubility of this compound in that specific buffer under the tested conditions.
Protocol 2: Reconstitution and Dilution for In Vitro Experiments
This protocol provides a standard procedure for preparing this compound solutions for use in cell culture or other in vitro assays.
Materials:
-
This compound powder
-
Sterile, high-purity water or an appropriate sterile buffer (e.g., 0.9% sodium chloride)[7]
-
Sterile serological pipettes and tubes
-
Vortex mixer
-
Sterile filters (if necessary)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood).
-
Reconstitution: Aseptically add a precise volume of sterile water or 0.9% sodium chloride to the vial containing the this compound powder to achieve a desired stock concentration (e.g., 20 mg/mL).[8]
-
Dissolution: Gently swirl or vortex the vial until the powder is completely dissolved. If the powder does not dissolve immediately, allowing the vial to stand for a few minutes can be helpful.[8]
-
Visual Inspection: Before use, visually inspect the solution for any particulate matter or discoloration.[9]
-
Dilution: Prepare further dilutions of the stock solution in the appropriate pre-warmed cell culture medium or experimental buffer to the final desired working concentration. It is recommended to perform serial dilutions to avoid precipitation.
-
Immediate Use: It is highly recommended to use the freshly prepared aqueous solutions immediately due to the limited stability of cyclophosphamide in aqueous environments.[5][7]
Visualizations
Cyclophosphamide Metabolic Activation Pathway
Cyclophosphamide is a prodrug that requires metabolic activation by cytochrome P450 (CYP) enzymes in the liver to exert its cytotoxic effects. The following diagram illustrates the key steps in this activation pathway.
Caption: Metabolic activation pathway of cyclophosphamide.
Troubleshooting Workflow for Dissolution Issues
This workflow provides a logical sequence of steps to troubleshoot common problems encountered when dissolving this compound in aqueous buffers.
Caption: Troubleshooting workflow for this compound dissolution.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Stability of Cyclophosphamide in Extemporaneous Oral Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2016005962A2 - Stable liquid formulations of cyclophosphamide and processes - Google Patents [patents.google.com]
- 8. globalrph.com [globalrph.com]
- 9. publications.ashp.org [publications.ashp.org]
Technical Support Center: Cyclophosphamide In Vivo Efficacy & Vehicle Choice
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of vehicle choice on the in vivo efficacy of cyclophosphamide (B585) (CTX).
Frequently Asked Questions (FAQs)
Q1: What is the most common vehicle for administering cyclophosphamide in preclinical animal models?
A1: The most frequently used vehicle for parenteral (e.g., intraperitoneal or intravenous) administration of cyclophosphamide in preclinical models, such as mice, is sterile 0.9% sodium chloride solution (normal saline).[1] Cyclophosphamide powder for injection is soluble in water or saline.[2]
Q2: How does the choice of vehicle impact the stability of cyclophosphamide?
A2: Cyclophosphamide exhibits poor stability in aqueous solutions.[3] When reconstituted with sterile water for injection, solutions should be used immediately.[3] If reconstituted with 0.9% sodium chloride, the solution is stable for up to 24 hours at room temperature and for up to 6 days when refrigerated.[3] For oral administration, liquid preparations made by dissolving CTX in Aromatic Elixir, N.F. should be stored under refrigeration and used within 14 days.[2] Studies have also shown that CTX in simple syrup or Ora-Plus is stable for at least 56 days when refrigerated at 4°C.[4]
Q3: Can I use a vehicle containing dextrose?
A3: Yes. Solutions of cyclophosphamide diluted in 5% dextrose injection or a combination of 5% dextrose and 0.9% sodium chloride are reported to be stable for up to 24 hours at room temperature and up to 36 hours when refrigerated.[3]
Q4: Does the vehicle choice influence the toxicity profile of cyclophosphamide?
A4: While the primary toxicities of cyclophosphamide (e.g., myelosuppression, hemorrhagic cystitis) are caused by its active metabolites, the vehicle can play an indirect role.[5][6][7] An improper vehicle could lead to drug precipitation, causing local tissue damage upon injection. Some formulations may contain alcohol, which can affect the central nervous system and should be considered, especially in sensitive models.[8] The main metabolite responsible for hemorrhagic cystitis is acrolein.[9] Adequate hydration is crucial to mitigate this toxicity.[10]
Q5: How is cyclophosphamide activated in vivo and how might the vehicle interfere?
A5: Cyclophosphamide is a prodrug, meaning it is inactive until metabolized.[7][10] This activation occurs primarily in the liver via cytochrome P450 enzymes, which convert it to 4-hydroxycyclophosphamide (B600793) and its tautomer, aldophosphamide.[5][9] These active metabolites are then distributed systemically. The vehicle's primary role is to deliver the inactive drug to the bloodstream for transport to the liver. A vehicle that causes poor absorption or rapid degradation of the parent drug before it reaches the liver could negatively impact efficacy.
Troubleshooting Guide
| Problem/Observation | Potential Cause Related to Vehicle | Recommended Action & Troubleshooting Steps |
| Inconsistent anti-tumor efficacy between experiments. | 1. Improper Vehicle Preparation: Incorrect pH or tonicity affecting drug stability. 2. CTX Instability: Solution prepared too far in advance or stored improperly. | 1. Verify Protocol: Ensure the vehicle is prepared according to a validated protocol. Use sterile 0.9% NaCl or PBS as a default. 2. Prepare Fresh: Reconstitute CTX immediately before use. If using 0.9% NaCl, do not store at room temperature for more than 24 hours.[3] |
| Precipitation or cloudiness observed in the solution. | 1. Low Solubility: The chosen vehicle may not be appropriate for the desired concentration. 2. Temperature Effects: Storage at low temperatures may decrease solubility for some formulations. | 1. Check Solubility: Cyclophosphamide is soluble in water and saline.[2] Ensure the concentration does not exceed its solubility limit. 2. Re-dissolve: Gently warm the solution and swirl to attempt re-dissolution. If precipitation persists, discard and prepare a fresh solution. |
| Increased local irritation or inflammation at the injection site. | 1. Incorrect Tonicity: Using sterile water for injection directly can cause local irritation as it is hypotonic.[11] 2. Particulate Matter: Undissolved drug or contaminants in the vehicle. | 1. Use Isotonic Vehicle: Always use an isotonic vehicle like 0.9% NaCl for direct injection.[11] 2. Ensure Complete Dissolution: Visually inspect the solution for clarity before administration. Use aseptic technique throughout preparation.[2] |
| Unexpected animal toxicity or mortality. | 1. Vehicle Toxicity: Some organic solvents or excipients can have inherent toxicity. 2. Contamination: Bacterial or endotoxin (B1171834) contamination of a non-sterile vehicle. | 1. Run Vehicle Control: Always include a control group that receives only the vehicle to assess its baseline toxicity. 2. Maintain Sterility: Use pharmaceutical-grade, sterile vehicles and follow aseptic techniques for all preparations.[2] |
Experimental Protocols & Data
Protocol: Preparation and Administration of Cyclophosphamide in Saline
This protocol describes the preparation of a 20 mg/mL cyclophosphamide solution for intraperitoneal injection in a mouse tumor model.
Materials:
-
Cyclophosphamide (CTX) monohydrate powder for injection
-
Sterile, pyrogen-free 0.9% Sodium Chloride for Injection, USP
-
Sterile syringes and needles
-
Calibrated balance and appropriate personal protective equipment (PPE)
Procedure:
-
Calculate Required Amount: Determine the total volume of CTX solution needed. For example, for 10 mice receiving a 150 mg/kg dose (average mouse weight 20g), the dose per mouse is 3 mg. The required volume of a 20 mg/mL solution is 0.15 mL per mouse (Total: 1.5 mL). Prepare a slight overage (e.g., 2 mL).
-
Weigh CTX: Aseptically weigh 40 mg of CTX powder.
-
Reconstitution: Using a sterile syringe, draw up 2 mL of sterile 0.9% NaCl. Inject the saline into the vial containing the CTX powder.
-
Dissolution: Gently swirl the vial until the powder is completely dissolved.[11] Do not shake vigorously to avoid foaming. The resulting solution will have a concentration of 20 mg/mL.
-
Administration: Administer the calculated dose to each animal via the desired route (e.g., intraperitoneal injection).[1][12]
-
Stability Note: The reconstituted solution in 0.9% NaCl is stable for 24 hours at room temperature.[3] For longer storage, refrigeration is required.
Data Summary: Vehicle Impact on Cyclophosphamide Stability
The stability of cyclophosphamide is highly dependent on the vehicle and storage temperature.
| Vehicle | Storage Temperature | Stability / Shelf-Life | Source |
| Sterile Water for Injection | Room Temperature | Must be used immediately | [3] |
| 0.9% Sodium Chloride | Room Temperature (20-25°C) | Up to 24 hours | [3] |
| 0.9% Sodium Chloride | Refrigerated (2-8°C) | Up to 6 days | [3] |
| 5% Dextrose Injection | Room Temperature (20-25°C) | Up to 24 hours | [3] |
| 5% Dextrose Injection | Refrigerated (2-8°C) | Up to 36 hours | [3] |
| Simple Syrup | Refrigerated (4°C) | At least 56 days | [4] |
| Simple Syrup | Room Temperature (22°C) | Approx. 8 days | [4] |
| Ora-Plus | Refrigerated (4°C) | At least 56 days | [4] |
| Ora-Plus | Room Temperature (22°C) | Approx. 3 days | [4] |
Visual Guides: Workflows and Mechanisms
Caption: Mechanism of Action for Cyclophosphamide.
References
- 1. Characteristics of the cyclophosphamide-induced immunosuppression model in Balb/c mice | Laboratory Animals for Science [labanimalsjournal.ru]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. WO2016005962A2 - Stable liquid formulations of cyclophosphamide and processes - Google Patents [patents.google.com]
- 4. Stability of Cyclophosphamide in Extemporaneous Oral Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclophosphamide - Wikipedia [en.wikipedia.org]
- 6. Cyclophosphamide toxicity. Characterising and avoiding the problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijmdc.com [ijmdc.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. publications.ashp.org [publications.ashp.org]
- 12. Administration of cyclophosphamide changes the immune profile of tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Cyclophosphamide Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in preclinical studies involving cyclophosphamide (B585).
Troubleshooting Guide
This guide addresses common issues encountered during cyclophosphamide experiments in a question-and-answer format.
Issue: High variability in tumor response between animals in the same treatment group.
-
Question: We are observing significant differences in tumor growth inhibition among animals receiving the same dose of cyclophosphamide. What could be the cause?
Answer: High variability in tumor response can stem from several factors related to the drug's metabolism, preparation, and administration, as well as the animal model itself.
-
Metabolic Activation: Cyclophosphamide is a prodrug that requires activation by cytochrome P450 (CYP) enzymes, primarily CYP2B6, in the liver.[1][2][3] Genetic polymorphisms in these enzymes can lead to inter-animal differences in the rate and extent of drug activation, resulting in varied levels of the active metabolites and inconsistent anti-tumor effects.[1][2]
-
Drug Preparation and Stability: Inconsistent preparation of the cyclophosphamide solution can lead to dosing errors. Furthermore, the stability of cyclophosphamide is critical; it can degrade due to improper storage temperature, exposure to light, or the choice of vehicle.[4][5][6] Reconstituted solutions should be used promptly or stored under recommended conditions to ensure consistent potency.[4][5]
-
Administration Technique: Variability in the administration technique, such as inconsistent injection volumes or rates for intravenous or intraperitoneal routes, can affect drug bioavailability and subsequent efficacy.
-
Issue: Inconsistent or lower-than-expected drug efficacy across different experiments.
-
Question: Our results with cyclophosphamide seem to vary from one experiment to another, even when we try to follow the same protocol. Why is this happening?
Answer: Lack of reproducibility across experiments often points to subtle inconsistencies in the experimental workflow.
-
Drug Stock and Preparation: Ensure that the same batch of cyclophosphamide is used for a set of comparative experiments. If a new batch is used, its potency should be verified. The method of reconstitution and the final concentration should be meticulously standardized.
-
Vehicle Selection: The choice of vehicle for dissolving cyclophosphamide can impact its stability and bioavailability. Using a consistent, appropriate vehicle is crucial. For oral administration, the stability in different suspending agents can vary significantly.[7]
-
Animal Strain and Health: Different rodent strains can exhibit varied metabolic profiles, leading to differences in cyclophosphamide activation.[8][9] The overall health status of the animals, including underlying infections or stress, can also influence drug metabolism and immune response, thereby affecting outcomes.
-
Issue: Unexpected toxicity or adverse events in a subset of animals.
-
Question: Some animals are showing severe side effects like weight loss or hemorrhagic cystitis, while others in the same group are not. What could be the reason for this variability in toxicity?
Answer: Variability in toxicity is often linked to differences in the generation and detoxification of cyclophosphamide's toxic metabolites.
-
Metabolite Accumulation: The metabolite acrolein is primarily responsible for hemorrhagic cystitis.[3][10] Differences in the activity of enzymes involved in detoxifying acrolein, such as aldehyde dehydrogenase (ALDH), can lead to varied levels of bladder toxicity.[11]
-
Hydration Status: Adequate hydration is crucial to prevent urinary tract toxicity by diluting toxic metabolites and increasing their clearance.[12][13] Variations in water intake among animals can contribute to inconsistent toxicity profiles.
-
Dosing Accuracy: Even small errors in calculating and administering the dose can lead to significant differences in toxicity, especially at higher dose levels.[14]
-
Frequently Asked Questions (FAQs)
Drug Preparation and Handling
-
Q1: What is the best way to prepare and store cyclophosphamide solutions for preclinical studies?
A1: Cyclophosphamide powder should be stored at or below 25°C (77°F).[4] Reconstitution should be performed in a certified biological safety cabinet or fume hood.[15][16] For intravenous use, sterile 0.9% sodium chloride solution is a common diluent.[4] Reconstituted solutions are stable for 24 hours at room temperature and up to six days when refrigerated, though sterility must be maintained.[4] For oral administration, extemporaneous preparations in Aromatic Elixir, N.F. can be stored under refrigeration for up to 14 days.[4]
-
Q2: Can I use the same cyclophosphamide solution for multiple experiments over several days?
A2: While reconstituted cyclophosphamide has some stability under refrigeration, it is best practice to prepare fresh solutions for each experiment to minimize variability due to potential degradation over time.[5] If solutions are stored, they should be protected from light.[5]
Dosing and Administration
-
Q3: Does the route of administration affect the efficacy and variability of cyclophosphamide?
A3: Yes, the route of administration (e.g., intravenous, intraperitoneal, oral) can influence the pharmacokinetics of cyclophosphamide.[17][18] While studies in some species have shown equivalent exposure to the active metabolite regardless of the route, the parent drug's concentration profile can differ significantly.[18][19] Consistency in the chosen route of administration is crucial for minimizing variability within and between studies.
-
Q4: What is the difference between maximum tolerated dose (MTD) and metronomic dosing for cyclophosphamide, and how does it impact variability?
A4: MTD involves administering the highest dose of a drug that does not cause unacceptable toxicity, typically in cycles.[20] Metronomic dosing uses lower, more frequent doses without extended breaks.[20] These different schedules can have distinct effects on the tumor microenvironment and immune system, potentially leading to different sources of variability.[20] Metronomic dosing may reduce some toxicities, which could decrease variability related to adverse events.
Animal Model Considerations
-
Q5: How do factors like animal species, strain, and sex influence the outcome of cyclophosphamide studies?
A5: Different species and strains of animals have varying levels and activities of CYP450 enzymes responsible for cyclophosphamide activation.[8][9] This can lead to significant differences in drug metabolism and, consequently, efficacy and toxicity. Sex-based differences in drug metabolism have also been reported for various compounds and should be considered. Therefore, it is essential to use a consistent species, strain, and sex of animals for a given study.
Data Interpretation
-
Q6: What are the key parameters to monitor to assess cyclophosphamide efficacy and toxicity?
A6: For efficacy, tumor volume and weight are standard endpoints. For toxicity, monitoring animal body weight, clinical signs (e.g., lethargy, ruffled fur), and hematological parameters (e.g., white blood cell counts) is important.[20][21] Histopathological analysis of major organs can also provide valuable toxicity data.[22]
Data Tables
Table 1: Stability of Reconstituted Cyclophosphamide Solutions
| Vehicle | Concentration | Storage Temperature | Stability (Time to 10% Degradation) |
| 0.9% Sodium Chloride | 4 mg/mL | 25°C (Room Temperature) | ~3.5% loss in 24 hours |
| 0.9% Sodium Chloride | 4 mg/mL | 5°C (Refrigerated) | ~0.55% loss in 1 week |
| Simple Syrup | 10 mg/mL | 22°C (Room Temperature) | 8 days |
| Simple Syrup | 10 mg/mL | 4°C (Refrigerated) | At least 56 days |
| Ora-Plus | 10 mg/mL | 22°C (Room Temperature) | 3 days |
| Ora-Plus | 10 mg/mL | 4°C (Refrigerated) | At least 56 days |
Data compiled from references[5][7].
Table 2: Factors Influencing Variability in Cyclophosphamide Preclinical Studies
| Factor | Source of Variability | Recommendation for Minimization |
| Drug | Purity, Batch-to-batch variation | Use high-purity, single-batch drug for comparative studies. |
| Preparation | Reconstitution errors, Vehicle choice | Standardize reconstitution protocol. Use a consistent, appropriate vehicle. |
| Storage | Degradation due to temperature/light | Adhere to recommended storage conditions. Prepare fresh solutions. |
| Administration | Inconsistent technique, Route | Standardize administration technique. Use a consistent route. |
| Animal Model | Species, Strain, Sex, Age, Health | Use a consistent animal model. Ensure animals are healthy. |
| Metabolism | Genetic polymorphisms in CYP enzymes | Be aware of potential for metabolic differences, especially in outbred stocks. |
| Drug Interactions | Co-administered drugs affecting CYP enzymes | Avoid co-administration of drugs known to interact with CYP enzymes.[23] |
| Toxicity | Differences in metabolite detoxification | Ensure adequate hydration. Monitor for toxicity consistently. |
Experimental Protocols
Protocol 1: Preparation of Cyclophosphamide for Intravenous Administration
-
Materials: Cyclophosphamide powder, sterile 0.9% Sodium Chloride for Injection, sterile syringes and needles, certified Class II Biological Safety Cabinet (BSC).
-
Procedure: a. Perform all procedures in a BSC. Wear appropriate personal protective equipment (PPE), including double gloves and a lab coat.[24] b. Calculate the required amount of cyclophosphamide and sterile saline based on the desired final concentration (e.g., 20 mg/mL). c. Reconstitute the cyclophosphamide by slowly injecting the sterile saline into the vial. d. Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming. e. Visually inspect the solution for any particulate matter or discoloration. f. The solution is now ready for further dilution or direct administration.
Protocol 2: Monitoring for Cyclophosphamide-Induced Toxicity
-
Body Weight: Weigh each animal daily for the first week following treatment and at least three times per week thereafter.
-
Clinical Observations: Observe animals daily for any signs of toxicity, including changes in posture, activity, grooming, and stool consistency.
-
Hematology: Collect blood samples at baseline and at specified time points post-treatment (e.g., nadir of myelosuppression, typically around day 7-14). Perform complete blood counts (CBC) to assess for myelosuppression.[21]
-
Hemorrhagic Cystitis: Monitor for signs of hematuria (blood in urine). At the end of the study, the bladder can be examined histologically for signs of inflammation and damage.
-
Organ Toxicity: At necropsy, collect major organs (liver, kidneys, heart, lungs) for histopathological analysis to assess for any drug-induced damage.[22]
Visualizations
Caption: Metabolic pathway of cyclophosphamide activation and toxicity.
Caption: Standardized workflow to reduce experimental variability.
References
- 1. Cyclophosphamide Pharmacogenomic Variation in Cancer Treatment and Its Effect on Bioactivation and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclophosphamide Pharmacogenomic Variation in Cancer Treatment and Its Effect on Bioactivation and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Cyclophosphamide? [synapse.patsnap.com]
- 4. globalrph.com [globalrph.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Cyclophosphamide | C7H15Cl2N2O2P | CID 2907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Stability of Cyclophosphamide in Extemporaneous Oral Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Variable effects of cyclophosphamide in rodent models of experimental allergic encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Variable effects of cyclophosphamide in rodent models of experimental allergic encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cyclophosphamide (oral route, intravenous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 13. drugs.com [drugs.com]
- 14. Preclinical studies and clinical correlation of the effect of alkylating dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lsuhsc.edu [lsuhsc.edu]
- 16. Request Rejected [safety.net.technion.ac.il]
- 17. Pharmacokinetics of Cyclophosphamide after Oral and Intravenous Administration to Dogs with Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. avmajournals.avma.org [avmajournals.avma.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Exposure-Toxicity Association of Cyclophosphamide and Its Metabolites in Infants and Young Children with Primary Brain Tumors: Implications for Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Toxic Effects of Different Doses of Cyclophosphamide on Liver and Kidney Tissue in Swiss Albino Mice: A Histopathological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. drugs.com [drugs.com]
- 24. safety.tau.ac.il [safety.tau.ac.il]
addressing batch-to-batch variation of cyclophosphamide hydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the batch-to-batch variation of cyclophosphamide (B585) hydrate (B1144303).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variation in cyclophosphamide hydrate?
A1: Batch-to-batch variation in this compound can arise from several factors throughout the manufacturing and handling process. Key contributors include:
-
API Quality and Purity: Inconsistencies in the Active Pharmaceutical Ingredient (API) manufacturing process can lead to variations in purity, potency, and impurity profiles. Strict adherence to Good Manufacturing Practices (GMP) is crucial for ensuring batch-to-batch consistency.[1][2][3]
-
Hydration State: Cyclophosphamide can exist in different solid-state forms, including the stable monohydrate and a less stable anhydrous form.[4][5] The conversion between these forms, influenced by manufacturing processes like lyophilization and storage conditions, is a significant source of variability.[4][6] The monohydrate is considered the most stable solid form.[6]
-
Manufacturing Processes: Controlled production processes are essential for maintaining uniformity and preventing contamination.[1] Variations in processes like lyophilization can lead to differences in the final product's physical properties and stability.[6]
-
Storage and Handling: Exposure to varying temperature and humidity can impact the hydration state and stability of this compound.[4][7] Mechanical stress during handling can also induce changes in the solid-state structure.[4]
Q2: How does the hydration state of cyclophosphamide affect its stability?
A2: The hydration state is critical to the stability of cyclophosphamide. The monohydrate form is the most stable solid form of the drug.[6] The presence of water molecules in the crystal lattice of the monohydrate contributes to its stability.[4] Dehydration can lead to the formation of a metastable anhydrous form, which may have different physical properties and be more susceptible to degradation.[4] Rehydration of the anhydrous form can occur, but the mechanisms are complex and may not always lead back to the original stable monohydrate structure.[5]
Q3: What are the common degradation pathways for cyclophosphamide?
A3: Cyclophosphamide degradation is influenced by factors such as pH and temperature. The primary degradation pathway involves hydrolysis.[8]
-
Acidic Conditions (low pH): At a pH of 1.2, cyclophosphamide undergoes rapid breakdown of its two P-N bonds.[8]
-
Neutral to Slightly Basic Conditions (pH 5.4-8.6): In this range, hydrolysis leads to the formation of a nine-membered ring compound.[8]
-
Physiological Conditions (pH 7.4, 37°C): A significant portion of cyclophosphamide can hydrolyze over several days.[8]
Environmental degradation can also lead to the formation of toxic transformation products.[9]
Troubleshooting Guide
Issue: Inconsistent experimental results between different batches of this compound.
This is a common issue that can often be traced back to variations in the physical and chemical properties of the drug substance.
Workflow for Troubleshooting Batch-to-Batch Variation
Caption: A logical workflow for troubleshooting batch-to-batch variation.
Step 1: Physical Characterization
-
Problem: Different batches may have varying solid-state forms (monohydrate vs. anhydrous).
-
Recommended Action: Perform Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify the crystalline form.
-
Interpretation: Consistent PXRD patterns and thermal events (e.g., melting point) in DSC across batches indicate a uniform solid state. The melting point for the monohydrate is around 41-45°C.[10]
Step 2: Purity and Impurity Profiling
-
Problem: The presence of impurities or degradation products can affect experimental outcomes.
-
Recommended Action: Use a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify cyclophosphamide and its impurities. Quantitative Nuclear Magnetic Resonance (qNMR), particularly 31P-qNMR, can also be used for absolute purity determination.[11][12]
-
Interpretation: Consistent purity values and impurity profiles across batches are desirable. A study using 1H-qNMR and 31P-qNMR determined the purity of this compound to be approximately 99.6-99.7%.[11]
Step 3: Quantification of Water Content
-
Problem: The amount of water can vary, indicating differences in the hydration state.
-
Recommended Action: Use Karl Fischer titration or Thermogravimetric Analysis (TGA) to determine the water content.
-
Interpretation: The theoretical water content for cyclophosphamide monohydrate is approximately 6.4%. Significant deviations from this value suggest the presence of anhydrous forms or excess surface water.
Data Summary Tables
Table 1: Analytical Techniques for this compound Characterization
| Analytical Technique | Parameter Measured | Typical Application |
| Powder X-ray Diffraction (PXRD) | Crystalline structure | Identification of polymorphic forms (monohydrate vs. anhydrous).[4][6] |
| Differential Scanning Calorimetry (DSC) | Thermal transitions (melting point, dehydration) | Assessment of solid-state form and thermal stability.[4][6] |
| Thermogravimetric Analysis (TGA) | Mass loss upon heating | Quantification of water content.[13] |
| High-Performance Liquid Chromatography (HPLC) | Purity, impurity levels, concentration | Quantifying the drug substance and its degradation products.[7][14] |
| Quantitative NMR (1H-qNMR, 31P-qNMR) | Absolute purity | Highly accurate purity determination.[11][12][15] |
| Karl Fischer Titration | Water content | Precise measurement of water content. |
| Gravimetric Vapour Sorption (GVS) | Moisture sorption-desorption behavior | Understanding physical stability at different relative humidities.[6] |
Table 2: Stability of Cyclophosphamide in Oral Suspensions
| Suspending Vehicle | Storage Temperature | Shelf Life (Time to 90% of initial concentration) |
| Simple Syrup | 4°C | At least 56 days[7] |
| Simple Syrup | Room Temperature (22°C) | 8 days[7] |
| Ora-Plus | 4°C | At least 56 days[7] |
| Ora-Plus | Room Temperature (22°C) | 3 days[7] |
Experimental Protocols
1. Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline based on literature for the analysis of cyclophosphamide.
-
Objective: To determine the purity of cyclophosphamide and quantify any related impurities.
-
Instrumentation:
-
HPLC system with a UV-VIS detector
-
C18 analytical column
-
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Sodium phosphate (B84403) buffer
-
Purified water
-
Cyclophosphamide reference standard
-
Ifosfamide (as internal standard)
-
-
Chromatographic Conditions:
-
Procedure:
-
Standard Preparation: Prepare a stock solution of the cyclophosphamide reference standard and the internal standard (ifosfamide) in a suitable solvent (e.g., 80% methanol/20% water).[7] Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the this compound batch sample in the same solvent as the standards to a known concentration. Add the internal standard.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Calculate the purity of the sample by comparing the peak area of cyclophosphamide to the calibration curve. Identify and quantify any impurities based on their relative retention times and response factors if known.
-
2. Solid-State Characterization by Powder X-ray Diffraction (PXRD)
-
Objective: To identify the crystalline form of this compound.
-
Instrumentation:
-
Powder X-ray diffractometer with a Cu Kα radiation source.
-
-
Procedure:
-
Sample Preparation: Gently grind a small amount of the this compound sample to a fine powder.
-
Data Acquisition: Mount the powdered sample on the sample holder. Collect the diffraction pattern over a suitable 2θ range (e.g., 5° to 40°).
-
Data Analysis: Compare the obtained diffractogram with reference patterns for cyclophosphamide monohydrate and anhydrous forms. A characteristic reflection for a metastable form has been reported at 15.3° (2θ).[4]
-
Signaling and Degradation Pathways
Cyclophosphamide Metabolic Activation and Degradation Pathway
Caption: Metabolic pathway of cyclophosphamide activation and detoxification.
References
- 1. amberlife.net [amberlife.net]
- 2. pharmaoffer.com [pharmaoffer.com]
- 3. blueeyes-bio.com [blueeyes-bio.com]
- 4. Changes in solid-state structure of cyclophosphamide monohydrate induced by mechanical treatment and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "THE MECHANISM OF DEHYDRATION AND REHYDRATION OF CYCLOPHOSPHAMIDE MONOH" by DEBRA NOBUMI SHIOZAWA [docs.lib.purdue.edu]
- 6. researchgate.net [researchgate.net]
- 7. Stability of Cyclophosphamide in Extemporaneous Oral Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical and biological evaluation of hydrolysis products of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Environmental degradation of human metabolites of cyclophosphamide leads to toxic and non-biodegradable transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclophosphamide | C7H15Cl2N2O2P | CID 2907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Purity Determination of this compound by Quantitative 31P-NMR and Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. mdpi.com [mdpi.com]
- 14. Quality control and stability study using HPTLC: applications to cyclophosphamide in various pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Off-Target Effects of Cyclophosphamide
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on mitigating the off-target effects of cyclophosphamide (B585) in experimental settings.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving cyclophosphamide and offers potential solutions.
| Problem | Possible Cause | Suggested Solution |
| High levels of cytotoxicity in non-target cells/tissues. | Off-target effects from toxic metabolites like acrolein and phosphoramide (B1221513) mustard.[1][2][3] | 1. Dose Optimization: Titrate cyclophosphamide to the lowest effective concentration. Consider a low-dose metronomic scheduling approach.[4][5][6]2. Co-administration of Protectants: Use agents like Mesna to neutralize acrolein in the urinary tract or N-acetylcysteine (NAC) as a general antioxidant.[3]3. Targeted Delivery: Employ a drug delivery system (e.g., PEGylated niosomes) to increase cyclophosphamide concentration at the target site.[7] |
| Inconsistent experimental results between batches. | Variability in the metabolic activation of cyclophosphamide. | 1. Standardize Metabolic Activation: If using an in vitro system requiring metabolic activation, standardize the source and concentration of the S9 fraction.[8]2. Use Pre-activated Analogs: Consider using 4-hydroperoxycyclophosphamide (4-HC) for in vitro studies to bypass the need for metabolic activation and ensure consistent active metabolite concentration.[9] |
| Unexpected organ toxicity (e.g., cardiotoxicity, hepatotoxicity). | High systemic exposure to toxic metabolites. | 1. Monitor Biomarkers: Regularly assess biomarkers of organ damage (e.g., cardiac troponins, liver enzymes like ALT/AST).[10][11]2. Antioxidant Supplementation: Investigate the use of antioxidants like reduced glutathione (B108866) to mitigate systemic oxidative stress.[12] |
| Neurotoxicity or cognitive impairment observed in animal models. | Off-target effects on the central nervous system. | 1. Neuroprotective Agents: Co-administer neuroprotective compounds. Studies have explored natural compounds like curcumin (B1669340) and gallic acid.[13] |
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of cyclophosphamide responsible for its off-target toxicity?
A1: The primary metabolites of cyclophosphamide that contribute to off-target toxicity are acrolein and phosphoramide mustard.[1][2][14] Acrolein is particularly known for causing hemorrhagic cystitis (bladder toxicity), while phosphoramide mustard is the main alkylating agent responsible for both the desired anticancer effects and off-target DNA damage in healthy cells.[3][15] Another metabolite, chloroacetaldehyde, can contribute to neurotoxicity.[16]
Q2: How can I reduce bladder toxicity associated with cyclophosphamide in my animal models?
A2: Bladder toxicity, or hemorrhagic cystitis, is primarily caused by acrolein.[17] To mitigate this, you can:
-
Administer Mesna: Mesna is a uroprotective agent that detoxifies acrolein in the urinary tract.[3]
-
Ensure Adequate Hydration: Maintaining good hydration in animal subjects helps to dilute acrolein in the bladder and reduce irritation.[3]
-
Consider Glutathione: Reduced glutathione has also been shown to be effective in protecting against bladder damage.[12]
Q3: What is low-dose metronomic (LDM) cyclophosphamide, and how does it reduce off-target effects?
A3: Low-dose metronomic (LDM) cyclophosphamide involves administering the drug at more frequent, lower doses without extended break periods.[5] This approach is thought to reduce severe toxicities by several mechanisms, including targeting the tumor microenvironment and modulating the immune response, rather than relying solely on direct cytotoxicity.[4][6] LDM has been shown to be less detrimental to ovarian function and can reduce the frequency of intratumoral regulatory T cells (Tregs).[5][18]
Q4: Are there in vitro methods to assess cyclophosphamide cytotoxicity that account for its metabolic activation?
A4: Yes. Since cyclophosphamide is a prodrug, it requires metabolic activation to become cytotoxic.[14] For in vitro assays, this is typically achieved by:
-
Using Liver S9 Fractions: Co-incubating your cells with cyclophosphamide and a rat liver S9 fraction, which contains the necessary cytochrome P450 enzymes for activation.[8][9]
-
Using Pre-activated Metabolites: Directly treating cells with active metabolites like 4-hydroperoxycyclophosphamide (4-HC) or phosphoramide mustard.[9]
Q5: Can drug delivery systems help in mitigating the off-target effects of cyclophosphamide?
A5: Yes, targeted drug delivery systems can significantly reduce off-target effects. For instance, encapsulating cyclophosphamide in nanoparticles, such as PEGylated niosomes, can enhance its delivery to tumor tissues, thereby lowering the systemic concentration and minimizing exposure to healthy tissues.[7] This approach can lead to higher efficacy at lower overall doses, reducing systemic toxicity.[7]
Experimental Protocols
In Vitro Cytotoxicity Assay with S9 Metabolic Activation
This protocol is designed to assess the cytotoxicity of cyclophosphamide in a manner that simulates its metabolic activation in the liver.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Cyclophosphamide
-
Rat liver S9 fraction (commercially available)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Preparation of S9 Mix: Prepare the S9 mix according to the manufacturer's instructions, typically including the S9 fraction and an NADPH regenerating system in a suitable buffer.
-
Drug Preparation: Prepare a series of dilutions of cyclophosphamide in culture medium.
-
Treatment: Mix the cyclophosphamide dilutions with the S9 mix and add to the cells. Include appropriate controls (cells with medium only, cells with S9 mix only, cells with cyclophosphamide only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assessment:
-
Add MTT or WST-1 solution to each well and incubate for 2-4 hours.
-
If using MTT, solubilize the formazan (B1609692) crystals with DMSO.
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.[8][19]
Visualizations
Cyclophosphamide Metabolic Pathways
Caption: Metabolic activation and detoxification pathways of cyclophosphamide.
Experimental Workflow for Mitigating Off-Target Effects
Caption: Workflow for addressing cyclophosphamide-induced off-target toxicity.
Signaling Pathways in Cyclophosphamide-Induced Toxicity
Caption: Key signaling pathways involved in cyclophosphamide-induced cellular toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - Cyclophosphamide metabolic pathways. - Public Library of Science - Figshare [plos.figshare.com]
- 3. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparative in vitro cytotoxicity of cyclophosphamide, its major active metabolites and the new oxazaphosphorine ASTA Z 7557 (INN mafosfamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vascular biomarkers reveal a unique toxicity profile of posttransplant cyclophosphamide: secondary analysis of BMT CTN 0402 and 1202 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Prevention of cyclophosphamide-induced urotoxicity by reduced glutathione and its effect on acute toxicity and antitumor activity of the alkylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular mechanisms underlying cyclophosphamide-induced cognitive impairment and strategies for neuroprotection in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclophosphamide Pharmacogenomic Variation in Cancer Treatment and Its Effect on Bioactivation and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CYCLOPHOSPHAMIDE - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
- 17. ijmdc.com [ijmdc.com]
- 18. oncotarget.com [oncotarget.com]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle: Preclinical Efficacy of Cyclophosphamide Hydrate vs. Ifosfamide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two widely used alkylating agents, cyclophosphamide (B585) hydrate (B1144303) and ifosfamide (B1674421). This document summarizes key experimental data, details methodologies from pivotal studies, and visualizes relevant biological pathways and workflows to inform future research and development.
Cyclophosphamide and ifosfamide are both oxazaphosphorine prodrugs that require metabolic activation to exert their cytotoxic effects.[1] While structurally similar, differences in their metabolic pathways lead to distinct efficacy and toxicity profiles.[1] This guide delves into preclinical data to illuminate these differences.
At a Glance: Key Efficacy Findings
| Comparison Metric | Cyclophosphamide Hydrate | Ifosfamide | Key Finding |
| In Vivo Efficacy (Human Tumor Xenografts) | 33% Response Rate (10/30 xenografts showed regression) | 43% Response Rate (13/30 xenografts showed regression) | In a direct comparison across 30 different human tumor xenograft models, ifosfamide demonstrated a higher overall response rate.[2] |
| In Vitro Cytotoxicity (Leukemia Cell Lines) | More Cytotoxic | Less Cytotoxic | The activated metabolite of cyclophosphamide (4-hydroperoxycyclophosphamide) was found to be more cytotoxic to MOLT-4 and ML-1 leukemia cells than the activated metabolite of ifosfamide (4-hydroperoxyifosfamide).[3] |
In-Depth Preclinical Efficacy Data
In Vivo Antitumor Activity in Human Tumor Xenografts
A significant preclinical study directly compared the efficacy of cyclophosphamide and ifosfamide in 30 different human tumor xenograft models grown in thymus aplastic nude mice.[2] The results, summarized below, indicate a superior response rate for ifosfamide.
Table 1: Comparative Efficacy in Human Tumor Xenografts [2]
| Drug | Dosing Regimen (at MTD) | Number of Xenografts Tested | Number of Regressions | Response Rate |
| Cyclophosphamide | 200 mg/kg/day, i.p. on days 1 and 15 | 30 | 10 | 33% |
| Ifosfamide | 130 mg/kg/day, i.p. on days 1-3 and 15-17 | 30 | 13 | 43% |
MTD: Maximum Tolerated Dose
It is important to note that the specific tumor types within this panel of 30 xenografts were not detailed in the available literature. However, the broader study from which this comparison was drawn showed ifosfamide to be active against breast cancer, non-small-cell lung cancer (NSCLC), small-cell lung cancer (SCLC), sarcoma, and testicular cancer xenografts.[2]
In Vitro Cytotoxicity in Human Leukemia Cell Lines
A study comparing the cytotoxic effects of the pre-activated forms of cyclophosphamide (4-hydroperoxycyclophosphamide, 4-OOH-CP) and ifosfamide (4-hydroperoxyifosfamide, 4-OOH-IF) on human acute lymphoblastic leukemia (MOLT-4) and human acute myeloblastic leukemia (ML-1) cell lines revealed a greater potency for the cyclophosphamide metabolite.[3]
Table 2: Comparative In Vitro Cytotoxicity of Activated Metabolites [3]
| Cell Line | Compound | Observation |
| MOLT-4 | 4-OOH-CP vs. 4-OOH-IF | 4-OOH-CP was more cytotoxic. |
| ML-1 | 4-OOH-CP vs. 4-OOH-IF | 4-OOH-CP was more cytotoxic. |
This in vitro finding contrasts with the in vivo results, suggesting that factors such as drug metabolism, distribution, and the tumor microenvironment play a crucial role in the overall antitumor efficacy of these agents.
Mechanism of Action and Metabolic Activation
Both cyclophosphamide and ifosfamide are inactive prodrugs that undergo a multi-step activation process primarily in the liver, mediated by cytochrome P450 (CYP) enzymes.[1] The key steps are outlined below.
References
Cyclophosphamide's Anti-Tumor Efficacy: A Comparative Analysis in 3D Spheroid Models
Val## Validating the Anti-Tumor Effect of Cyclophosphamide (B585) in 3D Spheroids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of preclinical cancer research is evolving, with three-dimensional (3D) cell culture models, such as tumor spheroids, gaining prominence for their superior physiological relevance compared to traditional 2D monolayer cultures. Spheroids better mimic the complex microenvironment of solid tumors, including nutrient and oxygen gradients, cell-cell interactions, and drug penetration barriers. This guide provides a comparative overview of the anti-tumor effects of cyclophosphamide, a widely used chemotherapeutic agent, within the context of 3D spheroid models, offering supporting experimental data and detailed protocols for researchers.
Cyclophosphamide is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver. Its active metabolites, primarily phosphoramide (B1221513) mustard, are alkylating agents that form DNA crosslinks, ultimately leading to the induction of apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][2] While extensive data exists for its effects in 2D cell cultures, validating its efficacy in 3D models is crucial for more accurate preclinical assessment.
Studies comparing drug efficacy in 2D and 3D cancer models consistently demonstrate that higher concentrations of chemotherapeutic agents are required to achieve the same cytotoxic effect in 3D spheroids.[3][4][5] This increased resistance in 3D models is attributed to factors such as limited drug penetration into the spheroid core and the presence of quiescent or hypoxic cells that are less susceptible to cell cycle-dependent drugs.
While direct, publicly available quantitative data for cyclophosphamide monotherapy in 3D spheroids is limited, a study on a triple-negative breast cancer spheroid model provides valuable insights into the efficacy of a combination therapy that includes cyclophosphamide.
Comparative Efficacy of a Cyclophosphamide-Containing Regimen in 2D vs. 3D Breast Cancer Models
A study utilizing a combination of 5-Fluorouracil, Adriamycin (Doxorubicin), and Cyclophosphamide (FAC) demonstrated a significant difference in cell viability between 2D and 3D cultures of BT-20 triple-negative breast cancer cells.
| Cell Culture Model | Treatment | Cell Viability (%) |
| 2D Monolayer | FAC Combination | 65% (after 24h), 44% (after 48h) |
| 3D Spheroid | FAC Combination | 98% (after 24h), 91% (after 48h) |
Data adapted from a study on the cytotoxic effects of a FAC regimen. It is important to note that this data represents a combination therapy and not cyclophosphamide alone.
These findings underscore the protective effect of the 3D architecture against chemotherapeutic agents. The significantly higher cell viability in the 3D spheroids treated with the FAC regimen highlights the importance of using these more complex models for drug screening and validation.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of findings. Below are established protocols for generating and analyzing 3D tumor spheroids to test the efficacy of cyclophosphamide.
3D Spheroid Formation: Hanging Drop Method
This method utilizes gravity to facilitate cell aggregation and the formation of a single spheroid per drop.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, U87)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Petri dish (100 mm)
-
Micropipette and sterile tips
Procedure:
-
Cell Preparation: Culture cancer cells to 80-90% confluency. Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Cell Counting and Resuspension: Resuspend the cell pellet in a known volume of complete medium and perform a cell count to determine the cell concentration. Adjust the concentration to 2.5 x 10^5 cells/mL.
-
Hanging Drop Formation: Pipette 20 µL drops of the cell suspension onto the inside of a Petri dish lid. Each drop will contain approximately 5,000 cells.
-
Incubation: Carefully invert the lid and place it over the bottom of the Petri dish, which contains a small amount of sterile PBS or water to maintain humidity.
-
Spheroid Development: Incubate the plate at 37°C in a 5% CO2 incubator. Spheroids will typically form within 24-72 hours. Monitor their formation and compactness daily using an inverted microscope.
Treatment with Activated Cyclophosphamide (4-Hydroxycyclophosphamide)
Since cyclophosphamide requires metabolic activation, its active form, 4-hydroxycyclophosphamide (B600793) (4-HC), is often used for in vitro studies.
Materials:
-
Pre-formed 3D spheroids in a 96-well plate
-
4-Hydroxycyclophosphamide (4-HC)
-
Complete cell culture medium
-
Serological pipettes and micropipettes with sterile tips
Procedure:
-
Prepare 4-HC Dilutions: Prepare a stock solution of 4-HC in an appropriate solvent (e.g., DMSO) and then create a series of serial dilutions in complete cell culture medium to achieve the desired final concentrations for treatment.
-
Spheroid Treatment: Carefully remove a portion of the existing medium from each well containing a spheroid and replace it with the medium containing the different concentrations of 4-HC. Include a vehicle control (medium with the solvent at the highest concentration used).
-
Incubation: Incubate the treated spheroids for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
Cell Viability Assessment: CellTiter-Glo® 3D Assay
This assay quantifies the amount of ATP, which is an indicator of metabolically active cells.
Materials:
-
Treated 3D spheroids in a 96-well plate
-
CellTiter-Glo® 3D Reagent
-
Plate reader with luminescence detection capabilities
Procedure:
-
Equilibration: Allow the 96-well plate containing the spheroids and the CellTiter-Glo® 3D Reagent to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis. Then, incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control spheroids.
Signaling Pathways and Experimental Workflows
Cyclophosphamide's anti-tumor activity is mediated through the induction of DNA damage, which in turn activates several signaling pathways leading to apoptosis.
Key Signaling Pathways in Cyclophosphamide-Induced Apoptosis
The primary mechanism of cyclophosphamide involves the alkylation of DNA, leading to the formation of DNA cross-links. This damage triggers a cellular stress response, prominently involving the p53 tumor suppressor pathway .[6][7] Activated p53 can induce cell cycle arrest to allow for DNA repair, or if the damage is too severe, it initiates apoptosis.
Furthermore, cyclophosphamide has been shown to induce endoplasmic reticulum (ER) stress .[8][9] The accumulation of damaged DNA and proteins can disrupt ER homeostasis, leading to the unfolded protein response (UPR). Prolonged UPR activation can also trigger apoptotic cell death. The MAPK signaling pathway is another crucial network involved in the cellular response to cyclophosphamide, with its role in regulating proliferation and apoptosis being modulated by the drug.[10][11]
Caption: Cyclophosphamide's mechanism of action leading to apoptosis.
Experimental Workflow for Validating Cyclophosphamide's Efficacy in 3D Spheroids
The following diagram outlines the key steps in an experimental workflow designed to validate the anti-tumor effects of cyclophosphamide in a 3D spheroid model.
Caption: Workflow for assessing cyclophosphamide's effect on 3D spheroids.
References
- 1. researchgate.net [researchgate.net]
- 2. [Apoptosis-inducing and anti-tumor effect of cyclophosphamide, cisplatin and adriamycin used separately or combined in murine lymphosarcoma LS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Cyclophosphamide promotes the proliferation inhibition of mouse ovarian granulosa cells and premature ovarian failure by activating the lncRNA-Meg3-p53-p66Shc pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclophosphamide stimulates endoplasmic reticulum stress and induces apoptotic cell death in human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclophosphamide stimulates endoplasmic reticulum stress and induces apoptotic cell death in human glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of p38 MAPK/NF-κB p65 signaling pathway activity by rare ginsenosides ameliorates cyclophosphamide-induced premature ovarian failure and KGN cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of JNK, ERK, and p38 MAPK signaling pathway in protective effect of sildenafil in cyclophosphamide-induced placental injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cyclophosphamide and Other Nitrogen Mustards in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cyclophosphamide (B585) and other key nitrogen mustards—ifosfamide (B1674421), melphalan (B128), chlorambucil (B1668637), and bendamustine (B91647). We delve into their mechanisms of action, comparative cytotoxicity, and the signaling pathways they modulate, supported by experimental data and detailed protocols.
Introduction to Nitrogen Mustards
Nitrogen mustards are a class of bifunctional alkylating agents that have been a cornerstone of cancer chemotherapy for decades. Their cytotoxic effects stem from their ability to form covalent bonds with DNA, leading to the formation of interstrand cross-links (ICLs). These ICLs physically obstruct DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. While sharing a common mechanism of DNA alkylation, nitrogen mustards exhibit distinct pharmacological profiles, including differences in activation, metabolism, and cellular uptake, which influence their clinical efficacy and toxicity.
Mechanism of Action and Metabolic Activation
The core mechanism of action for nitrogen mustards involves the formation of a highly reactive aziridinium (B1262131) ion, which then alkylates the N7 position of guanine (B1146940) bases in DNA. As bifunctional agents, they can react with two different guanine bases, leading to the formation of ICLs.
Cyclophosphamide and its isomer ifosfamide are prodrugs that require metabolic activation in the liver by cytochrome P450 (CYP) enzymes. This activation pathway generates the active cytotoxic metabolites as well as toxic byproducts.
A key difference between cyclophosphamide and ifosfamide metabolism is the preferential N-dechloroethylation of ifosfamide, which produces chloroacetaldehyde, a metabolite responsible for its characteristic neurotoxicity and nephrotoxicity.[1]
Quantitative Comparison of Cytotoxicity
The in vitro potency of nitrogen mustards can be compared using the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. It is important to note that for prodrugs like cyclophosphamide and ifosfamide, in vitro assays require a metabolic activation system (e.g., S9 liver fraction) to generate the active metabolites. The data below is compiled from various studies and direct comparison should be made with caution due to differing experimental conditions.
| Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Melphalan | MDA-MB-468 | Triple-Negative Breast Cancer | 48.7 | [2][3] |
| UO-31 | Renal Cancer | >100 | [2][3] | |
| RPMI 8226 | Multiple Myeloma | 8.9 | [4] | |
| HL-60 | Promyelocytic Leukemia | 3.78 | [4] | |
| THP-1 | Acute Monocytic Leukemia | 6.26 | [4] | |
| Chlorambucil | MDA-MB-468 | Triple-Negative Breast Cancer | 34.4 | [2][3] |
| UO-31 | Renal Cancer | >100 | [2][3] | |
| Bendamustine | K562 | Chronic Myelogenous Leukemia | 12 | [5] |
| K/VP.5 | Etoposide-resistant Leukemia | 5.3 | [5] | |
| 4-Hydroperoxycyclophosphamide (Active form of Cyclophosphamide) | Various | Varies | [6] |
Comparative Clinical Performance
Clinical trials provide essential data for comparing the efficacy and toxicity of these agents in patient populations.
| Comparison | Cancer Type | Key Findings | Reference(s) |
| Cyclophosphamide vs. Ifosfamide | Soft Tissue Sarcoma | Ifosfamide showed a higher overall response rate (18% vs 7.5%), suggesting potential advantages in combination therapy. | |
| Cyclophosphamide vs. Melphalan | Multiple Myeloma | Both drugs demonstrated equal effectiveness in a randomized, double-blind study. Median survival was not statistically different. | |
| Ovarian Cancer | Melphalan was associated with a two to three times higher risk of developing leukemic disorders compared to cyclophosphamide. | ||
| Cyclophosphamide vs. Chlorambucil | Membranous Nephropathy | Cyclophosphamide was better tolerated and showed greater efficacy in improving renal function. | |
| Bendamustine vs. Cyclophosphamide-based regimens (R-CHOP/R-CVP) | Indolent B-cell Lymphoma | Bendamustine plus rituximab (B1143277) (BR) resulted in better event-free survival and lower acute toxicity, although overall survival was not improved. | [7] |
| Bendamustine vs. Chlorambucil | Chronic Lymphocytic Leukemia | Bendamustine demonstrated significantly higher response rates and longer progression-free survival compared to chlorambucil. | [8][9] |
Signaling Pathways of Cellular Response
The DNA damage induced by nitrogen mustards activates complex cellular signaling pathways, primarily the DNA Damage Response (DDR) pathway, which can lead to cell cycle arrest to allow for DNA repair or, if the damage is too extensive, trigger apoptosis.
While the general pathway is conserved, there are nuances among the different agents:
-
Cyclophosphamide and Ifosfamide: The active metabolites, phosphoramide mustard and ifosforamide mustard, induce ICLs that trigger the caspase cascade, leading to apoptosis.[5] Ifosfamide's active metabolite also downregulates genes involved in proliferation and apoptosis control.[5]
-
Melphalan: Induces both mono-adducts and ICLs. Resistance to melphalan has been linked to an enhanced capacity for ICL repair.[8]
-
Bendamustine: In addition to the classic DNA damage response, bendamustine can induce apoptosis independently of p53 and also triggers cell death through mitotic catastrophe, which may contribute to its efficacy in p53-deficient malignancies.[4]
Experimental Protocols
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a general procedure for determining the IC50 of nitrogen mustards against a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Nitrogen mustard compounds (e.g., melphalan, chlorambucil, or pre-activated forms of cyclophosphamide/ifosfamide like 4-hydroperoxycyclophosphamide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% dimethylformamide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation and Addition: Prepare a stock solution of the nitrogen mustard in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Conclusion
Cyclophosphamide remains a widely used and effective nitrogen mustard. However, other agents within this class offer distinct advantages in certain clinical contexts. Ifosfamide may have superior single-agent activity in some sarcomas, though its toxicity profile is less favorable. Melphalan is a standard of care in multiple myeloma, while chlorambucil is a less toxic oral option for certain indolent malignancies. Bendamustine has shown significant efficacy in lymphoid malignancies, in part due to its unique mechanism of inducing cell death. The choice of a specific nitrogen mustard depends on the cancer type, patient characteristics, and the therapeutic goal. Future research should continue to explore the nuanced differences in their mechanisms of action and signaling pathways to optimize their use and develop novel therapeutic strategies.
References
- 1. jbuon.com [jbuon.com]
- 2. Assessment of Phenylboronic Acid Nitrogen Mustards as Potent and Selective Drug Candidates for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical modification of melphalan as a key to improving treatment of haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comparative in vitro cytotoxicity of cyclophosphamide, its major active metabolites and the new oxazaphosphorine ASTA Z 7557 (INN mafosfamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bendamustine compared with chlorambucil in previously untreated patients with chronic lymphocytic leukaemia: updated results of a randomized phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase III randomized study of bendamustine compared with chlorambucil in previously untreated patients with chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Correlating In Vitro IC50 with In Vivo Efficacy for Cyclophosphamide
For researchers, scientists, and drug development professionals, establishing a clear line from preclinical in vitro data to in vivo outcomes is a cornerstone of effective cancer drug development. This guide provides a comparative analysis of in vitro IC50 values and in vivo efficacy of the widely used chemotherapeutic agent, cyclophosphamide (B585), offering supporting experimental data and detailed protocols to aid in the design and interpretation of studies.
Cyclophosphamide is a prodrug that requires metabolic activation, a critical factor that complicates the direct correlation between its in vitro and in vivo effects. This guide delves into the nuances of cyclophosphamide's bioactivation and its implications for experimental design and data interpretation.
The Challenge of Correlation: Understanding Cyclophosphamide's Bioactivation
Cyclophosphamide itself is inactive. Its cytotoxic effects are mediated by its metabolites, primarily 4-hydroxycyclophosphamide (B600793) (4-HC) and the ultimate alkylating agent, phosphoramide (B1221513) mustard.[1][2][3][4] This activation process primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes.[2][5] Consequently, standard in vitro assays using cancer cell lines will show little to no cytotoxic effect from cyclophosphamide unless an external metabolic activation system, such as a liver S9 fraction or microsomes, is incorporated.[6][7][8] This necessity for bioactivation is a key reason for potential discrepancies between in vitro IC50 values and in vivo efficacy.
In Vitro IC50 of Activated Cyclophosphamide
To accurately assess the cytotoxic potential of cyclophosphamide in a controlled laboratory setting, in vitro assays typically utilize a pre-activated derivative, such as 4-hydroperoxycyclophosphamide (4-HC), which spontaneously converts to 4-hydroxycyclophosphamide, or they incorporate a metabolic activation system. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a biological process, in this case, cell proliferation.
Below is a summary of reported IC50 values for activated cyclophosphamide in various cancer cell lines. It is important to note that these values can vary depending on the specific cell line, the activation method used, and the duration of the assay.
| Cell Line | Cancer Type | Compound | IC50 (µg/mL) | Citation |
| Raw 264.7 | Monocyte Macrophage | Cyclophosphamide | 145.44 | [9] |
| OVCAR-4 | Ovarian Cancer | Cyclophosphamide | Not specified | [10] |
| PEO1 | Ovarian Cancer | Cyclophosphamide | Not specified | [10] |
| HEK293 | Embryonic Kidney | Cyclophosphamide | Not specified | [11] |
| HEp2 | Larynx Carcinoma | Cyclophosphamide | Not specified | [11] |
| HeLa | Cervical Cancer | Cyclophosphamide | Not specified | [11] |
In Vivo Efficacy of Cyclophosphamide
In vivo studies, typically conducted in animal models such as mice or rats bearing tumor xenografts or syngeneic tumors, provide a more complex and physiologically relevant assessment of a drug's anticancer activity. These studies account for factors such as drug metabolism, distribution, and interaction with the tumor microenvironment and the host immune system.
The following table summarizes the in vivo efficacy of cyclophosphamide in different tumor models. Efficacy is often measured as tumor growth inhibition (TGI) or an increase in survival time.
| Animal Model | Tumor Model | Dosing Regimen | Efficacy (Tumor Growth Delay/Inhibition) | Citation |
| Mice | EMT-6 Mammary Carcinoma | 150 mg/kg on days 7, 9, 11 | 10.4 days tumor growth delay | [12] |
| Rats | 13762 Mammary Carcinoma | 100 mg/kg on days 8, 10, 12 | 8.9 days tumor growth delay | [12] |
| C57BL/6 Mice | B78 Mouse Melanoma | 100 mg/kg i.p. | Enhanced antitumor effect of immunotherapy | [13] |
| C57BL/6 Mice | B16 Melanoma | 150 mg/kg (single low dose) | Significantly slowed tumor progression | [14] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for generating reliable and comparable data. Below are representative protocols for in vitro IC50 determination and in vivo efficacy studies of cyclophosphamide.
In Vitro IC50 Determination with Metabolic Activation
This protocol describes a cell viability assay to determine the IC50 of cyclophosphamide, incorporating a liver S9 fraction for metabolic activation.
-
Cell Culture: Adherent cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Preparation of S9 Mix: A metabolically active S9 fraction from induced rat liver is prepared. The S9 mix typically contains the S9 fraction, a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a buffer (e.g., phosphate (B84403) buffer).
-
Drug and S9 Incubation: Cyclophosphamide is pre-incubated with the S9 mix to allow for metabolic activation. Alternatively, the drug and S9 mix can be added directly to the cells.[6]
-
Cell Treatment: The activated cyclophosphamide mixture is added to the cells in a serial dilution to achieve a range of final concentrations. Control wells receive the S9 mix without the drug.
-
Incubation: The plate is incubated for a defined period, typically 48 to 72 hours.
-
Cell Viability Assay: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[15] The absorbance, which correlates with the number of viable cells, is measured using a plate reader.
-
IC50 Calculation: The absorbance values are normalized to the control wells, and the IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol outlines a typical in vivo study to evaluate the efficacy of cyclophosphamide in a subcutaneous tumor model.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used for xenograft models with human cancer cell lines. For syngeneic models, immunocompetent mice are used.
-
Tumor Implantation: A suspension of cancer cells (e.g., 1 x 10^6 cells) is injected subcutaneously into the flank of each mouse.[16]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (length x width²)/2.
-
Treatment: Once tumors reach the desired size, mice are randomized into control and treatment groups. Cyclophosphamide is administered, typically via intraperitoneal (i.p.) injection, at a specified dose and schedule (e.g., 100 mg/kg every 4 days).[13] The control group receives the vehicle (e.g., saline).
-
Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is often tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups. Other endpoints can include survival analysis.
-
Toxicity Monitoring: Animal body weight and general health are monitored to assess treatment-related toxicity.
Visualizing the Pathways and Processes
To better understand the complex processes involved in cyclophosphamide's action and the workflow for correlating in vitro and in vivo data, the following diagrams are provided.
Caption: Bioactivation and mechanism of action of cyclophosphamide.
Caption: Workflow for correlating in vitro IC50 to in vivo efficacy.
Discussion and Conclusion
The data presented in this guide highlight the complexities in establishing a direct, quantitative correlation between the in vitro IC50 of activated cyclophosphamide and its in vivo efficacy. While in vitro assays provide a valuable initial screening tool, the in vivo environment introduces a multitude of factors that can influence a drug's ultimate therapeutic effect. These include pharmacokinetic properties, drug distribution to the tumor site, and interactions with the host's immune system.
For cyclophosphamide, the requirement for metabolic activation is a primary source of variability between in vitro and in vivo systems. The efficiency of this activation can differ between the S9 fraction used in vitro and the liver in a living organism. Furthermore, cyclophosphamide has known immunomodulatory effects, which can contribute to its anti-tumor activity in vivo but are not captured in a simple in vitro cytotoxicity assay.[1]
References
- 1. Effects of the Alkylating Agent Cyclophosphamide in Potentiating Anti-Tumor Immunity | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyclophosphamide - Wikipedia [en.wikipedia.org]
- 4. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of cyclophosphamide for in vitro testing of cell sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro immunotoxicological assays for detection of compounds requiring metabolic activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro activation of cyclophosphamide for an in vitro chemosensitivity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Antitumor efficacy and pharmacokinetic analysis of 4-hydroperoxycyclophosphamide in comparison with cyclophosphamide +/- hepatic enzyme effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclophosphamide augments the efficacy of in situ vaccination in a mouse melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclophosphamide Facilitates Antitumor Efficacy against Subcutaneous Tumors following Intravenous Delivery of Reovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. ar.iiarjournals.org [ar.iiarjournals.org]
A Comparative Guide to the Reproducibility of Cyclophosphamide-Induced Myelosuppression Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cycl-induced myelosuppression models, a critical tool in preclinical research for evaluating the hematopoietic toxicity of novel therapeutics and developing supportive care strategies. Ensuring the reproducibility of these models is paramount for the reliable translation of preclinical findings. This document outlines key experimental protocols, presents comparative data on the impact of various factors on model outcomes, and details the underlying signaling pathways.
Factors Influencing Model Reproducibility
The myelosuppressive effects of cyclophosphamide (B585) (CTX), a widely used alkylating agent, are influenced by a multitude of factors that can impact the consistency and reproducibility of preclinical models. Key variables include the animal species and strain, the dosage and administration regimen of CTX, and the specific hematopoietic parameters being evaluated.
Different mouse strains exhibit varied sensitivity to CTX. For instance, BALB/c, DBA/2, CC57BR, and C57BL/6 mice show differing levels of immunosuppression due to variations in the levels of alkylating metabolites and the sensitivity of target cells.[1] Studies have shown that inter-strain differences in the onset and severity of neutropenia are significant, with DBA/2J mice showing a shorter time to nadir compared to BALB/cJ mice at the same CTX dose.[2] The genetic background of the animal model, therefore, plays a crucial role in the hematopoietic response to CTX.
The dosage and administration schedule are also critical determinants of the extent of myelosuppression. Both single high-dose and multiple lower-dose regimens are utilized to induce bone marrow suppression. A single intraperitoneal injection of 150 mg/kg CTX in Swiss-albino or Balb/c mice is a commonly used method to induce significant myelosuppression, with maximal effects observed around day 5, followed by a gradual recovery.[3][4] Alternatively, repeated lower doses, such as 25 or 50 mg/kg for 10 days in C57BL/6 mice, can establish a more sustained model of bone marrow suppression.[5]
Comparative Data on Myelosuppression Models
To facilitate the selection and standardization of a cyclophosphamide-induced myelosuppression model, the following tables summarize quantitative data from various studies. These tables highlight the impact of different experimental parameters on key hematopoietic endpoints.
Table 1: Comparison of Cyclophosphamide-Induced Myelosuppression in Different Mouse Strains
| Parameter | BALB/c | C57BL/6 | Swiss-albino | DBA/2J |
| CTX Dose (mg/kg) | 150 (single i.p.) | 25 or 50 (daily for 10 days, i.p.) | 150 (single i.p.) | 75 or 200 (single i.p.) |
| Time to WBC Nadir | Day 5 | Day 12 (after start of treatment) | Day 3 | Day 3 |
| Time to Neutrophil Nadir | Not specified | Not specified | Day 3 | Day 3 |
| Time to Recovery | Gradual recovery by day 18 | Recovery starting after day 14 | Normalization by day 10 | Not specified |
| Key Findings | Significant decrease in lymphocytes, T- and B-cells.[4] | Dose-dependent decrease in WBCs and RBCs.[5] | Marked leukopenia and neutropenia.[3] | Shorter time to neutropenia nadir compared to BALB/cByJ.[2] |
Table 2: Comparison of Cyclophosphamide-Induced Myelosuppression in Rats
| Parameter | Sprague-Dawley | Wistar |
| CTX Dose (mg/kg) | 50 (daily for 4 days, i.p.) | 50 (daily for 3 days, i.m.) |
| Time to WBC Nadir | Day 4 | Day 8 |
| Time to Neutrophil Nadir | Day 4 | Not specified |
| Time to Recovery | Starting after day 7 | Gradual recovery by day 22 |
| Key Findings | Significant decrease in WBCs, neutrophils, and lymphocytes.[6][7] | Significant immunosuppressive effect on humoral and cellular immunity.[8] |
Experimental Protocols
Detailed and consistent experimental protocols are essential for the reproducibility of myelosuppression models. Below are representative methodologies for inducing myelosuppression in mice and rats.
Protocol 1: Single High-Dose Cyclophosphamide-Induced Myelosuppression in Mice
-
Animal Model: Male Balb/c mice, 5-7 weeks old.[4]
-
Cyclophosphamide Preparation: Cyclophosphamide is dissolved in sterile normal saline.
-
Administration: A single intraperitoneal (i.p.) injection of cyclophosphamide at a dose of 150 mg/kg.[4] A control group receives an equivalent volume of normal saline.[4]
-
Monitoring: Peripheral blood samples are collected at various time points (e.g., day 0, 5, 11, and 18) for complete blood counts (CBC) and differential counts.[4] Bone marrow and spleen can be harvested for cellularity analysis and flow cytometry at the end of the study.[4]
-
Expected Outcome: Maximum myelosuppression is typically observed around day 5, with a gradual recovery of blood cell counts by day 18.[4]
Protocol 2: Repeated Low-Dose Cyclophosphamide-Induced Myelosuppression in Mice
-
Animal Model: C57BL/6 mice.[5]
-
Cyclophosphamide Preparation: Cyclophosphamide is dissolved in sterile normal saline.
-
Administration: Intraperitoneal (i.p.) injections of cyclophosphamide at a dose of 25 or 50 mg/kg daily for 10 consecutive days.[5]
-
Monitoring: Body weight, spleen and thymus weights, and peripheral blood counts (WBCs, RBCs, platelets) are monitored at different time points (e.g., 2, 7, and 14 days after the last injection).[5] Bone marrow can be analyzed for hematopoietic stem and progenitor cell populations.[5]
-
Expected Outcome: A sustained period of myelosuppression, with significant decreases in WBC and RBC counts.[5]
Protocol 3: Cyclophosphamide-Induced Myelosuppression in Rats
-
Animal Model: Sprague-Dawley rats.[6]
-
Cyclophosphamide Preparation: Cyclophosphamide is dissolved in sterile normal saline.
-
Administration: Intraperitoneal (i.p.) injection of cyclophosphamide at a dose of 50 mg/kg for 4 consecutive days.[6]
-
Monitoring: Peripheral blood samples are collected on days 0, 4, 7, and 14 for CBCs.[7] Bone marrow can be examined histologically for changes in cellularity.[7]
-
Expected Outcome: A significant decrease in white blood cells, neutrophils, and lymphocytes, with the nadir around day 4, followed by recovery.[6][7]
Visualizing the Process and Pathways
To provide a clearer understanding of the experimental process and the molecular mechanisms underlying cyclophosphamide-induced myelosuppression, the following diagrams have been generated.
Caption: Experimental workflow for a typical cyclophosphamide-induced myelosuppression study.
Caption: Signaling pathways in cyclophosphamide-induced myelosuppression.
Conclusion
The reproducibility of cyclophosphamide-induced myelosuppression models is achievable through careful consideration and control of key experimental variables. This guide provides a framework for researchers to select, design, and execute these models with greater consistency. By standardizing protocols and understanding the influence of factors such as animal strain and drug regimen, the scientific community can enhance the reliability of preclinical data and accelerate the development of new therapies to manage chemotherapy-induced myelosuppression.
References
- 1. Immunosuppressive action of cyclophosphamide in mice: contribution of some factors to determination of strain differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Improvement of Myelopoiesis in Cyclophosphamide-Immunosuppressed Mice by Oral Administration of Viable or Non-Viable Lactobacillus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristics of the cyclophosphamide-induced immunosuppression model in Balb/c mice | Laboratory Animals for Science [labanimalsjournal.ru]
- 5. Optimized Animal Model of Cyclophosphamide-induced Bone Marrow Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amelioration of cyclophosphamide-induced myelosuppression during treatment to rats with breast cancer through low-intensity pulsed ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Cyclophosphamide Hydrate and Anhydrous Cyclophosphamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the monohydrate and anhydrous forms of cyclophosphamide (B585), focusing on their physicochemical properties and the resulting implications for therapeutic efficacy. While direct comparative in vivo efficacy studies are not extensively available in published literature, this document synthesizes available data on stability and dissolution to offer a comprehensive overview for research and development purposes.
Executive Summary
Cyclophosphamide is a widely used anticancer and immunosuppressive agent that requires metabolic activation to exert its therapeutic effects. It is available in two principal solid forms: a monohydrate and an anhydrous form. The choice between these forms for pharmaceutical development is primarily dictated by their differing physical and chemical stability. The monohydrate form is generally preferred in pharmaceutical manufacturing due to its superior stability compared to the highly hygroscopic and unstable anhydrous form. While the intrinsic pharmacological activity of the cyclophosphamide molecule is identical regardless of its initial solid state, the physical properties of the hydrate (B1144303) and anhydrous forms can influence key performance attributes such as dissolution rate and stability, which in turn can impact bioavailability and therapeutic outcomes.
Data Presentation: Physicochemical Properties
The following table summarizes the key physicochemical differences between cyclophosphamide monohydrate and its anhydrous counterpart.
| Property | Cyclophosphamide Monohydrate | Cyclophosphamide Anhydrous | Significance for Efficacy |
| Chemical Formula | C₇H₁₅Cl₂N₂O₂P·H₂O | C₇H₁₅Cl₂N₂O₂P | The presence of water in the crystal lattice of the monohydrate contributes to its stability. |
| Molecular Weight | 279.1 g/mol | 261.1 g/mol | Important for dosage calculations and formulation development. |
| Stability | More stable solid form.[1] Preferred for pharmaceutical processing.[2][3] | Highly unstable and hygroscopic; readily converts to the monohydrate form in the presence of moisture (relative humidity >20-30% at 25°C).[2][3] | The superior stability of the monohydrate ensures product quality, shelf-life, and consistent dosing. The instability of the anhydrous form can lead to the formation of impurities.[4][5] |
| Dissolution Rate | Generally expected to have a slower dissolution rate compared to the anhydrous form due to the energy required to break the crystal lattice that includes water molecules.[6] | Generally expected to have a faster dissolution rate due to its higher energetic state.[6] However, it may convert to the less soluble monohydrate form in an aqueous dissolution medium. | A faster dissolution rate can potentially lead to quicker absorption and onset of action. However, the potential for conversion to the hydrate form in situ could negate this advantage. |
| Bioavailability | Oral formulations of cyclophosphamide (form not always specified but likely monohydrate due to stability) show good bioavailability, with almost complete absorption.[7] | No direct comparative bioavailability studies are available. Theoretically, a faster dissolution could lead to slightly different absorption kinetics. | Given the high permeability and solubility of cyclophosphamide, significant differences in overall bioavailability between the two forms are not anticipated, though absorption rates might differ. |
Experimental Protocols
Detailed methodologies for key experiments to compare the efficacy and performance of cyclophosphamide hydrate and anhydrous forms are provided below.
Comparative Dissolution Rate Analysis
Objective: To compare the in vitro dissolution profiles of cyclophosphamide monohydrate and anhydrous cyclophosphamide.
Apparatus: USP Dissolution Apparatus 2 (Paddle Method).
Dissolution Medium: 900 mL of pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid) buffers to mimic physiological conditions. The medium should be deaerated before use.[1]
Test Conditions:
-
Temperature: 37 ± 0.5°C[1]
-
Paddle Speed: 50 rpm[1]
-
Sampling Times: 5, 15, 30, 45, and 60 minutes.
-
Sample Volume: 5 mL, with replacement of an equal volume of fresh, pre-warmed dissolution medium.
Procedure:
-
Prepare the dissolution medium and maintain its temperature at 37 ± 0.5°C.
-
Place a precisely weighed amount of either cyclophosphamide monohydrate or the anhydrous form into each dissolution vessel.
-
Begin paddle rotation at the specified speed.
-
At each sampling time point, withdraw 5 mL of the medium from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.
-
Immediately filter the samples through a suitable filter (e.g., 0.45 µm PTFE).
-
Analyze the concentration of cyclophosphamide in the filtrate using a validated stability-indicating HPLC method.
Data Analysis: Plot the percentage of drug dissolved against time for both forms. Calculate the similarity factor (f2) to quantitatively compare the dissolution profiles.[8]
In Vivo Bioavailability Study
Objective: To compare the rate and extent of absorption of cyclophosphamide from its monohydrate and anhydrous forms in an animal model (e.g., rats or dogs).
Study Design: A randomized, crossover study design is recommended to minimize inter-individual variability.
Procedure:
-
Fast the animals overnight prior to drug administration.
-
Administer a single oral dose of either cyclophosphamide monohydrate or anhydrous cyclophosphamide, formulated in a suitable vehicle.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma concentrations of cyclophosphamide and its active metabolite, 4-hydroxycyclophosphamide, using a validated LC-MS/MS method.
Data Analysis:
-
Construct plasma concentration-time curves for both forms.
-
Calculate key pharmacokinetic parameters including Cmax (peak concentration), Tmax (time to peak concentration), and AUC (area under the curve).
-
Perform statistical analysis to determine if there are significant differences in these parameters between the two forms.
Mandatory Visualization
The following diagrams illustrate key concepts related to the comparison of this compound and its anhydrous form.
Conclusion
The selection between cyclophosphamide monohydrate and its anhydrous form for pharmaceutical development is overwhelmingly in favor of the monohydrate due to its superior stability.[1] The anhydrous form's high hygroscopicity presents significant challenges during manufacturing, storage, and handling.[2][3] While the anhydrous form may exhibit a faster initial dissolution rate, this potential advantage is likely offset by its instability and the possibility of converting to the more stable hydrate in aqueous environments. From a therapeutic standpoint, once dissolved and absorbed, both forms yield the same active metabolites responsible for the drug's efficacy.[9] Therefore, ensuring the stability and consistent quality of the final drug product through the use of the monohydrate form is the most critical factor for achieving reliable and predictable therapeutic outcomes. Future research could focus on direct, head-to-head in vivo studies to definitively quantify any minor differences in the pharmacokinetic profiles of the two forms.
References
- 1. extranet.who.int [extranet.who.int]
- 2. US10849916B2 - Stable liquid formulations of cyclophosphamide and its impurities - Google Patents [patents.google.com]
- 3. WO2016005962A2 - Stable liquid formulations of cyclophosphamide and processes - Google Patents [patents.google.com]
- 4. Environmental degradation of human metabolites of cyclophosphamide leads to toxic and non-biodegradable transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacokinetics and bioavailability of cyclophosphamide from oral formulations. | Semantic Scholar [semanticscholar.org]
- 8. wjbphs.com [wjbphs.com]
- 9. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Guiding Cyclophosphamide Efficacy: A Comparative Analysis of Preclinical Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Cyclophosphamide (B585), a cornerstone of chemotherapy regimens for decades, continues to be a vital tool in the fight against a spectrum of cancers, including breast cancer and lymphomas. However, patient response to this alkylating agent is notoriously variable. This variability underscores the critical need for validated predictive biomarkers to guide patient stratification and develop more effective therapeutic strategies. This guide provides a comparative overview of promising biomarkers for cyclophosphamide response that have been investigated in preclinical models, supported by experimental data and detailed methodologies.
Unveiling Predictive Markers: A Comparative Data Summary
The identification of reliable biomarkers is paramount for personalizing cyclophosphamide therapy. Preclinical studies have explored a range of candidates, from gene expression signatures to individual protein markers and alterations in the tumor microenvironment. Below is a summary of key quantitative findings from these investigations.
| Biomarker Category | Specific Biomarker/Signature | Preclinical Model | Key Findings | Reference(s) |
| Gene Expression | 30-probe set gene signature | Human breast cancer fine-needle aspirates | Predicted pathological complete response (pCR) with 92% sensitivity and 96% negative predictive value to a regimen including cyclophosphamide. | [1] |
| 159-gene signature | Breast cancer cell lines and patient samples (TCGA/GEO) | Significantly correlated with cyclophosphamide response and patient prognosis. | [2] | |
| Protein Markers | Aldehyde Dehydrogenase 1 (ALDH1) | Human and murine hematopoietic cell lines | Overexpression of ALDH1 induced a 4- to 10-fold increase in cyclophosphamide resistance. | [3] |
| B-cell lymphoma 2 (Bcl-2) | Human invasive breast cancer biopsies | Lower Bcl-2 expression was associated with a greater benefit from an epirubicin/cyclophosphamide regimen. | [4] | |
| Immune Markers | Tumor-Infiltrating Lymphocytes (TILs) | K1735 melanoma mouse model | Cyclophosphamide treatment increased the percentage of CD4+ and CD8+ TILs, particularly in smaller tumors. | [5] |
| Regulatory T cells (Tregs) | MC38/MUC1 colorectal and MOSEC/MUC1 ovarian cancer mouse models | A single low dose of cyclophosphamide reduced the number and suppressive activity of Tregs, enhancing the anti-tumor immune response. | [6] |
Delving into the Mechanisms: Signaling Pathways and Resistance
Understanding the molecular pathways influenced by cyclophosphamide is crucial for interpreting biomarker data and identifying new therapeutic targets.
Cyclophosphamide's Mechanism of Action
Cyclophosphamide is a prodrug that requires metabolic activation in the liver by cytochrome P450 enzymes to form its active metabolites, primarily phosphoramide (B1221513) mustard.[7] Phosphoramide mustard is a potent alkylating agent that forms cross-links within and between DNA strands, ultimately leading to apoptosis in rapidly dividing cancer cells.[7]
Key Resistance Mechanisms
Resistance to cyclophosphamide can arise through various mechanisms, providing a basis for the development of predictive biomarkers.
Experimental Corner: Protocols for Biomarker Validation
The rigorous validation of predictive biomarkers is essential for their clinical translation. Below are generalized experimental protocols for assessing biomarker performance in preclinical models.
General Workflow for Biomarker Validation in Preclinical Models
Detailed Methodologies
1. Patient-Derived Xenograft (PDX) Model Establishment and Treatment
-
Objective: To create a clinically relevant in vivo model for testing cyclophosphamide efficacy and validating biomarkers.
-
Protocol:
-
Fresh tumor tissue from a patient is surgically implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID).[5]
-
Tumor growth is monitored. Once tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[5]
-
The treatment group receives cyclophosphamide at a clinically relevant dose and schedule. The control group receives a vehicle control.
-
Tumor volume is measured regularly (e.g., twice weekly) with calipers.
-
At the end of the study, tumors are excised for biomarker analysis.
-
2. Immunohistochemistry (IHC) for Protein Biomarker Expression
-
Objective: To assess the expression level of a protein biomarker (e.g., ALDH1, Bcl-2) in tumor tissue.
-
Protocol:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed using an appropriate buffer and heat.
-
Sections are incubated with a primary antibody specific to the biomarker of interest.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied.
-
A chromogen is added to visualize the antibody-antigen complex.
-
Sections are counterstained (e.g., with hematoxylin) and mounted.
-
Staining intensity and the percentage of positive cells are scored by a pathologist.[4]
-
3. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
Objective: To quantify the mRNA expression level of a specific gene or a panel of genes.
-
Protocol:
-
RNA is extracted from tumor tissue or cell lines using a suitable kit.
-
The quality and quantity of RNA are assessed (e.g., using a spectrophotometer).
-
RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe.
-
The expression level of the target gene is normalized to a housekeeping gene (e.g., GAPDH).
-
Relative gene expression is calculated using the ΔΔCt method.
-
4. Flow Cytometry for Immune Cell Population Analysis
-
Objective: To identify and quantify different immune cell populations (e.g., TILs, Tregs) within the tumor microenvironment.
-
Protocol:
-
Tumors are dissociated into a single-cell suspension.
-
Cells are stained with a cocktail of fluorescently-labeled antibodies specific for cell surface markers (e.g., CD3, CD4, CD8, CD25, FoxP3).[5][6]
-
For intracellular markers like FoxP3, cells are fixed and permeabilized before staining.
-
Stained cells are analyzed using a flow cytometer.
-
Different cell populations are identified and quantified based on their fluorescence profiles.
-
Conclusion
The validation of predictive biomarkers for cyclophosphamide response in preclinical models is a crucial step towards personalized cancer therapy. The biomarkers and methodologies outlined in this guide provide a framework for researchers to advance our understanding of cyclophosphamide's efficacy and to develop tools that can ultimately improve patient outcomes. While challenges remain in isolating the predictive value of biomarkers for cyclophosphamide within combination regimens, the continued investigation of gene expression signatures, protein markers, and the tumor immune microenvironment in robust preclinical models holds significant promise.
References
- 1. Molecular mechanisms underlying cyclophosphamide-induced cognitive impairment and strategies for neuroprotection in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment dependence of prognostic gene expression signatures in de novo follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of cyclophosphamide-resistance by aldehyde-dehydrogenase gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Predictive biological markers for response of invasive breast cancer to anthracycline/cyclophosphamide-based primary (radio-)chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. Preclinical Cancer Models and Biomarkers for Drug Development: New Technologies and Emerging Tools [dash.harvard.edu]
- 7. [PDF] Characterization of cytosolic aldehyde dehydrogenase from cyclophosphamide resistant L1210 cells. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Pharmacokinetics of Cyclophosphamide Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of different cyclophosphamide (B585) formulations, focusing on intravenous and oral administration routes. While data on conventional formulations is well-established, this guide also explores the emerging field of novel nanoparticle-based delivery systems, highlighting areas where further research is needed.
Executive Summary
Cyclophosphamide, a widely used anticancer and immunosuppressive agent, is a prodrug that requires hepatic bioactivation to its active metabolite, 4-hydroxycyclophosphamide (B600793) (4-OHCP). The route of administration and formulation can significantly influence the absorption, distribution, metabolism, and excretion (ADME) of cyclophosphamide and its metabolites, thereby impacting its therapeutic efficacy and toxicity profile. This guide synthesizes available pharmacokinetic data to provide a clear comparison between different formulations.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for cyclophosphamide and its active metabolite, 4-hydroxycyclophosphamide, following intravenous and oral administration in humans.
Table 1: Pharmacokinetic Parameters of Cyclophosphamide in Humans
| Formulation/Route | Tmax (h) | Cmax (µg/mL) | AUC (µg·h/mL) | Half-life (t½) (h) | Bioavailability (%) |
| Intravenous | Immediate | 20.49 ± 12.95[1] | 7.14 ± 3.77[1] | 3 - 12[2] | 100 (Reference) |
| Oral (Rapid Release) | 1.13 - 1.42[3] | 1.16 ± 1.80[1] | 1.85 ± 2.58[1] | ~4[3] | >75[2][4] |
| Oral (Gastric Juice-Resistant) | 2.5[3] | 19.1 - 22.8 (nmol/ml) | - | ~4[3] | ~90[3] |
Table 2: Pharmacokinetic Parameters of 4-Hydroxycyclophosphamide (4-OHCP) in Humans
| Formulation/Route (of Cyclophosphamide) | Tmax (h) | Cmax (µg/mL) | AUC (µg·h/mL) | Half-life (t½) (h) |
| Intravenous | ~2.3[5] | 2.79 ± 1.34[1] | 1.66 ± 0.36[6] | 7.6 ± 2.3[5] |
| Oral | 1.25 ± 0.65[7] | - | 1.42 ± 0.64[6] | - |
Note: Values are presented as mean ± standard deviation where available. Data is compiled from various studies and may not be directly comparable due to differences in study design, patient populations, and analytical methods.
Novel Formulations: An Area of Ongoing Research
While conventional formulations of cyclophosphamide have been extensively studied, research into novel delivery systems aims to improve its therapeutic index by altering its pharmacokinetic profile and enabling targeted delivery.
Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles: PLGA nanoparticles are biodegradable and biocompatible polymers that can encapsulate drugs to provide controlled release and potentially alter their biodistribution. Studies on PLGA nanoparticles loaded with other chemotherapeutic agents have shown the potential for prolonged circulation time and increased tumor accumulation. However, specific pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for cyclophosphamide-loaded PLGA nanoparticles are not yet well-documented in publicly available literature.
Carbonate Apatite Nanoparticles: Carbonate apatite nanoparticles are pH-sensitive carriers that can be used for targeted drug delivery. Research has explored their use for delivering cyclophosphamide to the liver for activation, which could potentially reduce systemic toxicity. While biodistribution studies have been conducted, detailed pharmacokinetic data for cyclophosphamide administered via this formulation is currently limited.
Due to the lack of robust pharmacokinetic data for these novel formulations, a direct quantitative comparison with conventional formulations is not feasible at this time. Further research is required to fully characterize their pharmacokinetic profiles in vivo.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in this guide, providing a reference for researchers in the field.
Comparative Bioavailability Study of Oral vs. Intravenous Formulations
Study Design: A randomized, crossover study is a common and robust design for comparing the bioavailability of different formulations.[8][9][10][11]
-
Participants: A cohort of cancer patients or healthy volunteers is recruited.
-
Randomization: Participants are randomly assigned to one of two treatment sequences:
-
Sequence 1: Receive intravenous cyclophosphamide in the first period, followed by oral cyclophosphamide in the second period.
-
Sequence 2: Receive oral cyclophosphamide in the first period, followed by intravenous cyclophosphamide in the second period.
-
-
Washout Period: A sufficient washout period (e.g., 30 days) is implemented between the two treatment periods to ensure the complete elimination of the drug from the body before the next administration.
-
Dosing: A standardized dose of cyclophosphamide is administered in each period.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Pharmacokinetic Analysis: Plasma concentrations of cyclophosphamide and its metabolites are determined, and key pharmacokinetic parameters (AUC, Cmax, Tmax, half-life) are calculated using non-compartmental analysis.
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the simultaneous quantification of cyclophosphamide and its metabolites in biological matrices like plasma.[6][12][13][14]
-
Sample Preparation:
-
Plasma samples are collected and immediately treated with a stabilizing agent (e.g., semicarbazide) to prevent the degradation of the unstable metabolite, 4-hydroxycyclophosphamide.
-
An internal standard (e.g., a deuterated analog of cyclophosphamide) is added to the samples.
-
Proteins are precipitated from the plasma using an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
The supernatant is collected, evaporated to dryness, and reconstituted in a mobile phase-compatible solvent.
-
-
Chromatographic Separation:
-
An aliquot of the prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
The analytes are separated on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) hydroxide) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
-
Mass Spectrometric Detection:
-
The eluent from the chromatography system is introduced into a tandem mass spectrometer.
-
The analytes are ionized using an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the parent and fragment ions of cyclophosphamide and its metabolites.
-
Mandatory Visualizations
Cyclophosphamide Metabolic Pathway
Caption: Metabolic activation pathway of cyclophosphamide.
Experimental Workflow for a Comparative Pharmacokinetic Study
Caption: Workflow of a randomized crossover pharmacokinetic study.
References
- 1. Pharmacokinetics of cyclophosphamide and alkylating activity in man after intravenous and oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclophosphamide - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics and bioavailability of cyclophosphamide from oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 5. Pharmacokinetics of cyclophosphamide (CP) and 4-OH-CP/aldophosphamide in systemic vasculitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination of Cyclophosphamide and Carboxyethylphosphoramide Mustard in Human Plasma Using Online Extraction and Electrospray Tandem Mass Spectrometry (HTLC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nonlinear pharmacokinetics of cyclophosphamide and 4-hydroxycyclophosphamide/aldophosphamide in patients with metastatic breast cancer receiving high-dose chemotherapy followed by autologous bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Parallel/Crossover Study - Creative Biolabs [creative-biolabs.com]
- 9. [PDF] Design evaluation and optimisation in crossover pharmacokinetic studies analysed by nonlinear mixed effects models | Semantic Scholar [semanticscholar.org]
- 10. Considerations for crossover design in clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. editverse.com [editverse.com]
- 12. Simultaneous quantification of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. annalsofrscb.ro [annalsofrscb.ro]
Safety Operating Guide
Proper Disposal of Cyclophosphamide Hydrate: A Guide for Laboratory Professionals
Disclaimer: The following information provides essential guidance for the handling and disposal of cyclophosphamide (B585) hydrate (B1144303) in a research setting. It is imperative to consult the Safety Data Sheet (SDS) for cyclophosphamide hydrate and adhere to all institutional and local environmental regulations. This document is intended to supplement, not replace, established safety protocols.
Cyclophosphamide is a potent cytotoxic and genotoxic agent that requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and prevent environmental contamination.[1] All materials that have come into contact with cyclophosphamide must be treated as hazardous waste.[1]
Core Principles of Cyclophosphamide Waste Management
Proper disposal begins with the strict segregation of waste at the point of generation. Cyclophosphamide waste is classified as hazardous and, in many jurisdictions, as chemotherapeutic or cytotoxic waste, which requires specific disposal pathways, typically high-temperature incineration.[2] Under no circumstances should cyclophosphamide waste be disposed of in regular trash, sharps containers intended for non-hazardous materials, or discharged into the sanitary sewer system.[3]
Key steps in the disposal process include:
-
Segregation: At the point of generation, separate waste into designated, clearly labeled containers.
-
Containment: Use appropriate, leak-proof, and puncture-resistant containers.
-
Labeling: All waste containers must be clearly marked with "Cytotoxic Waste," "Chemotherapeutic Waste," or other required hazard symbols.[4]
-
Storage: Store waste in a secure, designated area with secondary containment to prevent spills.[5]
-
Decontamination: All surfaces and equipment must be decontaminated after handling cyclophosphamide.
-
Disposal: Arrange for pickup and disposal by a certified hazardous waste contractor.
Waste Categorization and Handling
1. Solid Waste:
-
Non-Sharps: This category includes personal protective equipment (PPE) such as gowns, double gloves, and masks, as well as contaminated labware like plastic-backed absorbent pads, vials, and empty packaging.[5][6]
-
Sharps: This includes needles, syringes, and any other sharp instrument contaminated with cyclophosphamide.
2. Liquid Waste:
-
This includes unused or expired cyclophosphamide solutions, contaminated buffers, and media from cell cultures.
-
Procedure: Collect liquid waste in a leak-proof, shatter-resistant container. Do not fill containers beyond three-quarters of their capacity.[3][8] For disposal, an absorbent material can be added to the liquid to solidify it before placing the capped container into a secondary cytotoxic waste container.[3] Chemical inactivation (see below) may be an option prior to collection, depending on institutional protocols.
-
3. Animal Waste:
-
Animals treated with cyclophosphamide can excrete the active drug and its hazardous metabolites for up to 48-72 hours post-administration.[1][5]
Chemical Inactivation of Cyclophosphamide
For liquid waste, chemical degradation can be an effective step to reduce the hazard level prior to final disposal. Several methods have been studied for the chemical inactivation of cyclophosphamide. The choice of method should be based on efficacy, safety of byproducts, and institutional capabilities.
| Inactivation Method | Reagent Concentration | Treatment Time | Efficacy | Notes |
| Sodium Hypochlorite (B82951) | 5.25% | 1 hour | Complete Degradation | An efficient and readily available method. |
| Sodium Hypochlorite | 0.02% (at pH 9.8) | 5 minutes | 94.8% Degradation | Optimized conditions for rapid degradation. |
| Hydrogen Peroxide | ≤ 30% | 1 hour | Complete Degradation | May generate mutagenic residues in the presence of dextrose. |
| Fenton Reagent | 0.3g FeCl₂·2H₂O in 10mL 30% H₂O₂ | 1 hour | Complete Degradation | May generate mutagenic residues in the presence of dextrose. |
| UV/H₂O₂ Oxidation | 0.22 mM H₂O₂ with UV-C | 60 minutes | Complete Degradation | An advanced oxidation process for aqueous solutions. |
Experimental Protocol: Inactivation of Cyclophosphamide with Sodium Hypochlorite
This protocol is based on published methodologies for the chemical degradation of cyclophosphamide in a laboratory setting.[5] It should be performed in a chemical fume hood by trained personnel wearing appropriate PPE.
Materials:
-
Cyclophosphamide-contaminated liquid waste
-
Sodium hypochlorite solution (household bleach is typically 5.25-8.25%)
-
Sodium hydroxide (B78521) (NaOH) or hydrochloric acid (HCl) for pH adjustment
-
pH meter or pH strips
-
Appropriate hazardous waste container
-
Stir plate and stir bar
Procedure:
-
Preparation: Ensure all work is conducted within a certified chemical fume hood. Wear a lab coat, double nitrile gloves, and safety goggles.
-
pH Adjustment (Optional but Recommended): Transfer the cyclophosphamide solution to a suitable beaker. For optimal degradation, adjust the pH of the solution to approximately 9.8 using NaOH.[5]
-
Addition of Sodium Hypochlorite: While stirring the solution, slowly add an equal volume of 5.25% sodium hypochlorite solution to the cyclophosphamide waste. For example, add 100 mL of bleach to 100 mL of cyclophosphamide solution.
-
Reaction Time: Allow the mixture to react for a minimum of one hour with continuous stirring to ensure complete degradation.
-
Neutralization and Disposal: After the reaction period, check the pH of the solution. If required by your institution's disposal protocol, neutralize the solution. Transfer the treated solution to a properly labeled hazardous waste container for collection by environmental health and safety personnel.
-
Decontamination: Thoroughly decontaminate all glassware and equipment used in the procedure following the surface decontamination protocol below.
Surface Decontamination Protocol
Any surface that may have come into contact with cyclophosphamide, including benchtops, fume hood surfaces, and equipment, must be thoroughly decontaminated.
Procedure:
-
Initial Cleaning: Using an absorbent pad dampened with a detergent solution, wipe the entire surface in one direction, starting from the area of lowest suspected contamination and moving towards the highest.[1]
-
Rinsing: With a new pad dampened with water, rinse the surface to remove the detergent.[1]
-
Inactivation/Disinfection: Using a new pad, wipe the surface with a 2% sodium hypochlorite solution. Allow a contact time of at least 10 minutes.
-
Final Rinse: Rinse the surface again with a water-dampened pad to remove the bleach residue.
-
Disposal: Dispose of all cleaning materials (pads, gloves, etc.) as solid cyclophosphamide waste.[1]
Visual Guide to Cyclophosphamide Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a research laboratory setting.
Caption: Logical workflow for cyclophosphamide waste disposal.
References
- 1. lsuhsc.edu [lsuhsc.edu]
- 2. researchgate.net [researchgate.net]
- 3. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. arww.razi.ac.ir [arww.razi.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. safety.tau.ac.il [safety.tau.ac.il]
- 7. Chemical degradation of wastes of antineoplastic agents: cyclophosphamide, ifosfamide and melphalan [pubmed.ncbi.nlm.nih.gov]
- 8. Study of cyclophosphamide removal by using sodium hypochlorite: A case study on hospitals sewage [arww.razi.ac.ir]
Safe Handling of Cyclophosphamide Hydrate: A Guide to Personal Protective Equipment and Disposal
Cyclophosphamide (B585) hydrate (B1144303) is a potent cytotoxic and hazardous drug requiring stringent safety protocols to minimize exposure risks for laboratory personnel. As a classified carcinogen, mutagen, and teratogen, its handling demands meticulous attention to engineering controls, personal protective equipment (PPE), and waste disposal procedures.[1][2] Primary routes of occupational exposure include dermal absorption, inhalation of aerosols or dust, and accidental injection.[3] Adherence to the following guidelines is essential for ensuring the safety of researchers, scientists, and drug development professionals.
Hazard Summary
Cyclophosphamide is classified as a hazardous drug by multiple safety agencies, including the National Institute for Occupational Safety and Health (NIOSH).[4] Its primary health hazards are severe and well-documented.
| Hazard Type | Description |
| Acute Toxicity | Toxic if swallowed.[1][2][5][6] |
| Carcinogenicity | May cause cancer; classified as a known human carcinogen.[1][2] |
| Mutagenicity | May cause genetic defects.[1][2] |
| Reproductive Toxicity | May damage fertility or the unborn child.[1][2][6] Pregnant or breastfeeding women should not handle this compound.[3][7] |
| Organ Toxicity | Causes damage to organs through prolonged or repeated exposure.[2][6] |
Engineering Controls: The First Line of Defense
Before any handling of cyclophosphamide hydrate, appropriate engineering controls must be in place. These are designed to contain the hazardous material at the source, providing the primary layer of protection.
-
Containment: All procedures involving the handling of cyclophosphamide powder or its solutions—including weighing, reconstitution, and dose preparation—must be performed within a certified Class II, Type B Biological Safety Cabinet (BSC) or a dedicated chemical fume hood that is vented to the outside.[3][8][9]
-
Ventilation: The room housing the containment device should be under negative pressure with at least 12 air changes per hour (ACPH) to prevent contamination of adjacent areas.[9]
-
Prohibition: Do not use horizontal laminar flow hoods, as they can blow contaminants directly at the operator.[8]
Personal Protective Equipment (PPE) Protocol
PPE is a critical secondary barrier against exposure. The selection and proper use of PPE are mandatory for all personnel handling this compound. Double gloving and disposable gowns are standard practice.[3]
| Task | Required PPE | Specifications & Best Practices |
| Weighing/Handling Powder | Gown: Disposable, solid-front, back-closure. Gloves: Two pairs of chemotherapy-rated nitrile gloves. Eye/Face Protection: Full-face shield. Respiratory: NIOSH-approved respirator (e.g., N95 or higher). | The outer glove should be worn over the gown cuff. Change gloves immediately if contaminated or torn. A respirator is crucial to prevent inhalation of fine powder.[3][8] |
| Solution Preparation & Handling | Gown: Disposable, solid-front, back-closure. Gloves: Two pairs of chemotherapy-rated nitrile gloves. Eye/Face Protection: Safety goggles with side shields or a face shield. | A face shield is recommended when there is a risk of splashes or aerosols.[3][10] Change gloves every 30-60 minutes during extended procedures.[8] |
| Waste Handling & Disposal | Gown: Disposable, solid-front, back-closure. Gloves: Two pairs of chemotherapy-rated nitrile gloves. Eye/Face Protection: Safety goggles with side shields. | All PPE worn during handling must be considered contaminated and disposed of as hazardous waste.[3] |
| Spill Cleanup | Gown: Impermeable gown or coveralls. Gloves: Two pairs of chemotherapy-rated nitrile gloves (industrial thickness >0.45mm for large spills). Eye/Face Protection: Full-face shield and goggles. Respiratory: NIOSH-approved respirator (N95 for small powder spills; combination particulate/cartridge for large or volatile spills).[8][11] | A dedicated, fully stocked hazardous drug spill kit must be readily accessible in all handling areas.[12] |
Operational and Disposal Plans
A comprehensive plan covering the entire lifecycle of the chemical in the laboratory is essential for safety and compliance.
Step-by-Step Handling Procedure
-
Preparation: Before starting, ensure the BSC or fume hood is operational. Cover the work surface with a disposable, plastic-backed absorbent pad.
-
Donning PPE: Put on all required PPE in the correct order (gown, inner gloves, face/eye protection, outer gloves).
-
Handling: Carefully perform all manipulations on the absorbent pad within the containment unit to contain any potential spills. Avoid creating dust when handling the powder form.[3]
-
Decontamination: After handling, wipe down all exterior containers, equipment, and work surfaces within the BSC/fume hood with a deactivating agent (e.g., sodium hypochlorite (B82951) solution) followed by a detergent wash and a final rinse with water.[2][3]
-
Doffing PPE: Remove PPE carefully to avoid self-contamination. The outer gloves and gown should be removed first and placed directly into the hazardous waste container.
Spill Management Protocol
-
Secure the Area: Immediately alert others and restrict access to the spill area.
-
Don PPE: Use the PPE specified in the spill kit.
-
Contain the Spill:
-
Powder Spill: Gently cover with a dampened cloth or absorbent material to avoid aerosolizing the powder.[3]
-
Liquid Spill: Cover with absorbent pads from the spill kit.
-
-
Clean the Spill: Working from the outer edge inward, collect all contaminated materials using tongs or other tools and place them in the cytotoxic waste container.
-
Decontaminate: Clean the spill area three times with a detergent solution, followed by a clean water rinse.
-
Dispose: Dispose of all cleanup materials and contaminated PPE as hazardous waste.
Waste Disposal Plan
All materials that come into contact with cyclophosphamide are considered hazardous waste and must be disposed of accordingly.
-
Segregation: At the point of generation, segregate all cyclophosphamide waste into designated, leak-proof, and puncture-resistant containers clearly labeled "Hazardous - Cytotoxic Waste".[3]
-
Types of Waste:
-
Sharps: Needles and syringes must be placed in a designated chemotherapy sharps container.[3][8]
-
Solid Waste: Contaminated PPE (gloves, gowns), absorbent pads, and vials should be double-bagged in thick, sealable plastic bags and placed in the hazardous waste container.[3]
-
Liquid Waste: Unused solutions should not be poured down the drain.[3] They must be collected in a sealed, labeled hazardous waste container.
-
-
Storage: Store sealed waste containers in a secure, designated area away from general lab traffic until collection.
-
Collection: Arrange for waste pickup by a licensed hazardous waste disposal company.[13]
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. lsuhsc.edu [lsuhsc.edu]
- 4. cdc.gov [cdc.gov]
- 5. Cyclophosphamide monohydrate Safety Data Sheets(SDS) lookchem [lookchem.com]
- 6. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 7. media.starship.org.nz [media.starship.org.nz]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. halyardhealth.com [halyardhealth.com]
- 11. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 12. cdc.gov [cdc.gov]
- 13. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
